Xestospongin B
Description
Structure
2D Structure
Properties
CAS No. |
88840-01-1 |
|---|---|
Molecular Formula |
C29H52N2O3 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
32-methyl-9,30-dioxa-11,25-diazapentacyclo[20.6.2.28,11.010,15.025,29]dotriacontan-1-ol |
InChI |
InChI=1S/C29H52N2O3/c1-23-22-31-19-10-13-24-12-6-2-3-7-14-25-16-21-30-20-11-18-29(32,28(30)33-25)17-9-5-4-8-15-26(23)34-27(24)31/h23-28,32H,2-22H2,1H3 |
InChI Key |
VJEURJNEIZLTJG-UHFFFAOYSA-N |
SMILES |
CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O |
Canonical SMILES |
CC1CN2CCCC3C2OC1CCCCCCC4(CCCN5C4OC(CCCCCC3)CC5)O |
Synonyms |
xestospongin B xestospongine B |
Origin of Product |
United States |
Foundational & Exploratory
Xestospongin B: A Technical Guide to its Origin, Discovery, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xestospongin B is a marine-derived natural product that has become an indispensable tool in the field of cell signaling research. First isolated from the marine sponge Xestospongia exigua, this macrocyclic bis-1-oxaquinolizidine alkaloid is a potent, cell-permeant, and selective antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R).[1][2][3][4][5] The IP3R is a crucial intracellular calcium (Ca²⁺) channel, and by inhibiting its function, this compound allows for the detailed investigation of IP3-mediated Ca²⁺ signaling pathways. This technical guide provides a comprehensive overview of the origin, discovery, and key experimental data related to this compound.
Origin and Discovery
This compound was first reported in 1984 by Nakagawa and his collaborators.[1] It was isolated from the marine sponge Xestospongia exigua, a species found in various marine environments, including the waters of Australia, the Red Sea, and Palau.[1] The discovery of this compound and its related compounds, the xestospongins and araguspongines, marked a significant advancement in the study of marine natural products and their pharmacological potential.[1]
Physicochemical Properties
This compound is characterized by its complex macrocyclic structure, which is crucial for its biological activity. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₉H₅₂N₂O₃ |
| Molecular Weight | 476.7 g/mol [1] |
| Appearance | Amorphous solid[1] |
| Solubility | Soluble in methanol, chloroform, and other organic solvents[1] |
| Class | Macrocyclic bis-1-oxaquinolizidine alkaloid[1][2][3][4][5] |
Mechanism of Action: IP3 Receptor Antagonism
This compound exerts its biological effects by acting as a competitive inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor.[2][3] The IP3 receptor is a ligand-gated Ca²⁺ channel primarily located on the membrane of the endoplasmic reticulum (ER).[2] In the canonical signaling pathway, activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) leads to the activation of phospholipase C (PLC).[6] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP3.[6] IP3 diffuses through the cytosol and binds to the IP3R, causing the channel to open and release Ca²⁺ from the ER into the cytoplasm.[2][6] This increase in intracellular Ca²⁺ concentration triggers a wide range of cellular processes.
This compound competitively inhibits the binding of IP3 to its receptor, thereby preventing channel opening and the subsequent release of Ca²⁺.[1][2] This makes it a highly specific tool for studying IP3-mediated signaling events.[6][7]
Experimental Protocols
Isolation and Purification of this compound
The isolation of this compound from its natural source, Xestospongia exigua, is a multi-step process involving extraction and chromatographic purification.[1]
1. Extraction:
-
The sponge material is minced and exhaustively extracted with a polar organic solvent, such as methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and methanol.[1]
-
This process is typically repeated multiple times to ensure the complete extraction of secondary metabolites.[1]
-
The combined extracts are then concentrated under reduced pressure to yield a crude extract.[1]
2. Solvent Partitioning:
-
The crude extract is partitioned between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water).[1]
-
This step separates compounds based on their polarity, with the fraction containing the xestospongins being identified by bioassay-guided fractionation or thin-layer chromatography (TLC).[1]
3. Chromatographic Purification:
-
Silica Gel Chromatography: The active fraction is subjected to column chromatography on silica gel, using a solvent gradient of increasing polarity (e.g., from hexane to ethyl acetate and/or methanol).[1]
-
Reversed-Phase High-Performance Liquid Chromatography (HPLC): Final purification is achieved using reversed-phase HPLC, typically with a C18 column and a mobile phase of methanol/water or acetonitrile/water.[1]
[³H]Inositol 1,4,5-Trisphosphate (IP₃) Displacement Assay
This competitive binding assay is used to determine the potency of this compound in displacing radiolabeled IP₃ from its receptor binding site.[2][6]
Materials:
-
Membrane preparation containing IP₃ receptors (e.g., from rat cerebellum).[2][3]
-
[³H]IP₃ (radiolabeled inositol 1,4,5-trisphosphate).[2]
-
Unlabeled IP₃ (for determining non-specific binding).[2]
-
This compound.[2]
-
Binding buffer.
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubation: In microcentrifuge tubes, combine the membrane preparation with a fixed concentration of [³H]IP₃ and varying concentrations of this compound.[6]
-
Equilibration: Incubate the mixture on ice to allow the binding to reach equilibrium.[6]
-
Separation: Rapidly separate the bound [³H]IP₃ from the unbound ligand by vacuum filtration through glass fiber filters. The membranes and bound radioligand are retained on the filters.[6]
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioactivity.[2][6]
-
Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.[2]
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled IP₃) from the total binding. Plot the percentage of specific [³H]IP₃ binding against the concentration of this compound and fit the data to a dose-response curve to determine the EC₅₀ value.[2]
Quantitative Data
The inhibitory potency of this compound on the IP₃ receptor has been quantified in various experimental systems. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) can vary depending on the tissue, cell type, and specific assay conditions.
| Preparation/Assay | Compound | EC₅₀/IC₅₀ (µM) | Species |
| [³H]IP₃ Displacement from Cerebellar Membranes | This compound | 44.6 ± 1.1 | Rat[3][4] |
| [³H]IP₃ Displacement from Skeletal Myotube Homogenates | This compound | 27.4 ± 1.1 | Rat[3][4] |
| Inhibition of IP₃-induced Ca²⁺ Oscillations in Isolated Myonuclei | This compound | 18.9 ± 1.35 | Rat[3][4] |
| Inhibition of IP₃-induced Ca²⁺ Release from Cerebellar ER Vesicles | Xestospongin C | 0.358 (358 nM) | Rabbit[8] |
Conclusion
The discovery of this compound from the marine sponge Xestospongia exigua has provided the scientific community with a powerful pharmacological probe for dissecting the complexities of intracellular Ca²⁺ signaling.[1] Its potent and selective inhibition of the IP₃ receptor has been instrumental in elucidating the role of this signaling pathway in a multitude of physiological and pathophysiological processes.[1][6] The detailed understanding of its origin, mechanism of action, and the experimental protocols for its use, as outlined in this guide, serves as a valuable resource for researchers and drug development professionals aiming to further explore the therapeutic potential of targeting IP₃-mediated signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells- fdi:010038253- Horizon [documentation.ird.fr]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Xestospongin B: A Technical Guide to its Mechanism of Action on IP3 Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xestospongin B, a macrocyclic bis-1-oxaquinolizidine alkaloid isolated from the marine sponge Xestospongia exigua, is a potent and cell-permeant inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R).[1] The IP3R is an intracellular calcium (Ca2+) channel located on the endoplasmic reticulum (ER) that plays a pivotal role in cellular signaling by mediating the release of Ca2+ from the ER into the cytoplasm.[1] This process is fundamental to a vast array of cellular functions, making the IP3R a significant target for pharmacological intervention in various diseases. This compound serves as a critical tool for elucidating the intricacies of IP3-mediated signaling pathways.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate its application in research and drug development.
Mechanism of Action
This compound functions as a competitive inhibitor of the IP3 receptor.[2][3] It effectively blocks IP3-induced Ca2+ release from the endoplasmic reticulum.[4] The primary mechanism involves the displacement of [3H]IP3 from its binding site on the receptor, thereby preventing the conformational change required for channel opening and subsequent Ca2+ mobilization.[1][2] Notably, at concentrations effective for IP3R inhibition, this compound does not appear to significantly affect other key cellular Ca2+ handling proteins, such as the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, highlighting its specificity.[2][5]
However, it is important to note that some studies have presented conflicting evidence regarding the precise mechanism of action of the broader xestospongin family. For instance, Xestospongin C has been reported to inhibit IP3-evoked Ca2+ release without affecting IP3 binding, suggesting a non-competitive mechanism for this particular analog.[6] Furthermore, the efficacy of Xestospongin C and D as specific IP3R antagonists has been a subject of debate.[6][7] This underscores the importance of using this compound with a clear understanding of its competitive inhibitory profile.
Quantitative Data
The inhibitory potency of this compound on IP3 receptors has been quantified in various experimental systems. The following tables summarize key data for easy comparison.
| Assay Type | Preparation | Parameter | Value (µM) | Species | Reference |
| [3H]IP3 Displacement | Rat Cerebellar Membranes | EC50 | 44.6 ± 1.1 | Rat | [1][2] |
| [3H]IP3 Displacement | Rat Skeletal Myotube Homogenates | EC50 | 27.4 ± 1.1 | Rat | [1][2] |
| Functional Assay | Isolated Rat Myonuclei | EC50 (Inhibition of Ca2+ oscillations) | 18.9 ± 1.35 | Rat | [2][5] |
Table 1: Potency of this compound in inhibiting IP3 receptor function.
For comparative purposes, the potencies of other related compounds and common IP3R modulators are presented below.
| Inhibitor | Mechanism of Action | Reported IC50/EC50 | Key Characteristics & Limitations | Reference |
| Xestospongin C | Potent IP3R Antagonist | ~350 nM (IP3-induced Ca2+ release from cerebellar microsomes) | High potency. Some reports suggest it may also inhibit SERCA pumps. | |
| Desmethylthis compound | IP3R Inhibitor | Effective at blocking IP3R-mediated Ca2+ release | A synthetic analog of this compound. | [8] |
| 2-Aminoethoxydiphenyl borate (2-APB) | Modulator of IP3Rs | ~40 µM for IP3R1 inhibition | Cell-permeant; also known to inhibit store-operated calcium entry (SOCE). Exhibits subtype selectivity, preferentially inhibiting IP3R1. | [8] |
| Heparin | Competitive Antagonist | Subtype dependent, with higher affinity for IP3R3 | Membrane-impermeant, limiting its use to permeabilized cells or in vitro assays. Can have non-specific effects. | [8] |
Table 2: Comparative analysis of various IP3R inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects on IP3 receptors.
Protocol 1: [3H]IP3 Receptor Binding Assay
This assay directly measures the ability of this compound to compete with radiolabeled IP3 for binding to the IP3R.
Materials:
-
Cell or tissue homogenates rich in IP3R (e.g., cerebellar microsomes)
-
[3H]IP3 (radiolabeled inositol 1,4,5-trisphosphate)
-
Non-labeled IP3 (for determining non-specific binding)
-
This compound at various concentrations
-
Binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, 1 mM β-mercaptoethanol, pH 8.3)
-
Wash buffer (Binding buffer with higher Tris-HCl concentration)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and prepare a microsomal fraction by differential centrifugation.[8]
-
Binding Reaction: In a microcentrifuge tube, combine the membrane preparation, a fixed concentration of [3H]IP3, and either buffer (for total binding), a high concentration of non-labeled IP3 (for non-specific binding), or varying concentrations of this compound.[8]
-
Incubation: Incubate the reaction mixture on ice for a specified period (e.g., 10-15 minutes) to allow the binding to reach equilibrium.[2]
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free [3H]IP3.[8]
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.[8]
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.[8]
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value.[8]
Protocol 2: Intracellular Calcium Release Assay
This functional assay measures the ability of this compound to inhibit the release of Ca2+ from intracellular stores following stimulation of the IP3R.
Materials:
-
Live cells expressing IP3Rs cultured on glass coverslips or in 96-well plates
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
IP3R agonist (e.g., bradykinin, carbachol, or ATP, depending on the cell type)
-
This compound at various concentrations
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells onto a suitable imaging plate or coverslip and allow them to adhere overnight.[8]
-
Dye Loading: Prepare a loading solution containing the Ca2+ indicator dye (e.g., 2-5 µM Fura-2 AM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS. Incubate the cells with the loading solution at 37°C for 30-60 minutes in the dark.[2]
-
Washing: Wash the cells with HBSS to remove excess dye and allow for de-esterification of the AM ester for approximately 30 minutes.[2]
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes) to allow for cell permeation and receptor binding.[2][8]
-
Baseline Measurement: Measure the baseline fluorescence of the cells before stimulation.[8]
-
Stimulation and Measurement: Add the IP3R agonist to the cells and immediately begin recording the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular Ca2+ concentration.[8]
-
Data Analysis: Quantify the peak fluorescence change in response to the agonist in the presence and absence of the inhibitor. Plot the percentage of inhibition against the concentration of this compound to determine its EC50 value.[8]
Visualizations
Signaling Pathway
Canonical IP3 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: [3H]IP3 Binding Assay
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells [pubmed.ncbi.nlm.nih.gov]
- 6. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Introduction to Ca2+ Measurements with Fluorescent Indicators—Section 19.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. benchchem.com [benchchem.com]
Xestospongin B: A Technical Guide to its Role in Calcium Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Xestospongin B, a macrocyclic bis-1-oxaquinolizidine alkaloid derived from the marine sponge Xestospongia exigua.[1] It has been established as a potent, cell-permeant, and competitive inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), making it an invaluable pharmacological tool for investigating intracellular calcium (Ca²⁺) signaling pathways.[1][2] This document details its mechanism of action, presents key quantitative data, outlines detailed experimental protocols for its use, and discusses its application in dissecting the complex roles of IP3R-mediated Ca²⁺ signaling in various cellular processes.
Mechanism of Action: Competitive Inhibition of the IP3 Receptor
The canonical IP3 signaling pathway is a fundamental mechanism for intracellular Ca²⁺ mobilization. It begins with the activation of cell surface receptors (e.g., G-protein coupled receptors), which stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[3] IP3 diffuses through the cytosol and binds to the IP3R, a ligand-gated Ca²⁺ channel primarily located on the membrane of the endoplasmic reticulum (ER).[3] This binding event triggers the opening of the channel, allowing the rapid release of stored Ca²⁺ from the ER into the cytoplasm, which in turn modulates a vast array of cellular functions.[3]
This compound exerts its effect by acting as a competitive antagonist at the IP3 binding site on the IP3R.[1][2] By competing with endogenous IP3, it prevents the conformational change required for channel opening, thereby blocking the release of Ca²⁺ from the ER.[2] A key advantage of this compound is its specificity; at effective concentrations, it does not significantly affect other key components of Ca²⁺ homeostasis, such as the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pumps or ryanodine receptors.[1][4]
Quantitative Data: Potency and Efficacy
The potency of this compound has been quantified in various experimental systems. The effective concentration for inhibiting IP3 binding and subsequent Ca²⁺ release typically falls within the micromolar range. These values can vary depending on the tissue, cell type, and specific experimental conditions.
| Parameter | Experimental System | Value | Reference |
| EC₅₀ (for [³H]IP₃ displacement) | Rat Cerebellar Membranes | 44.6 ± 1.1 µM | [1] |
| EC₅₀ (for [³H]IP₃ displacement) | Rat Skeletal Myotube Homogenates | 27.4 ± 1.1 µM | [1] |
| EC₅₀ (for suppressing IP₃-induced Ca²⁺ oscillations) | Isolated Nuclei from Rat Skeletal Myotubes | 18.9 ± 1.35 µM | [1][5] |
Experimental Protocols
This compound is a critical tool for elucidating the role of IP3R-mediated signaling. Below are detailed methodologies for key experiments.
Protocol: IP3 Receptor Competitive Binding Assay
This assay directly measures the ability of this compound to compete with IP3 for its binding site on the receptor.
A. Materials:
-
Tissue homogenate or membrane preparation rich in IP3Rs (e.g., rat cerebellum).[1]
-
Radiolabeled [³H]IP₃.
-
Unlabeled IP3 (for determining non-specific binding).
-
This compound.
-
Binding buffer (e.g., Tris-HCl, EDTA, DTT).
-
Glass fiber filters.
-
Scintillation fluid and counter.
B. Methodology:
-
Preparation: Prepare membrane fractions from the chosen tissue by homogenization and centrifugation.[6]
-
Incubation: In microcentrifuge tubes, incubate a fixed amount of the membrane preparation with a constant concentration of [³H]IP₃.
-
Competition: Add increasing concentrations of unlabeled this compound to the tubes. Include control tubes with buffer only (total binding) and a saturating concentration of unlabeled IP3 (non-specific binding).
-
Equilibration: Incubate the reactions on ice (e.g., 4°C) to reach binding equilibrium.[6]
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound [³H]IP₃ from the free [³H]IP₃.[6]
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the EC₅₀ value.
Protocol: Intracellular Calcium Imaging
This protocol assesses the functional effect of this compound on agonist-induced intracellular Ca²⁺ release in live cells.
A. Materials:
-
Cultured cells of interest plated on imaging-quality glass-bottom dishes.
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM).
-
This compound stock solution (e.g., 10 mM in DMSO).[2]
-
Physiological salt solution (e.g., HBSS or Tyrode's solution), with and without Ca²⁺.
-
An agonist known to stimulate IP3 production in the chosen cell type (e.g., ATP, bradykinin, carbachol).[1][7]
-
Fluorescence microscope equipped for live-cell imaging.
B. Methodology:
-
Cell Culture: Plate cells at an appropriate density on glass-bottom dishes 24-48 hours prior to the experiment.
-
Indicator Loading: Incubate cells with a Ca²⁺-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in physiological buffer at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells two to three times with the physiological buffer to remove excess extracellular dye.
-
Pre-incubation with Inhibitor: Incubate the cells with the desired concentration of this compound (e.g., 5 µM) for 15-30 minutes at room temperature to allow for cell permeation and receptor binding.[2][7] A vehicle control (e.g., 0.1% DMSO) group must be run in parallel.
-
Baseline Imaging: Mount the dish on the microscope stage. Acquire fluorescence images at a set frequency (e.g., every 1-2 seconds) for 1-2 minutes to establish a stable baseline signal.[2]
-
Agonist Stimulation: Add the agonist to the dish while continuously recording fluorescence.
-
Data Acquisition: Continue recording until the Ca²⁺ signal peaks and returns to or near baseline.
-
Data Analysis: Quantify the fluorescence intensity of individual cells over time.[8] Calculate the change in fluorescence over baseline (ΔF/F₀). Compare the peak amplitude of the Ca²⁺ transient in this compound-treated cells to the vehicle-treated control cells to determine the degree of inhibition.
Cellular Effects and Research Applications
By specifically blocking IP3R-mediated Ca²⁺ release, this compound has been instrumental in defining the role of this signaling axis in numerous physiological and pathological contexts.
-
Mitochondrial Bioenergetics: A crucial application is in studying the transfer of Ca²⁺ from the ER to mitochondria, which occurs at specialized contact sites. This Ca²⁺ uptake by mitochondria is vital for stimulating ATP production. By using this compound, researchers have shown that inhibiting this transfer can lead to a bioenergetic crisis, a phenomenon that is being explored for selective cancer cell killing.[7][9]
-
Cell Viability and Proliferation: The constitutive, low-level release of Ca²⁺ via IP3Rs is essential for the viability of many cell types, including various cancer cell lines. Inhibition with this compound has been shown to disrupt this homeostasis, leading to reduced proliferation and, in some cases, cell death.[9][10]
-
Cell Migration and Metastasis: Recent studies using a derivative of this compound have revealed that prolonged IP3R inhibition can impair cancer cell migration and invasion.[10] This effect is linked to disrupted lysosomal function and impaired recycling of integrins, highlighting a novel role for IP3R-mediated Ca²⁺ signaling in the metastatic process.[10]
Considerations and Limitations
While this compound is a powerful tool, researchers should be aware of certain considerations:
-
Subtype Specificity: There are three main subtypes of the IP3R (IP3R1, IP3R2, and IP3R3). The scientific literature currently lacks significant data on the specific affinity of this compound for each of these subtypes.[6]
-
Concentration and Off-Target Effects: While highly specific at commonly used concentrations (1-10 µM), higher concentrations may lead to off-target effects.[4] As with any pharmacological inhibitor, it is crucial to perform concentration-response experiments to determine the optimal concentration for the specific application.
-
Controversy within the Xestospongin Class: Some studies have reported that related compounds, Xestospongin C and D, are not effective inhibitors of IP3Rs, creating some debate about the class as a whole.[11] However, the evidence for this compound's action as a competitive IP3R antagonist remains well-supported.[1]
Conclusion
This compound is a cornerstone pharmacological inhibitor for the study of calcium signaling. Its ability to potently and competitively block IP3-mediated Ca²⁺ release from intracellular stores, combined with its cell permeability and high specificity, allows for the precise dissection of this pathway's contribution to a myriad of cellular processes. From fundamental research into mitochondrial function to translational studies in cancer metastasis, this compound continues to be an essential compound in the toolkit of cell biologists, physiologists, and drug development professionals.
References
- 1. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Xestospongin C, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. protocols.io [protocols.io]
- 9. researchgate.net [researchgate.net]
- 10. The IP3R inhibitor desmethylthis compound reduces tumor cell migration, invasion and metastasis by impairing lysosome acidification and β1-integrin recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PMC [pmc.ncbi.nlm.nih.gov]
Xestospongin B: A Technical Guide to its Role as a Competitive Inhibitor of IP3-Mediated Ca2+ Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of Xestospongin B, a macrocyclic bis-1-oxaquinolizidine alkaloid derived from the marine sponge Xestospongia exigua.[1] this compound is widely recognized as a cell-permeant, competitive inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R), a crucial intracellular channel responsible for the mobilization of calcium (Ca2+) from endoplasmic reticulum stores.[1][2] This document consolidates quantitative data, details key experimental protocols for its study, and presents visual diagrams of its mechanism of action and experimental workflows. It is intended to serve as a comprehensive resource for researchers in cellular signaling, pharmacology, and drug development.
Introduction to IP3-Mediated Ca2+ Signaling and the Role of this compound
The inositol 1,4,5-trisphosphate (IP3) signaling pathway is a fundamental mechanism for regulating intracellular calcium (Ca2+) concentrations, which in turn governs a vast array of cellular processes including gene expression, proliferation, apoptosis, and muscle contraction.[3][4] The pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers diacylglycerol (DAG) and IP3.[3] IP3 then diffuses through the cytoplasm and binds to the IP3 receptor (IP3R) located on the membrane of the endoplasmic reticulum (ER).[3][5] This binding event triggers a conformational change in the IP3R, opening the channel and allowing the rapid release of stored Ca2+ from the ER into the cytosol.[3]
This compound acts as a competitive antagonist at the IP3 binding site on the IP3R.[1][2] By competing with endogenous IP3, it prevents the opening of the channel and the subsequent release of Ca2+, thereby inhibiting downstream Ca2+-dependent signaling events.[5] This makes this compound a valuable pharmacological tool for elucidating the physiological and pathological roles of IP3-mediated Ca2+ signaling.
Quantitative Data on this compound and Related Compounds
The efficacy of this compound and its analogs as IP3R inhibitors has been quantified in various experimental systems. The following tables summarize the key quantitative data available in the literature. It is important to note that there is some debate and conflicting data regarding the potency of xestospongins, particularly concerning their subtype selectivity.[6]
Table 1: EC50 Values for (+)-Xestospongin B in [3H]IP3 Displacement Assays [2]
| Preparation | EC50 (µM) | Ki (µM) | Species |
| Rat Cerebellar Membranes | 44.6 ± 1.1 | 31 | Rat |
| Rat Skeletal Myotube Homogenates | 27.4 ± 1.1 | 16 | Rat |
Table 2: EC50/IC50 Values for Xestospongins in Functional Assays
| Compound | Assay | IC50/EC50 | Cell/Tissue Type | Reference |
| (+)-Xestospongin B | Inhibition of IP3-induced Ca2+ oscillations | EC50 = 18.9 ± 1.35 µM | Isolated nuclei from rat skeletal myotubes | [1] |
| Xestospongin C | Inhibition of IP3-induced Ca2+ release | IC50 = 358 nM | Rabbit cerebellum microsomes | [7][8][9] |
Note: There are conflicting reports on the efficacy of Xestospongin C and D, with some studies suggesting they are not effective inhibitors of IP3Rs.[10][11][12]
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by directly competing with IP3 for its binding site on the IP3 receptor. This competitive antagonism prevents the conformational changes necessary for channel opening, thus blocking the release of Ca2+ from the endoplasmic reticulum.
Figure 1: IP3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound on IP3-mediated Ca2+ signaling.
[3H]IP3 Receptor Binding Assay
This competitive binding assay is used to determine the affinity of this compound for the IP3R by measuring its ability to displace radiolabeled IP3.[2][6][13]
Materials:
-
[3H]IP3 (radiolabeled inositol 1,4,5-trisphosphate)
-
Unlabeled IP3
-
This compound
-
Membrane preparations from tissues rich in IP3Rs (e.g., rat cerebellum)
-
Binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation counter and cocktail
Procedure:
-
Membrane Preparation: Homogenize the tissue in a suitable buffer and perform differential centrifugation to isolate the microsomal fraction containing the ER and, consequently, the IP3Rs. Determine the protein concentration of the membrane preparation.
-
Binding Reaction: In microcentrifuge tubes, combine the membrane preparation, a fixed concentration of [3H]IP3, and varying concentrations of this compound or unlabeled IP3 (for determining non-specific binding).
-
Incubation: Incubate the reaction mixtures on ice to allow binding to reach equilibrium.
-
Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. The filters will trap the membranes with the bound [3H]IP3.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific [3H]IP3 binding as a function of the this compound concentration and fit the data to a dose-response curve to determine the EC50 value. The Ki value can be calculated using the Cheng-Prusoff equation.[13]
Figure 2: Experimental workflow for a [3H]IP3 receptor binding assay.
Intracellular Ca2+ Measurement in Live Cells
This method directly assesses the inhibitory effect of this compound on IP3-mediated Ca2+ release in intact cells using fluorescent Ca2+ indicators.[2][14]
Materials:
-
Cultured cells (e.g., neuroblastoma cells, myotubes)
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Balanced salt solution (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Agonist that stimulates IP3 production (e.g., bradykinin, carbachol)
-
This compound
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Culture: Plate the cells on a suitable substrate (e.g., glass-bottom dishes) and grow to the desired confluency.
-
Dye Loading: Incubate the cells with a loading solution containing the Ca2+ indicator dye and Pluronic F-127 to facilitate dye entry into the cells. Allow time for the dye's AM ester to be cleaved by intracellular esterases, trapping the fluorescent indicator in the cytosol.
-
Washing: Wash the cells with a balanced salt solution to remove excess extracellular dye.
-
Inhibition: Pre-incubate the cells with the desired concentration of this compound for a sufficient duration to allow for cell permeation and binding to the IP3R.
-
Stimulation and Imaging: Mount the cells on a fluorescence imaging system. After establishing a baseline fluorescence, stimulate the cells with an agonist to induce IP3 production and Ca2+ release. Record the changes in fluorescence intensity over time.
-
Data Analysis: Quantify the agonist-induced change in fluorescence (e.g., peak amplitude, area under the curve) in both control and this compound-treated cells to determine the extent of inhibition.
Selectivity and Off-Target Effects
While this compound is considered a relatively selective inhibitor of the IP3R, its effects on other cellular targets should be considered, especially at higher concentrations.[1][3] Studies have shown that at concentrations effective for IP3R inhibition, this compound does not significantly affect the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps.[1] However, some related compounds, like Xestospongin C, have been reported to inhibit SERCA pumps.[15][16] There is a notable lack of data on the selectivity of this compound for the three different IP3R subtypes (IP3R1, IP3R2, and IP3R3).[6]
Conclusion and Future Directions
This compound remains a cornerstone tool for investigating IP3-mediated Ca2+ signaling. Its cell-permeability and competitive inhibitory mechanism make it invaluable for studying the role of IP3Rs in a wide range of cellular functions. However, the existing controversies surrounding the efficacy of related xestospongins and the lack of comprehensive data on IP3R subtype selectivity highlight the need for further research. Future studies should focus on definitively characterizing the subtype specificity of this compound and developing more potent and selective IP3R modulators to advance our understanding of Ca2+ signaling in health and disease. The development of synthetic analogs, such as desmethylthis compound, may offer more accessible and potentially more specific alternatives for future research.[13][17]
References
- 1. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Xestospongin C, IP3 receptor antagonist (CAS 88903-69-9) | Abcam [abcam.com]
- 8. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xestospongin C, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Inhibition of InsP3R with this compound Reduces Mitochondrial Respiration and Induces Selective Cell Death in T Cell Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Xestospongin C is a potent inhibitor of SERCA at a vertebrate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The IP3R inhibitor desmethylthis compound reduces tumor cell migration, invasion and metastasis by impairing lysosome acidification and β1-integrin recycling - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Source of Xestospongin B: A Technical Guide for Researchers
An In-depth Exploration of the Isolation, Characterization, and Biological Activity of a Key IP3 Receptor Modulator from Xestospongia exigua
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xestospongin B is a macrocyclic bis-1-oxaquinolizidine alkaloid first isolated from the marine sponge Xestospongia exigua.[1][2] This natural product has garnered significant interest in the scientific community as a potent and selective antagonist of the inositol 1,4,5-trisphosphate receptor (IP3R), a crucial intracellular calcium channel.[2][3] Its ability to modulate intracellular calcium signaling pathways has made it an invaluable pharmacological tool for studying a wide range of cellular processes and a potential lead compound in drug discovery.[3][4] This technical guide provides a comprehensive overview of this compound, with a focus on its natural source, isolation, physicochemical properties, and biological activity.
Physicochemical Properties of this compound
This compound is characterized by its complex macrocyclic structure, which is fundamental to its biological activity. Its key physicochemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₂₉H₅₂N₂O₃ |
| Molecular Weight | 476.7 g/mol |
| Appearance | Amorphous solid |
| Solubility | Soluble in methanol, chloroform, and other organic solvents |
Natural Source and Isolation
This compound is a secondary metabolite produced by the marine sponge Xestospongia exigua, a species found in various marine environments, including the waters of Australia, the Red Sea, and Palau.[2] The isolation of this compound from its natural source is a multi-step process involving extraction and chromatographic purification. While specific yields can vary depending on the collection site, age of the sponge, and extraction efficiency, the general protocol follows a consistent workflow.
Experimental Protocol: Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from Xestospongia exigua, compiled from various literature sources.
1. Specimen Collection and Preparation:
-
Collect specimens of Xestospongia exigua and transport them to the laboratory, either fresh or frozen.
-
Cut the sponge tissue into small pieces to increase the surface area for solvent extraction.
2. Extraction:
-
Perform exhaustive extraction of the minced sponge material with a polar organic solvent, such as methanol (MeOH) or a mixture of dichloromethane (CH₂Cl₂) and methanol, at room temperature.
-
Repeat the extraction process multiple times to ensure the complete recovery of metabolites.
-
Combine the resulting extracts and concentrate them under reduced pressure to obtain a crude extract.
3. Solvent Partitioning:
-
Partition the crude extract between immiscible solvents of varying polarities (e.g., n-hexane, ethyl acetate, and water) to achieve a preliminary separation of compounds.
-
Use bioassay-guided fractionation or thin-layer chromatography (TLC) to identify the fraction containing the xestospongins.
4. Column Chromatography:
-
Subject the active fraction to multiple rounds of column chromatography for further purification.
-
Silica Gel Chromatography: Employ a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with solvents like ethyl acetate and/or methanol.[1]
5. High-Performance Liquid Chromatography (HPLC):
-
Achieve final purification using reversed-phase HPLC (RP-HPLC).
-
Column: Utilize a C18 column.
-
Mobile Phase: Employ a mixture of methanol and water or acetonitrile and water, often with a modifier such as trifluoroacetic acid (TFA).[1]
6. Structural Characterization:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Biological Activity and Mechanism of Action
The primary biological activity of this compound is its potent and selective inhibition of the inositol 1,4,5-trisphosphate receptor (IP3R).[2][3] The IP3R is a ligand-gated calcium channel located on the membrane of the endoplasmic reticulum (ER) that, upon binding of IP3, mediates the release of calcium ions (Ca²⁺) into the cytoplasm. This increase in intracellular Ca²⁺ is a critical step in numerous cellular signaling pathways.
This compound acts as a competitive antagonist of the IP3R, meaning it competes with IP3 for binding to the receptor.[3] By blocking the binding of IP3, this compound prevents the opening of the channel and the subsequent release of Ca²⁺ from the ER, thereby disrupting downstream signaling events.[3]
Quantitative Data: Bioactivity of this compound and Related Compounds
The inhibitory potency of this compound and its analogs on the IP3 receptor has been quantified in various studies. The following table summarizes some of the reported IC50 and EC50 values. It is important to note that these values can vary depending on the experimental conditions, such as the cell type and assay used.
| Compound | Target/Assay | IC50/EC50 Value | Reference |
| This compound | IP3-induced Ca²⁺ oscillations in isolated myonuclei | EC50: 18.9 ± 1.35 µM | [3] |
| This compound | [³H]IP3 displacement from rat cerebellar membranes | EC50: 44.6 ± 1.1 µM | [2][5] |
| This compound | [³H]IP3 displacement from rat skeletal myotube homogenates | EC50: 27.4 ± 1.1 µM | [2][5] |
| Xestospongin C | Inhibition of IP3-induced Ca²⁺ release from rabbit cerebellum | IC50: 358 nM | [6] |
Notably, there is a lack of comprehensive data on the subtype selectivity of this compound for the three main IP3R subtypes (IP3R1, IP3R2, and IP3R3). Some studies have even raised questions about the effectiveness of xestospongins as selective IP3R antagonists, suggesting that they may have off-target effects.[7][8][9] Researchers should, therefore, exercise caution and consider these potential limitations when interpreting experimental results.
Visualizing the Molecular Interactions and Pathways
To better understand the processes described, the following diagrams, generated using the DOT language, illustrate the isolation workflow and the signaling pathway affected by this compound.
Isolation Workflow for this compound
Caption: A generalized workflow for the isolation of this compound.
Inhibition of the IP3 Signaling Pathway by this compound
Caption: this compound competitively inhibits the IP3 receptor.
Conclusion
This compound, isolated from the marine sponge Xestospongia exigua, remains a cornerstone tool for researchers investigating intracellular calcium signaling. Its well-characterized role as a potent IP3 receptor antagonist provides a powerful means to dissect the complex downstream effects of IP3-mediated calcium release. While the detailed protocols for its isolation are not always explicitly published with precise parameters, the generalized workflow is well-established. The quantitative data on its bioactivity, though variable between studies, consistently demonstrates its efficacy. However, further research is warranted to fully elucidate its subtype selectivity for the different IP3 receptors and to explore its full therapeutic potential. This guide serves as a foundational resource for scientists and drug development professionals seeking to utilize this remarkable natural product in their research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of InsP3R with this compound Reduces Mitochondrial Respiration and Induces Selective Cell Death in T Cell Acute Lymphoblastic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Pharmacology of Xestospongin Alkaloids: A Technical Guide for Researchers
A deep dive into a potent class of macrocyclic alkaloids that modulate intracellular calcium signaling, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanism of action, quantitative pharmacological data, and key experimental methodologies.
The Xestospongin alkaloids, a family of macrocyclic bis-1-oxaquinolizidine compounds isolated from the marine sponge Xestospongia sp., have emerged as indispensable tools in the study of intracellular calcium (Ca²⁺) signaling.[1] This technical guide elucidates the core pharmacology of these natural products, with a primary focus on their potent and selective inhibition of the inositol 1,4,5-trisphosphate receptor (IP₃R), a critical component of cellular signal transduction.[1][2]
Core Mechanism of Action: Targeting the IP₃ Receptor
The principal mechanism of action for Xestospongin alkaloids is the inhibition of the inositol 1,4,5-trisphosphate receptor (IP₃R).[1][2] The IP₃R is a ligand-gated Ca²⁺ channel primarily located on the membrane of the endoplasmic reticulum (ER) and sarcoplasmic reticulum (SR).[1] Activation of the IP₃R by its endogenous ligand, inositol 1,4,5-trisphosphate (IP₃), triggers the release of stored Ca²⁺ from the ER/SR into the cytosol. This elevation in cytosolic Ca²⁺ acts as a crucial second messenger, initiating a wide array of cellular processes.[1]
Xestospongins, particularly Xestospongin C, act as potent, membrane-permeable, and reversible antagonists of the IP₃R.[1][2] They effectively block the IP₃R channel, thereby preventing IP₃-mediated Ca²⁺ release.[1] Notably, this inhibition is highly selective for the IP₃R over the ryanodine receptor (RyR), another major intracellular Ca²⁺ release channel, with a reported selectivity of approximately 30-fold.[1][3] However, it is important to note that the specificity of Xestospongins is not absolute, and off-target effects have been reported.
Quantitative Pharmacological Data
The biological potency of various Xestospongin alkaloids has been quantified across different experimental systems. The following tables summarize key inhibitory and effective concentrations, providing a comparative overview for researchers.
| Alkaloid | Target | Assay | IC₅₀ / EC₅₀ / Kᵢ | Cell/Tissue Type | Reference |
| Xestospongin C | IP₃ Receptor | IP₃-induced Ca²⁺ release | IC₅₀: 358 nM | Cerebellar microsomes | [2] |
| IP₃ Receptor | IP₃-induced Ca²⁺ release | IC₅₀: 350 nM | - | [3] | |
| Voltage-Dependent Ca²⁺ Channel | Inward Ba²⁺ currents | IC₅₀: 0.63 µM | Guinea-pig ileum smooth muscle | [4] | |
| Voltage-Dependent K⁺ Channel | Outward K⁺ currents | IC₅₀: 0.13 µM | Guinea-pig ileum smooth muscle | [4] | |
| Araguspongine B | IP₃ Receptor | IP₃-induced Ca²⁺ release | IC₅₀: 0.6 µM | Cerebral microsomes | |
| Xestospongin B | IP₃ Receptor | [³H]IP₃ Displacement | EC₅₀: 44.6 ± 1.1 µM | Rat Cerebellar Membranes | [5] |
| IP₃ Receptor | [³H]IP₃ Displacement | Kᵢ: 31 µM | Rat Cerebellar Membranes | [5] | |
| IP₃ Receptor | [³H]IP₃ Displacement | EC₅₀: 27.4 ± 1.1 µM | Rat Skeletal Myotube Homogenates | [5] | |
| IP₃ Receptor | [³H]IP₃ Displacement | Kᵢ: 16 µM | Rat Skeletal Myotube Homogenates | [5] |
Off-Target Effects and Considerations
While Xestospongins are valued for their potent IP₃R inhibition, researchers must be aware of their potential off-target effects, particularly at higher concentrations. Studies have shown that Xestospongin C can also inhibit the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, the enzyme responsible for replenishing ER/SR Ca²⁺ stores.[6][7] Additionally, as indicated in the table above, Xestospongin C can inhibit voltage-dependent Ca²⁺ and K⁺ channels.[4] These off-target activities underscore the importance of careful dose-response studies and the use of appropriate controls to ensure that observed effects are specifically due to IP₃R inhibition.
Signaling Pathway and Experimental Workflows
To facilitate a deeper understanding of the context in which Xestospongin alkaloids are studied, the following diagrams illustrate the IP₃ signaling pathway and a general experimental workflow for assessing the activity of these compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xestospongin C, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Xestospongin C is a potent inhibitor of SERCA at a vertebrate synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Xestospongin B: A Technical Guide to its Role in Modulating Intracellular Calcium Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, ranging from gene transcription and proliferation to apoptosis and muscle contraction. The precise spatial and temporal regulation of cytosolic Ca²⁺ concentrations is paramount for cellular function. A primary mechanism for elevating intracellular Ca²⁺ involves its release from intracellular stores, predominantly the endoplasmic reticulum (ER), through the activation of the inositol 1,4,5-trisphosphate receptor (IP₃R).[1][2] Xestospongin B, a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua, has emerged as a potent and valuable pharmacological tool for investigating the intricate roles of the IP₃R in these signaling pathways.[3][4] This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated signaling cascades.
Core Mechanism of Action: Antagonism of the IP₃ Receptor
The canonical IP₃ signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) at the plasma membrane.[1] This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[5][6] While DAG remains in the plasma membrane to activate protein kinase C (PKC), the soluble IP₃ molecule diffuses through the cytosol and binds to the IP₃R, a ligand-gated Ca²⁺ channel located on the ER membrane.[6][7] The binding of IP₃ to its receptor triggers the opening of the channel, allowing for the rapid efflux of stored Ca²⁺ from the ER into the cytosol, thereby elevating the intracellular Ca²⁺ concentration.[1][7]
This compound functions as a potent, cell-permeant, and competitive inhibitor of the IP₃R.[3][4] It effectively blocks IP₃-induced Ca²⁺ release from the ER.[4] Notably, its mechanism of action does not appear to involve direct competition with IP₃ for its binding site, suggesting an allosteric mode of inhibition.[4][8] This unique characteristic distinguishes it from other IP₃R antagonists. Furthermore, at effective concentrations, this compound exhibits a high degree of selectivity for the IP₃R over the ryanodine receptor (RyR), another major intracellular Ca²⁺ release channel.[9][10] It has also been shown to not affect the activity of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, which is responsible for replenishing ER Ca²⁺ stores.[3][4]
Figure 1. The IP₃ Signaling Pathway and the Inhibitory Action of this compound.
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the potency of this compound in various experimental systems. It is important to note that these values can vary depending on the specific cell type, tissue preparation, and experimental conditions used.
| Parameter | Preparation | Value (µM) | Reference |
| EC₅₀ for [³H]IP₃ Displacement | Rat Cerebellar Membranes | 44.6 ± 1.1 | [3] |
| Rat Skeletal Myotube Homogenates | 27.4 ± 1.1 | [3] | |
| EC₅₀ for Inhibition of IP₃-induced Ca²⁺ Oscillations | Isolated Nuclei from Rat Skeletal Myotubes | 18.9 ± 1.35 | [3] |
| IC₅₀ for Inhibition of IP₃-induced Ca²⁺ Release | Rabbit Cerebellum ER Vesicles (Xestospongin C) | 0.358 | [8][10] |
Note: Data for Xestospongin C is included for comparative purposes as it is a closely related analogue often studied in parallel.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design and execution of studies involving this compound.
Protocol 1: [³H]IP₃ Displacement Assay
This competitive binding assay is used to determine the affinity of a test compound, such as this compound, for the IP₃ receptor by measuring its ability to displace radiolabeled IP₃.
Materials:
-
[³H]IP₃ (specific activity ~20 Ci/mmol)
-
Unlabeled IP₃
-
This compound
-
Cell or tissue homogenates (e.g., rat cerebellar membranes)
-
Binding Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 8.3
-
Wash Buffer: Binding Buffer
-
Scintillation fluid
-
Glass fiber filters
Procedure:
-
Prepare rat cerebellar membranes by homogenization and differential centrifugation.
-
In microcentrifuge tubes, combine the membrane preparation with a fixed concentration of [³H]IP₃.[11]
-
Add varying concentrations of this compound or unlabeled IP₃ (for generating a standard curve).
-
Incubate the mixture on ice for a specified period (e.g., 10 minutes) to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]IP₃ (EC₅₀) is determined by non-linear regression analysis of the competition binding curve.
References
- 1. Structure and Function of IP3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and function of inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inositol trisphosphate - Wikipedia [en.wikipedia.org]
- 7. Inositol 1,4,5‐trisphosphate receptors and their protein partners as signalling hubs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Xestospongin C, IP3 receptor antagonist (CAS 88903-69-9) | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
The Dawn of IP3 Receptor Blockade: A Technical Guide to Early Xestospongin Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cell biology, the discovery of specific molecular probes is a watershed moment, unlocking new avenues of research and refining our understanding of intricate cellular processes. The Xestospongin compounds, a family of macrocyclic bis-1-oxaquinolizidine alkaloids isolated from the marine sponge Xestospongia sp., represent one such breakthrough.[1] Early research on these natural products in the 1990s identified them as potent, cell-permeable, and selective inhibitors of the inositol 1,4,5-trisphosphate (IP3) receptor.[2][3] This guide provides an in-depth technical overview of the foundational research on Xestospongin compounds, focusing on their initial characterization as IP3 receptor antagonists, the experimental protocols used to elucidate their function, and the quantitative data that established their significance as powerful tools in the study of calcium signaling.
Core Mechanism of Action: Selective Antagonism of the IP3 Receptor
The primary mechanism of action for Xestospongin compounds is the inhibition of the IP3 receptor (IP3R), a ligand-gated Ca²⁺ channel located on the membrane of the endoplasmic reticulum (ER).[1] The canonical IP3 signaling pathway begins with the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and IP3. IP3 then diffuses through the cytoplasm and binds to the IP3R, triggering the release of stored Ca²⁺ into the cytosol. This elevation in intracellular Ca²⁺ is a critical second messenger in a vast array of cellular processes.
Early studies, most notably by Gafni et al. (1997), demonstrated that Xestospongins block this IP3-mediated Ca²⁺ release.[2] A key finding from this early work was that Xestospongin C, the most potent of the compounds, inhibits the IP3R without competing for the IP3 binding site itself, suggesting a non-competitive or allosteric mechanism of inhibition.[2] Furthermore, these compounds were shown to be highly selective for the IP3R over the ryanodine receptor (RyR), another major intracellular calcium release channel.[2]
Figure 1. Xestospongin C Inhibition of the IP3 Signaling Pathway.
Quantitative Data: Potency and Selectivity
The potency of various Xestospongin compounds was a central focus of early investigations. The half-maximal inhibitory concentration (IC50) for the blockade of IP3-induced Ca²⁺ release was determined in microsomal preparations from rabbit cerebellum. This early quantitative work established Xestospongin C as the most potent inhibitor among the tested analogues.
| Compound | IC50 for IP3R Inhibition | Species/Preparation | Reference |
| Xestospongin C | 358 nM | Rabbit Cerebellar Microsomes | [3][4] |
| Xestospongin A | ~2.5 µM (7-fold less potent than Xestospongin C) | Rabbit Cerebellar Microsomes | [4] |
| Demethylxestospongin B | 5865 nM (>16-fold less potent than Xestospongin C) | Rabbit Cerebellar Microsomes | [4] |
| Araguspongine B | Data not specified, but shown to be a potent blocker | Rabbit Cerebellar Microsomes | [4] |
| Xestospongin D | Data not specified, but shown to be a potent blocker | Rabbit Cerebellar Microsomes | [4] |
Note: The selectivity for the IP3 receptor over the ryanodine receptor for Xestospongin C was found to be approximately 30-fold.
Experimental Protocols
The characterization of Xestospongins relied on a set of key experimental techniques. Below are detailed methodologies representative of the early research in this field.
Preparation of Xestospongin Stock Solutions
A crucial first step for any in vitro or in-cell experiment is the correct preparation of the inhibitor stock solution.
-
Materials:
-
Xestospongin C (or other analogue) powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of Xestospongin C powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 2 mM). To prepare 1 mL of a 2 mM stock solution of Xestospongin C (MW = 446.71 g/mol ), dissolve 0.8934 mg in 1 mL of DMSO.[5]
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.[5]
-
Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.[5]
-
IP3 Receptor-Mediated Ca²⁺ Release Assay from Cerebellar Microsomes
This functional assay was fundamental in determining the inhibitory effect of Xestospongins on IP3-induced Ca²⁺ release from the ER.
-
Materials:
-
Rabbit cerebellum
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 250 mM sucrose, and protease inhibitors)
-
Microsomal buffer (e.g., 120 mM KCl, 30 mM HEPES, pH 7.2)
-
Fura-2 (fluorescent Ca²⁺ indicator)
-
ATP and an ATP-regenerating system (creatine phosphate and creatine kinase)
-
IP3
-
Xestospongin C stock solution
-
Fluorometer
-
-
Procedure:
-
Microsome Preparation: Homogenize rabbit cerebellum in ice-cold homogenization buffer. Perform differential centrifugation to isolate the microsomal fraction, which is enriched in ER vesicles.
-
Ca²⁺ Loading: Resuspend the microsomal pellet in the microsomal buffer containing Fura-2. Add ATP and the ATP-regenerating system to fuel the SERCA pumps, which will load the microsomes with Ca²⁺.
-
Inhibitor Incubation: Add various concentrations of Xestospongin C (or vehicle control) to the microsomal suspension and incubate for a predetermined time (e.g., 5-10 minutes) at 37°C.
-
Ca²⁺ Release Measurement: Place the microsomal suspension in a fluorometer cuvette. Establish a stable baseline fluorescence.
-
Inject a submaximal concentration of IP3 to induce Ca²⁺ release.
-
Monitor the change in Fura-2 fluorescence, which corresponds to the release of Ca²⁺ from the microsomes into the buffer.
-
Data Analysis: Calculate the percentage of inhibition of IP3-induced Ca²⁺ release for each concentration of Xestospongin C and determine the IC50 value.
-
Figure 2. Experimental Workflow for the IP3R-Mediated Ca²⁺ Release Assay.
Intracellular Ca²⁺ Imaging in Live Cells
To confirm the activity of Xestospongins in an intact cellular context, live-cell imaging with Ca²⁺-sensitive dyes was employed.
-
Materials:
-
Cultured cells (e.g., PC12, primary astrocytes) grown on glass coverslips
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Fura-2 AM (acetoxymethyl ester) stock solution in DMSO
-
Pluronic F-127
-
Xestospongin C working solution
-
Agonist to stimulate IP3 production (e.g., bradykinin, carbachol)
-
Fluorescence microscopy setup with an excitation wavelength switcher (for 340 nm and 380 nm) and an emission filter around 510 nm.
-
-
Procedure:
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Dye Loading: Prepare a loading solution containing Fura-2 AM (e.g., 1-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.[6][7] Incubate the cells with the loading solution at room temperature or 37°C for 30-60 minutes in the dark.[6][7]
-
Washing: Wash the cells with HBSS two to three times to remove extracellular Fura-2 AM and allow for the de-esterification of the dye within the cells for approximately 30 minutes.[7]
-
Inhibitor Pre-incubation: Replace the buffer with HBSS containing the desired concentration of Xestospongin C (or vehicle control) and incubate for 15-30 minutes.[8]
-
Imaging: Mount the coverslip on the microscope stage. Acquire baseline fluorescence images by alternating the excitation wavelength between 340 nm and 380 nm and recording the emission at 510 nm.
-
Stimulation: Add the agonist (e.g., bradykinin) to the cells while continuously recording the fluorescence changes.
-
Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380). An increase in this ratio indicates an increase in intracellular Ca²⁺ concentration. Compare the agonist-induced Ca²⁺ transient in control versus Xestospongin C-treated cells.
-
Figure 3. Logical Workflow for Live-Cell Intracellular Ca²⁺ Imaging.
Conclusion
The early research on Xestospongin compounds was a landmark in the field of cell signaling. By demonstrating their potent and selective inhibition of the IP3 receptor, these studies provided the scientific community with an invaluable pharmacological tool. The experimental protocols developed and utilized during this period, from in vitro functional assays with isolated microsomes to live-cell imaging, laid the groundwork for countless subsequent investigations into the role of IP3-mediated calcium signaling in health and disease. This technical guide serves as a testament to the foundational work that established Xestospongins as a cornerstone of cellular calcium research, a role they continue to play to this day.
References
- 1. brainvta.tech [brainvta.tech]
- 2. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 7. moodle2.units.it [moodle2.units.it]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Xestospongin B: Application Notes for the Inhibition of IP3 Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Xestospongin B, a potent and cell-permeant competitive inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R). This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and includes visualizations to aid in experimental design and data interpretation.
Introduction
This compound is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua.[1][2] It serves as a valuable pharmacological tool for investigating intracellular calcium (Ca2+) signaling pathways mediated by IP3Rs.[3] By competitively inhibiting the binding of IP3 to its receptor on the endoplasmic reticulum (ER), this compound blocks the release of Ca2+ from intracellular stores.[1][4] This allows researchers to dissect the role of IP3-mediated signaling in a multitude of cellular processes. Notably, at effective concentrations for IP3R inhibition, it does not significantly affect other cellular Ca2+ transport mechanisms like the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps.[5]
Mechanism of Action
The canonical IP3 signaling pathway begins with the activation of phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 diffuses through the cytoplasm and binds to IP3Rs located on the membrane of the ER. This binding event opens the receptor's ion channel, allowing Ca2+ to flow from the high-concentration environment of the ER into the cytoplasm, triggering various cellular responses. This compound acts as a competitive antagonist at the IP3 binding site on the IP3R, thereby preventing IP3-mediated channel opening and the subsequent release of calcium.[1]
Data Presentation: Effective Concentrations of this compound
The effective concentration of this compound for inhibiting IP3 receptors can vary depending on the experimental system, cell type, and the specific isoform of the IP3 receptor. The following tables summarize reported effective concentrations from various studies.
Table 1: EC50 Values for this compound in [3H]IP3 Displacement Assays
| Preparation | EC50 (µM) | Species |
| Rat Cerebellar Membranes | 44.6 ± 1.1 | Rat |
| Rat Skeletal Myotube Homogenates | 27.4 ± 1.1 | Rat |
Data from Jaimovich et al., 2005.[2]
Table 2: EC50/IC50 Values for Xestospongins in Functional Assays
| Compound | Assay | IC50/EC50 | Cell Type/Preparation |
| This compound | IP3-induced Ca2+ oscillations | 18.9 ± 1.35 µM | Isolated nuclei from rat skeletal myotubes |
| Xestospongin C | IP3-induced Ca2+ release | 358 nM | Rabbit cerebellar microsomes |
Data from Jaimovich et al., 2005[2] and Gafni et al., 1997.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Due to its lipophilic nature, this compound is typically dissolved in DMSO to prepare a concentrated stock solution.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in DMSO. For a compound with a molecular weight of 446.7 g/mol , dissolve 4.47 mg in 1 mL of DMSO.[1]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: In Vitro [3H]IP3 Competitive Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for the IP3 receptor.
Materials:
-
Membrane preparation (e.g., rat cerebellar membranes or myotube homogenates)
-
[3H]IP3 (radiolabeled inositol 1,4,5-trisphosphate)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 8.3, 1 mM EDTA, 1 mM 2-mercaptoethanol)
-
Unlabeled IP3 (for determining non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Membranes: Prepare cerebellar membranes or myotube homogenates according to standard laboratory protocols.
-
Binding Reaction: In a microcentrifuge tube, combine the membrane preparation (e.g., 50-100 µg of protein), a fixed concentration of [3H]IP3 (e.g., 1-5 nM), and varying concentrations of this compound in the binding buffer.[1]
-
Incubation: Incubate the reaction mixture on ice for a defined period (e.g., 15-30 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the bound from unbound [3H]IP3 by vacuum filtration through glass fiber filters. The membranes with the bound radioligand are retained on the filter.
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of [3H]IP3 binding against the concentration of this compound to determine the EC50 value.
Protocol 3: Live-Cell Calcium Imaging
This protocol describes the use of fluorescence microscopy to measure the effect of this compound on agonist-induced intracellular Ca2+ release.[6]
Materials:
-
Cells cultured on glass-bottom imaging dishes
-
Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Agonist for a Gq-coupled receptor endogenous to the cell type (e.g., ATP, Bradykinin, Carbachol)
-
This compound stock solution (10 mM in DMSO)
-
Fluorescence microscope with a high-speed camera
Procedure:
-
Cell Preparation: Seed cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 70-80% confluency on the day of the experiment.[4]
-
Dye Loading:
-
Prepare a loading solution containing a Ca2+ indicator (e.g., 2-5 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in a physiological buffer.
-
Incubate the cells with the loading solution for 30-60 minutes at 37°C or room temperature, according to the dye manufacturer's instructions.[6]
-
-
Washing: Gently wash the cells three times with fresh buffer to remove extracellular dye. Add fresh buffer for the imaging experiment.
-
Inhibitor Incubation: Add this compound to the desired final concentration (typically 1-10 µM) or a vehicle control (DMSO) to the dish.[6] Incubate for 15-30 minutes at room temperature to allow for cell penetration.[4]
-
Baseline Imaging: Mount the dish on the microscope stage. Acquire a stable baseline fluorescence signal for 1-2 minutes.[6]
-
Agonist Stimulation: While continuously recording, add the chosen agonist to the dish to stimulate IP3 production and subsequent Ca2+ release.
-
Data Acquisition: Record the fluorescence intensity for several minutes until the signal returns to baseline.
-
Data Analysis: Measure the peak fluorescence intensity change (ΔF/F₀) in response to the agonist in both control and this compound-treated cells. A significant reduction in the Ca2+ transient in the presence of the inhibitor demonstrates its blocking effect on the IP3R.
Troubleshooting
| Issue | Possible Cause | Solution |
| No response to agonist | Cell health compromised, inactive agonist, or non-responsive cell line. | Check cell viability, use fresh agonist, and confirm receptor expression. |
| High background fluorescence | Incomplete removal of extracellular dye or autofluorescence. | Ensure thorough washing, use phenol red-free medium, and use low-autofluorescence imaging dishes.[4] |
| Cell death or morphological changes | Cytotoxicity of this compound or DMSO. | Lower the concentration of the inhibitor and/or the vehicle. Ensure the final DMSO concentration is non-toxic (typically <0.1%).[4] |
| Phototoxicity | Excessive exposure to excitation light. | Reduce the excitation light intensity and/or the exposure time. Use a more sensitive camera.[4] |
Conclusion
This compound is a highly specific, membrane-permeable competitive inhibitor of the IP3 receptor.[6] Its ability to block IP3-mediated Ca2+ release without affecting other key components of the Ca2+ signaling machinery makes it an invaluable tool for dissecting cellular signaling pathways. The quantitative data and protocols provided herein serve as a guide for researchers aiming to leverage this potent natural product to advance our understanding of the critical role of IP3 and calcium in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying ER-to-Mitochondria Ca2+ Transfer with Xestospongin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium (Ca2+) signaling is a fundamental cellular process that governs a vast array of physiological functions, from neurotransmission to apoptosis. The transfer of Ca2+ from the endoplasmic reticulum (ER) to mitochondria is a critical component of this signaling network, playing a key role in cellular bioenergetics and the regulation of cell death pathways.[1][2] This inter-organellar communication is facilitated by the close physical apposition of the ER and mitochondria at specialized membrane contact sites.[2] The inositol 1,4,5-trisphosphate receptor (IP3R), a ligand-gated Ca2+ channel predominantly located on the ER membrane, is a key player in releasing stored Ca2+ into the cytosol, which can then be taken up by mitochondria.[1][2]
Xestospongin B, a macrocyclic bis-1-oxaquinolizidine alkaloid derived from the marine sponge Xestospongia exigua, is a potent and cell-permeant inhibitor of the IP3R.[3] Its high specificity for the IP3R over other Ca2+ channels makes it an invaluable tool for dissecting the role of IP3R-mediated Ca2+ release in various cellular processes, including ER-to-mitochondria Ca2+ transfer. By inhibiting the IP3R, this compound effectively limits this Ca2+ transfer, leading to a decrease in mitochondrial Ca2+ levels and subsequent effects on mitochondrial respiration and cell viability.[1][2] These application notes provide a comprehensive guide to using this compound for studying ER-to-mitochondria Ca2+ transfer, including detailed protocols and data presentation.
Data Presentation
The following table summarizes the quantitative data related to the inhibitory effects of this compound and its analogs on IP3R activity and ER-to-mitochondria Ca2+ transfer.
| Parameter | Compound | Value | Cell/Tissue Type | Notes |
| EC50 | This compound | 44.6 ± 1.1 µM | Rat cerebellar membranes | Displacement of [3H]IP3 |
| 27.4 ± 1.1 µM | Rat skeletal myotube homogenates | Displacement of [3H]IP3 | ||
| 18.9 ± 1.35 µM | Isolated rat skeletal myonuclei | Inhibition of IP3-induced Ca2+ oscillations | ||
| IC50 | Xestospongin C | 358 nM | Rabbit cerebellum microsomes | Inhibition of IP3-induced Ca2+ release |
| Effective Concentration | This compound | 5 µM | T-ALL cell lines (CCRF-CEM, Jurkat) | Almost complete blockage of IP3R-mediated Ca2+ increase |
| Effect on Mitochondrial Ca2+ | Xestospongin C | ~30% reduction | Zebrafish lateral line hair cells | Reduction in mitoGCaMP fluorescence |
Signaling Pathway and Experimental Logic
To effectively utilize this compound in research, it is crucial to understand the underlying signaling pathway and the logical framework of the experiment.
The logical flow of an experiment using this compound to investigate this pathway involves observing a physiological or pathological event, hypothesizing the involvement of ER-to-mitochondria Ca2+ transfer, and then using this compound to inhibit this process and observe the outcome.
Experimental Protocols
Protocol 1: Measurement of Mitochondrial Ca2+ Dynamics using Rhod-2 AM
This protocol details the use of the fluorescent Ca2+ indicator Rhod-2 acetoxymethyl (AM) ester to measure changes in mitochondrial Ca2+ concentration following inhibition of IP3Rs with this compound. Rhod-2 AM is a cell-permeant dye that preferentially accumulates in mitochondria due to the mitochondrial membrane potential.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Rhod-2 AM (stock solution in DMSO, e.g., 1 mM)
-
Pluronic F-127 (20% solution in DMSO)
-
MitoTracker Green FM (optional, for co-localization)
-
Cell culture medium (phenol red-free for imaging)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Agonist to induce IP3 production (e.g., ATP, carbachol)
-
Confocal microscope with appropriate laser lines and detectors
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes or coverslips suitable for microscopy and culture until they reach the desired confluency (typically 60-80%).
-
-
Dye Loading:
-
Prepare a loading buffer containing Rhod-2 AM at a final concentration of 2-5 µM and an equal volume of 20% Pluronic F-127 in serum-free medium or HBSS. The final concentration of Pluronic F-127 should be ~0.02-0.05%.
-
(Optional) For co-localization, add MitoTracker Green FM to the loading buffer at a final concentration of 100-200 nM.
-
Aspirate the culture medium from the cells and wash once with warm HBSS.
-
Add the loading buffer to the cells and incubate for 30-45 minutes at 37°C in the dark.
-
-
Wash and De-esterification:
-
Aspirate the loading buffer and wash the cells twice with warm HBSS to remove excess dye.
-
Add fresh, warm culture medium or HBSS and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by cellular esterases.
-
-
Inhibitor Incubation:
-
Prepare a working solution of this compound in the imaging buffer at the desired final concentration (e.g., 5-10 µM). Also, prepare a vehicle control (DMSO) at the same final concentration.
-
Replace the medium with the this compound-containing or vehicle control buffer and incubate for 15-30 minutes at room temperature or 37°C.
-
-
Imaging:
-
Mount the dish on the confocal microscope stage.
-
Acquire a baseline fluorescence signal for 1-2 minutes. For Rhod-2, use an excitation wavelength of ~540-550 nm and collect emission at ~570-600 nm.
-
Add the IP3-generating agonist to the dish while continuously recording.
-
Continue recording until the fluorescence signal returns to baseline or a stable plateau is reached.
-
-
Data Analysis:
-
Define regions of interest (ROIs) corresponding to mitochondria (if using a co-localizing dye) or bright puncta representing mitochondrial clusters.
-
Measure the mean fluorescence intensity within the ROIs over time.
-
Normalize the fluorescence data to the baseline (F/F0).
-
Compare the peak fluorescence change in this compound-treated cells to that in vehicle-treated controls to quantify the inhibition of mitochondrial Ca2+ uptake.
-
Troubleshooting
-
Low Rhod-2 Signal: Increase the dye concentration or loading time. Ensure cells are healthy and the mitochondrial membrane potential is intact.
-
High Cytosolic Signal: Optimize loading conditions (lower temperature or shorter time) to favor mitochondrial accumulation. For more precise measurements, consider permeabilizing the plasma membrane with a low concentration of digitonin or saponin after dye loading to wash out the cytosolic dye.
-
Phototoxicity: Reduce laser power and/or exposure time. Use a more sensitive detector.
-
No Response to Agonist: Confirm that the cells express the appropriate receptor for the chosen agonist and that the agonist is at an effective concentration.
-
Variability between Experiments: Standardize cell density, dye loading conditions, and inhibitor incubation times.
By following these protocols and understanding the underlying principles, researchers can effectively utilize this compound to investigate the crucial role of ER-to-mitochondria Ca2+ transfer in their specific experimental systems.
References
- 1. Inhibition of InsP3R with this compound Reduces Mitochondrial Respiration and Induces Selective Cell Death in T Cell Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Xestospongin B as a Pharmacological Tool for Investigating Neuronal Ca²+ Signaling
Introduction
Xestospongin B is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua.[1][2][3] It has become an invaluable pharmacological tool for neuroscientists due to its function as a potent, cell-permeant, and competitive inhibitor of the inositol 1,4,5-trisphosphate receptor (IP₃R).[1][2][4] The IP₃R is a critical intracellular calcium (Ca²⁺) release channel located on the endoplasmic reticulum (ER), which plays a fundamental role in a multitude of neuronal processes.[1][5] These processes include synaptic plasticity, neurotransmitter release, and gene expression.[1] By selectively blocking the IP₃R-mediated Ca²⁺ signaling pathway, this compound enables researchers to dissect the specific contribution of this pathway to various physiological and pathophysiological phenomena in the nervous system.[1][2]
Mechanism of Action
The canonical IP₃ signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), which in turn activates Phospholipase C (PLC).[6] PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃).[6] The water-soluble IP₃ molecule diffuses through the cytoplasm and binds to the IP₃R on the ER membrane.[2][6] This binding event opens the receptor's ion channel, allowing Ca²⁺ to flow from the high-concentration environment of the ER into the cytoplasm.[2]
This compound acts as a competitive antagonist at the IP₃ binding site of the IP₃R.[1][6] This action prevents the binding of endogenous IP₃, thereby inhibiting the conformational change required for channel opening and the subsequent release of Ca²⁺ from the ER.[1] A key advantage of this compound is its specificity; at concentrations typically used to block IP₃Rs, it does not significantly affect ryanodine receptors or the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, nor does it deplete ER Ca²⁺ stores.[1][3][7]
Data Presentation
The efficacy of this compound can vary depending on the specific isomer, cell type, and experimental conditions. The following table summarizes quantitative data reported in the literature.
| Parameter | Value | Cell/Tissue Type | Notes |
| EC₅₀ | 44.6 +/- 1.1 µM | Rat Cerebellar Membranes | Displacement of [³H]IP₃.[3][7] |
| EC₅₀ | 27.4 +/- 1.1 µM | Rat Skeletal Myotube Homogenates | Displacement of [³H]IP₃.[3][7] |
| EC₅₀ | 18.9 +/- 1.35 µM | Isolated Nuclei (Rat Skeletal Myotubes) | Reduction of IP₃-induced Ca²⁺ oscillations.[3][7] |
| IC₅₀ | 358 nM | Cerebellar Microsomes | Value for Xestospongin C, blocking IP₃-induced Ca²⁺ release.[8] |
Experimental Protocols
Here, we provide detailed protocols for key experiments utilizing this compound in neuroscience research.
Intracellular Calcium Imaging
This protocol describes how to measure changes in intracellular Ca²⁺ in cultured neurons in response to an agonist that activates the IP₃ pathway and how to assess the inhibitory effect of this compound.
Materials:
-
Cultured neurons on glass coverslips
-
Fluorescent Ca²⁺ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)
-
Pluronic F-127
-
Anhydrous DMSO
-
This compound
-
IP₃R agonist (e.g., Bradykinin, ATP, Carbachol)
-
Fluorescence microscope with a perfusion system
Protocol:
-
Stock Solution Preparation:
-
Dye Loading:
-
Prepare a loading solution by diluting the Ca²⁺ indicator stock to a final concentration of 1-5 µM in the physiological buffer. Add Pluronic F-127 (0.02%) to aid dye solubilization.
-
Remove the culture medium from the cells, wash once with the physiological buffer, and add the loading solution.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light.[2]
-
-
Cell Washing and Pre-incubation:
-
Wash the cells three times with the physiological buffer to remove excess extracellular dye.[1] Allow cells to de-esterify the dye for at least 20 minutes at room temperature.[1]
-
Prepare a working solution of this compound (e.g., 1-10 µM) in the physiological buffer.[1][2] Prepare a vehicle control solution with the same final concentration of DMSO (typically <0.1%).[2]
-
Incubate one set of coverslips with the this compound solution and another with the vehicle control for 10-20 minutes prior to stimulation.[1]
-
-
Imaging and Stimulation:
-
Data Analysis:
-
Calculate the change in fluorescence relative to the baseline (ΔF/F₀).
-
Compare the peak ΔF/F₀ in control (vehicle) and this compound-treated cells to quantify the extent of inhibition.[1]
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol describes how to investigate the influence of blocking IP₃R-mediated signaling with this compound on neuronal excitability or synaptic transmission in acute brain slices.
Materials:
-
Acute brain slices (e.g., 250-350 µm thick from hippocampus or cortex).[1]
-
Ice-cold artificial cerebrospinal fluid (aCSF), bubbled with 95% O₂ / 5% CO₂.[1]
-
Recording aCSF (same as above, but at room temperature or 32-34°C).
-
Internal solution for the patch pipette.[1]
-
This compound.
-
Patch-clamp amplifier, micromanipulator, data acquisition system, and microscope with DIC optics.[1]
Protocol:
-
Slice Preparation:
-
Prepare acute brain slices from the desired brain region using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.[1]
-
-
Patch-Clamp Recording:
-
Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Obtain a stable baseline recording of the desired parameters (e.g., resting membrane potential, synaptic currents, firing properties) for 5-10 minutes.[1]
-
-
Drug Application:
-
Data Analysis:
-
Analyze changes in neuronal properties such as resting membrane potential, input resistance, action potential firing frequency, and the amplitude and frequency of synaptic currents before and after the application of this compound.[1]
-
Cell Viability Assay
It is crucial to ensure that the observed effects of this compound are due to IP₃R inhibition and not off-target cytotoxicity. This can be assessed using standard assays like MTT or LDH release.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons in a 96-well plate.[9]
-
Culture medium.
-
This compound.
-
MTT reagent or LDH cytotoxicity assay kit.
-
Plate reader.
Protocol:
-
Cell Seeding: Seed neurons in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 25 µM) and a vehicle control (DMSO).
-
Include a positive control for cell death.
-
Incubate for the desired experimental duration (e.g., 24 hours).
-
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance.
-
For LDH: Collect the supernatant to measure released LDH activity according to the kit manufacturer's instructions.[9]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Troubleshooting
| Problem | Potential Cause & Solution |
| No inhibition of Ca²⁺ signal | Concentration too low: Increase the concentration of this compound. Signal not IP₃-dependent: Use a positive control agonist known to act via IP₃Rs in your cell type.[2] |
| High background fluorescence | Incomplete dye removal: Ensure thorough washing of cells after loading.[2] Autofluorescence: Use phenol red-free medium and high-quality imaging dishes.[2] |
| Cell death or morphology changes | Cytotoxicity: Lower the concentration of this compound and/or DMSO (ensure final DMSO is <0.1%).[2] Perform a cell viability assay. Phototoxicity: Reduce excitation light intensity or exposure time.[2] |
This compound is a highly specific, membrane-permeable, and competitive inhibitor of the IP₃ receptor.[4][6] Its ability to block IP₃-mediated Ca²⁺ release without affecting other key components of the Ca²⁺ signaling machinery makes it an invaluable tool for dissecting cellular signaling pathways in neurons.[6] The quantitative data and protocols provided herein serve as a guide for researchers aiming to leverage this potent natural product to advance our understanding of the critical role of IP₃ and calcium in neuronal health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. repositorio.uchile.cl [repositorio.uchile.cl]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
Xestospongin B: A Powerful Tool for Inducing and Studying mTOR-Independent Autophagy
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Xestospongin B, a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua, has emerged as a valuable pharmacological agent for the study of autophagy.[1][2] It is a potent, cell-permeable, and competitive inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R).[1][3] This specific mode of action allows for the induction of autophagy through a mechanism independent of the well-characterized mTOR signaling pathway, providing researchers with a unique tool to investigate alternative regulatory pathways of this fundamental cellular process.[1] These application notes provide detailed protocols for using this compound to induce and measure autophagy, along with quantitative data and visualizations to facilitate experimental design and interpretation.
Mechanism of Action
This compound exerts its effects by competitively and reversibly binding to the IP3R on the endoplasmic reticulum (ER) membrane.[1] This binding prevents the natural ligand, inositol 1,4,5-trisphosphate (IP3), from activating the receptor, thereby blocking the release of calcium (Ca2+) from the ER into the cytosol.[1] The induction of autophagy by this compound is primarily attributed to the disruption of the interaction between the IP3R and Beclin-1, a key component of the class III phosphatidylinositol 3-kinase (PI3K) complex that is essential for the initiation of autophagy.[1][4][5] In resting cells, the IP3R sequesters Beclin-1, inhibiting its autophagic function.[1] By inhibiting the IP3R, this compound promotes the dissociation of Beclin-1, allowing it to participate in the formation of the autophagosome.[1][4][6] This mode of action is distinct from mTOR-dependent autophagy, making this compound an ideal tool for studying mTOR-independent regulation of this process.[1]
Data Presentation
The following tables summarize the quantitative data for the use of this compound in inducing autophagy. It is important to note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
| Parameter | Value | Cell Type(s) | Reference(s) |
| Effective Concentration Range | 5 - 30 µM | Various | [1] |
| Incubation Time | 24 - 48 hours | Various | [1] |
| EC50 for [3H]IP3 Displacement | 27.4 ± 1.1 µM | Rat skeletal myotube homogenates | [2] |
| EC50 for [3H]IP3 Displacement | 44.6 ± 1.1 µM | Rat cerebellar membranes | [2] |
Table 1: General Experimental Parameters for this compound Treatment.
| Cell Line | This compound Concentration | Incubation Time | Observed Effect on Autophagy | Reference(s) |
| HeLa | Not specified | Not specified | Induction of autophagy | [2][7] |
| Neuroblastoma (NG108-15) | Not specified | Not specified | Induction of autophagy | [2] |
| T-ALL cell lines (CCRF-CEM and Jurkat) | 5 µM | Not specified | Inhibition of InsP3R-mediated Ca2+ signaling | [8] |
Table 2: Cell-Specific Effects of this compound on Autophagy. Note: Specific quantitative data on the fold-induction of autophagy markers is not consistently reported in the literature.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Autophagy
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The inositol 1,4,5-trisphosphate receptor regulates autophagy through its interaction with Beclin 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacologic agents targeting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Inducers of Autophagy That Enhance the Clearance of Mutant Proteins in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of autophagy by Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of InsP3R with this compound Reduces Mitochondrial Respiration and Induces Selective Cell Death in T Cell Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Xestospongin B in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell Acute Lymphoblastic Leukemia (T-ALL) is an aggressive hematological malignancy.[1] A key characteristic of T-ALL cells is their high rate of mitochondrial respiration, which supports their rapid proliferation.[1] This metabolic feature presents a promising therapeutic target. Mitochondrial function in these cells is critically dependent on a continuous transfer of calcium (Ca²⁺) from the endoplasmic reticulum (ER) to the mitochondria, a process mediated by the inositol 1,4,5-trisphosphate receptor (IP₃R).[1]
Xestospongin B, a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua, is a potent and specific inhibitor of the IP₃R. By blocking the IP₃R, this compound disrupts the ER-to-mitochondria Ca²⁺ flux, leading to a bioenergetic crisis and selective cell death in T-ALL cells.[1] These application notes provide a comprehensive guide for the experimental design and use of this compound in T-ALL cell line research, offering detailed protocols for assessing its effects on cell viability, apoptosis, and cell cycle progression.
Mechanism of Action
This compound's primary mechanism of action is the competitive and reversible inhibition of the IP₃R, a ligand-gated Ca²⁺ channel on the ER membrane. This inhibition blocks the release of Ca²⁺ from the ER, disrupting intracellular Ca²⁺ homeostasis. In T-ALL cells, which are highly dependent on this Ca²⁺ transfer for maintaining mitochondrial function and ATP production, this disruption leads to mitochondrial dysfunction, a decrease in cellular bioenergetics, and subsequent induction of apoptosis.[1]
Data Presentation
In Vitro Efficacy of this compound in T-ALL Cell Lines
The following tables summarize the quantitative effects of this compound on the human T-ALL cell lines CCRF-CEM and Jurkat.
| Cell Line | Treatment | Duration (hours) | Parameter Measured | Result | Reference |
| CCRF-CEM | 5 µM this compound | 1 | Basal Mitochondrial Respiration | Decrease from 99.5 to 78.4 pmol/min/µg protein | [1] |
| 5 µM this compound | 24 | Cell Death | ~20% increase | [1] | |
| 5 µM this compound | 48 | Cell Death | ~50% increase | [1] | |
| Jurkat | 5 µM this compound | 1 | Basal Mitochondrial Respiration | Decrease from 106.5 to 60.2 pmol/min/µg protein | [1] |
| 5 µM this compound | 24 | Cell Death | ~40% increase | [1] | |
| 5 µM this compound | 48 | Cell Death | ~70% increase | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of viability.
Materials:
-
T-ALL cell lines (e.g., CCRF-CEM, Jurkat)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed T-ALL cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well).
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated T-ALL cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat T-ALL cells with this compound (e.g., 5 µM) for 24 or 48 hours.
-
Harvest approximately 1-5 x 10⁵ cells by centrifugation (300 x g for 5 minutes).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated T-ALL cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Treat T-ALL cells with this compound (e.g., 5 µM) for 24 or 48 hours.
-
Harvest approximately 1 x 10⁶ cells and wash with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Protocol 4: Western Blot Analysis of Apoptosis-Related Proteins
This protocol allows for the detection of key proteins involved in the apoptotic pathway.
Materials:
-
Treated and untreated T-ALL cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Suggested Primary Antibodies:
| Target Protein | Expected Size | Supplier (Example) | Catalog # (Example) | Dilution |
| Cleaved Caspase-3 | ~17/19 kDa | Cell Signaling Technology | #9661 | 1:1000 |
| Full-length PARP | ~116 kDa | Cell Signaling Technology | #9542 | 1:1000 |
| Cleaved PARP | ~89 kDa | Cell Signaling Technology | #9542 | 1:1000 |
| Bcl-2 | ~26 kDa | Santa Cruz Biotechnology | sc-7382 | 1:500 |
| Bax | ~20 kDa | Santa Cruz Biotechnology | sc-7480 | 1:500 |
| β-Actin (Loading Control) | ~42 kDa | Abcam | ab8227 | 1:5000 |
Procedure:
-
After treatment with this compound, lyse the T-ALL cells in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: this compound inhibits the IP3R, disrupting Ca2+ signaling and inducing apoptosis.
Caption: Workflow for evaluating this compound's effects on T-ALL cell lines.
References
Application Notes and Protocols for Xestospongin B Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the preparation and use of Xestospongin B stock solutions in a laboratory setting. This compound is a potent, cell-permeable, and competitive antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor[1]. Originally isolated from the marine sponge Xestospongia exigua, it has become an invaluable tool for investigating intracellular calcium (Ca²⁺) signaling pathways mediated by IP3[1][2]. By blocking the IP3 receptor, this compound prevents the release of Ca²⁺ from the endoplasmic reticulum (ER), allowing for detailed study of the roles of IP3-mediated signaling in numerous cellular processes.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented below. These values are essential for accurate stock solution preparation and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₅₀N₂O₂ | |
| Molecular Weight | 446.71 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in DMSO (up to 2 mM), Ethanol (up to 2 mM) | |
| Storage (Solid) | Store in a sealed container in a cool, dry place. | |
| Storage (Solution) | Store aliquots at -20°C for up to several months. | [3] |
Experimental Protocols
Protocol 1: Preparation of a 2 mM this compound Stock Solution
This protocol details the steps to prepare a 2 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
(+)-Xestospongin B (solid)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Precision balance
-
Pipettes
Procedure:
-
Pre-warm DMSO: If the DMSO is frozen, allow it to thaw and reach room temperature.
-
Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of the compound. To prepare 1 mL of a 2 mM stock solution, weigh out 0.8934 mg of this compound.
-
Calculation: (2 mmol/L) * (1 L / 1000 mL) * (1 mL) * (446.71 g/mol ) * (1000 mg/g) = 0.8934 mg
-
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube containing the solid this compound. For a 2 mM solution using 0.8934 mg, add 1 mL of DMSO.
-
Dissolve the Compound: Vortex the solution vigorously for 1-2 minutes to ensure it is completely dissolved[3]. If the compound does not fully dissolve, you may gently warm the tube to 37°C for a few minutes and vortex again. For enhanced solubility, brief sonication in an ultrasonic bath can be used.
-
Aliquot and Store: Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound[4][3][5].
-
Long-term Storage: Store the aliquots at -20°C. When stored properly, the solution is stable for several months[3].
Caption: Workflow for preparing this compound stock solution.
Protocol 2: Inhibition of IP3-Mediated Calcium Release in Cultured Cells
This protocol provides a general guideline for using the prepared this compound stock solution to treat cultured cells. The final concentrations and incubation times should be optimized for the specific cell type and experimental design.
Procedure:
-
Prepare Working Solution: Dilute the 2 mM this compound stock solution in complete cell culture medium to the desired final working concentration (a common range is 1-10 µM)[5][6]. For example, to prepare 1 mL of a 10 µM working solution, add 5 µL of the 2 mM stock solution to 995 µL of cell culture medium.
-
Pre-incubation: Remove the existing culture medium from the cells. Add the prepared this compound working solution (or a vehicle control containing the same final DMSO concentration).
-
Incubate: Incubate the cells for a predetermined period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator to allow for cell permeation and receptor binding[4][3][5].
-
Stimulation: Add an appropriate agonist (e.g., ATP, bradykinin, carbachol) to induce IP3 production and stimulate Ca²⁺ release[4][6].
-
Measurement: Immediately measure the changes in intracellular calcium levels using a suitable method, such as a fluorescence microscope or plate reader with calcium indicator dyes (e.g., Fura-2 AM, Fluo-4 AM)[4][5].
Data Presentation
Effective Concentrations of Xestospongins
The effective concentration of this compound can vary between cell types and experimental conditions. The following table summarizes reported IC₅₀/EC₅₀ values from various studies to serve as a guide.
| Compound | Assay / Method | IC₅₀/EC₅₀ Value | Cell/Tissue Type | Species | Reference |
| (+)-Xestospongin B | [³H]IP₃ Displacement | 27.4 ± 1.1 µM (EC₅₀) | Skeletal Myotube Homogenates | Rat | [3] |
| (+)-Xestospongin B | [³H]IP₃ Displacement | 44.6 ± 1.1 µM (EC₅₀) | Cerebellar Membranes | Rat | [3] |
| (+)-Xestospongin B | IP₃-induced Ca²⁺ oscillations | 18.9 ± 1.35 µM | Isolated Skeletal Myonuclei | Rat | [3] |
| Xestospongin C | IP₃-induced Ca²⁺ release | 358 nM (IC₅₀) | Cerebellar Microsomes | Rabbit | [3][7] |
Mechanism of Action
This compound acts as a competitive antagonist at the IP3 receptor on the endoplasmic reticulum membrane. It blocks the binding of IP3, thereby preventing the opening of the Ca²⁺ channel and the subsequent release of stored calcium into the cytosol. This action is highly specific, as it does not deplete ER Ca²⁺ stores directly or affect the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump at effective concentrations[6].
Caption: IP₃ signaling pathway and inhibition by this compound.
References
- 1. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring the Impact of Xestospongin B on Mitochondrial Respiration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xestospongin B, a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua, is a potent and specific inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R).[1][2] The IP3R is a crucial channel protein that mediates the release of calcium (Ca²⁺) from the endoplasmic reticulum (ER). This Ca²⁺ signaling is vital for numerous cellular processes, including the regulation of mitochondrial function. Mitochondria are physically and functionally coupled to the ER, and the transfer of Ca²⁺ from the ER to the mitochondria is essential for stimulating mitochondrial metabolism and ATP production.[3] By blocking the IP3R, this compound disrupts this critical Ca²⁺ transfer, leading to a bioenergetic crisis characterized by decreased mitochondrial respiration.[2][4][5] This unique mechanism of action has made this compound a valuable tool for studying the role of IP3R-mediated Ca²⁺ signaling in cellular bioenergetics and a potential therapeutic agent, particularly in cancer biology, where many cancer cells exhibit a heightened reliance on mitochondrial metabolism.[1][6][7]
These application notes provide detailed protocols for measuring the effects of this compound on mitochondrial respiration using two common and powerful techniques: Extracellular Flux Analysis (Seahorse XF Analyzer) and High-Resolution Respirometry. Additionally, protocols for isolating mitochondria, a prerequisite for certain advanced respiratory assays, are included.
Signaling Pathway: this compound's Mechanism of Action
The primary mechanism of this compound involves the inhibition of the IP3R, which disrupts the flow of Ca²⁺ from the ER to the mitochondria. This interruption has downstream effects on key enzymes within the mitochondria that are dependent on Ca²⁺ for their activity, ultimately leading to a reduction in oxidative phosphorylation (OXPHOS).
References
- 1. Inhibition of InsP3R with this compound Reduces Mitochondrial Respiration and Induces Selective Cell Death in T Cell Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of InsP3R with this compound Reduces Mitochondrial Respiration and Induces Selective Cell Death in T Cell Acute Lymphoblastic Leukemia Cells [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Scalable Total Synthesis, IP3R Inhibitory Activity of Desmethylthis compound, and Effect on Mitochondrial Function and Cancer Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. medindia.net [medindia.net]
- 7. Inhibition of InsP3R with this compound Reduces Mitochondrial Respiration and Induces Selective Cell Death in T Cell Acute Lymphoblastic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Xestospongin B in DMSO: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility and stability of Xestospongin B when dissolved in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) for the preparation of stock solutions.[1][2] It has low solubility in aqueous media.[3][4]
Q2: What is the maximum solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO can vary depending on the source and purity of the compound. Stock solutions are commonly prepared at concentrations up to 2 mM or 10 mM.[1][5] It is always recommended to start with a lower concentration and ensure complete dissolution before attempting higher concentrations.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To ensure complete dissolution, it is recommended to vortex the solution vigorously.[1] Gentle warming and sonication can also be employed to facilitate dissolving the compound.[6] Always use high-purity, anhydrous DMSO, as the presence of water can reduce the solubility of hydrophobic compounds.[7]
Q4: How should I store the solid compound and the DMSO stock solution?
A4: Proper storage is critical to maintain the stability and efficacy of this compound. The solid powder should be stored at -20°C in a sealed container, protected from light and moisture.[2] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][5][8]
Q5: What is the stability of the this compound stock solution in DMSO?
A5: When stored correctly at -20°C, the DMSO stock solution is generally considered stable for up to a month, with some sources suggesting stability for several months.[1][2][6] For long-term storage (up to six months), -80°C is recommended.[8] For critical experiments, it is always best to use a freshly prepared solution.[2]
Q6: What is the final concentration of DMSO that is safe for my cell-based assays?
A6: High concentrations of DMSO can be toxic to cells. It is crucial to ensure that the final concentration of DMSO in your cell culture medium is kept to a minimum, typically below 0.5%, with some protocols recommending less than 0.1% to avoid cytotoxicity.[2][3][5][8] Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.[2]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Reported Concentration | Notes | Reference |
| DMSO | Up to 2 mM | A commonly used concentration for stock solutions. | [1] |
| DMSO | Up to 10 mM | Achievable concentration for stock solutions. | [5] |
| Aqueous Media | Low Solubility | Not recommended as a primary solvent. | [3][4] |
Table 2: Stability and Storage of this compound
| Format | Storage Temperature | Duration | Important Considerations | Reference |
| Solid Compound | -20°C | Several years | Store in a sealed container with a desiccant, protected from light. | [1][2] |
| Stock Solution in DMSO | -20°C | Up to several months | Aliquot to avoid repeated freeze-thaw cycles. | [1][2][6][8] |
| Stock Solution in DMSO | -80°C | Up to 6 months | Recommended for longer-term storage. | [8] |
Experimental Protocols
Protocol: Preparation of a 2 mM Stock Solution of this compound in DMSO
This protocol provides a reliable method for preparing a 2 mM stock solution.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Pre-warm the DMSO: If the DMSO is frozen, allow it to come to room temperature before use.
-
Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 2 mM stock solution (Molecular Weight = 446.71 g/mol ), weigh out 0.8934 mg.
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the solid this compound.
-
Dissolve the Compound: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.[1] If the compound does not fully dissolve, a brief sonication may be helpful.[6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.[1][5]
Troubleshooting Guides
Issue 1: Precipitate is observed in the DMSO stock solution.
Caption: Troubleshooting workflow for precipitation issues.
Issue 2: No biological effect or reduced potency is observed.
Caption: Troubleshooting guide for lack of biological activity.
Mechanism of Action Visualization
This compound is a potent, cell-permeant, and competitive antagonist of the inositol 1,4,5-trisphosphate (IP3) receptor.[1] It functions by blocking the IP3 receptor on the endoplasmic reticulum, which in turn prevents the release of intracellular calcium (Ca2+) stores.[1] This inhibitory action makes it a valuable tool for studying IP3-mediated Ca2+ signaling pathways.[1]
Caption: IP3-mediated calcium release and its inhibition by this compound.
References
Determining optimal Xestospongin B incubation time
Welcome to the technical support center for Xestospongin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this potent IP3 receptor inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua.[1][2] It functions as a potent, cell-permeant, and competitive inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R).[1][2][3] By binding to the IP3R, this compound blocks the release of calcium (Ca²⁺) from the endoplasmic reticulum (ER) into the cytoplasm, a critical step in many cellular signaling pathways.[1][4]
Q2: What is the optimal incubation time for this compound?
A2: The optimal incubation time for this compound can vary depending on the cell type and experimental conditions. However, a pre-incubation period of 15-30 minutes is generally recommended to allow for cell permeation and binding to the IP3 receptors.[1][5] Shorter incubation times of 5-15 minutes have also been reported to be effective.[6] It is advisable to determine the optimal time empirically for each specific experimental system.
Q3: What is a typical working concentration for this compound?
A3: A typical starting concentration range for this compound in cell-based assays is 1-10 µM.[5][6] The effective concentration can depend on the cell type and the specific IP3R isoform being targeted.[1]
Q4: How should I prepare a this compound stock solution?
A4: Due to its lipophilic nature, this compound should be dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution, for example, at 2 mM.[1][4] This stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles.[1] When preparing your working solution, dilute the stock in the appropriate cell culture medium, ensuring the final DMSO concentration does not exceed a level toxic to your cells (typically ≤ 0.1%).[1]
Q5: Does this compound have any off-target effects?
A5: this compound is considered a highly specific IP3R inhibitor.[6] Unlike some other inhibitors, it does not typically deplete ER Ca²⁺ stores on its own or affect the activity of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump at concentrations effective for IP3R inhibition.[3][6] However, it is important to distinguish it from its analogue, Xestospongin C, which has been reported to inhibit SERCA pumps in some systems and can cause depletion of ER calcium stores.[6][7] At higher concentrations, Xestospongins may inhibit voltage-dependent Ca²⁺ and K⁺ channels.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Incomplete inhibition of IP3R-mediated calcium release. | - Insufficient incubation time. - Suboptimal concentration of this compound. - Degradation of this compound. | - Increase the pre-incubation time to 30 minutes or longer. - Perform a dose-response curve to determine the optimal effective concentration for your specific cell type. - Ensure proper storage of the this compound stock solution (-20°C) and use freshly diluted working solutions. |
| Observed cell toxicity. | - High concentration of this compound. - High concentration of DMSO in the final working solution. - Off-target effects at high concentrations. | - Titrate down the concentration of this compound. - Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).[1] - Consider potential off-target effects and use the lowest effective concentration. |
| Variability in results between experiments. | - Inconsistent incubation times or concentrations. - Cell confluency and health. - Freeze-thaw cycles of the stock solution. | - Standardize all experimental parameters, including incubation time, concentration, and cell density. - Ensure cells are healthy and at a consistent confluency (e.g., 70-80%).[5][6] - Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] |
Quantitative Data Summary
The effective concentration of this compound required for IP3R inhibition can vary based on the biological system and the assay type.
| Compound | Biological System | Assay Type | Reported Potency (EC₅₀/IC₅₀) |
| (+)-Xestospongin B | Rat Cerebellar Membranes | [³H]IP₃ Displacement | EC₅₀ = 44.6 ± 1.1 µM[1][3][6] |
| (+)-Xestospongin B | Rat Skeletal Myotube Homogenates | [³H]IP₃ Displacement | EC₅₀ = 27.4 ± 1.1 µM[1][3][6] |
| (+)-Xestospongin B | Isolated Rat Myonuclei | IP₃-induced Ca²⁺ Oscillations | EC₅₀ = 18.9 ± 1.35 µM[2][3][6] |
| Xestospongin C | Rabbit Cerebellar Vesicles | IP₃-induced Ca²⁺ Release | IC₅₀ = 358 nM[6][8] |
Experimental Protocols
Protocol 1: Assessing IP3R Inhibition via Cellular Calcium Imaging
This protocol outlines the use of fluorescence microscopy to measure the effect of this compound on agonist-induced intracellular Ca²⁺ release.[6]
Materials:
-
Cells expressing IP3Rs cultured on glass-bottom imaging dishes.
-
Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM).[6]
-
Pluronic F-127.[6]
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
This compound.
-
Agonist to stimulate IP3 production (e.g., ATP, bradykinin).[2][6]
-
Fluorescence microscope.
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency on glass-bottom imaging dishes.[5][6]
-
Dye Loading:
-
Prepare a loading solution with a Ca²⁺ indicator (e.g., 2-5 µM Fluo-4 AM) and an equal concentration of Pluronic F-127 in a physiological buffer.[1][6]
-
Incubate cells with the loading solution for 30-60 minutes at 37°C or room temperature, as per the dye manufacturer's instructions.[1][6]
-
Gently wash the cells three times with fresh buffer to remove extracellular dye.[6]
-
-
Baseline Imaging:
-
Inhibitor Incubation:
-
Agonist Stimulation:
-
While continuously recording, add the chosen agonist to stimulate IP3 production and subsequent Ca²⁺ release.[6]
-
-
Data Acquisition: Record the fluorescence intensity for several minutes until the signal returns to baseline.[6]
Protocol 2: IP3 Receptor Binding Assay
This assay quantifies the ability of this compound to compete with radiolabeled IP3 for its binding site on the receptor.[2][6]
Materials:
-
Cell or tissue homogenates rich in IP3R (e.g., cerebellar microsomes).[2]
-
[³H]IP₃ (radiolabeled inositol 1,4,5-trisphosphate).[2]
-
Non-labeled IP3.[2]
-
This compound.
-
Ice-cold buffer.
-
Glass fiber filters.
-
Vacuum filtration apparatus.
Procedure:
-
Incubation: In microcentrifuge tubes, combine the membrane preparation with a fixed concentration of [³H]IP₃.[6]
-
Competition: Add increasing concentrations of either unlabeled IP₃ (for the positive control curve) or this compound to the tubes.[6]
-
Equilibration: Incubate the mixture on ice for a defined period (e.g., 15-30 minutes) to allow binding to reach equilibrium.[6]
-
Separation: Rapidly separate the bound from unbound [³H]IP₃ by vacuum filtration through glass fiber filters.[6]
-
Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[6]
-
Quantification: Measure the radioactivity retained on the filters to determine the amount of bound [³H]IP₃.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Xestospongin C empties the ER calcium store but does not inhibit InsP3-induced Ca2+ release in cultured dorsal root ganglia neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of Xestospongin compounds at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Xestospongin compounds at high concentrations. This resource is intended for researchers, scientists, and drug development professionals utilizing these compounds in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of Xestospongin C at high concentrations?
A1: While Xestospongin C is a potent inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R), at higher concentrations it has been shown to exhibit several off-target effects.[1] These include the inhibition of voltage-dependent Ca2+ channels, voltage-dependent K+ channels, and the sarcoplasmic/endoplasmic reticulum Ca2+ ATPase (SERCA) pump.[1][2][3]
Q2: At what concentrations do the off-target effects of Xestospongin C become significant?
A2: Off-target effects of Xestospongin C can be observed at concentrations as low as the submicromolar range for some targets, which may overlap with the concentrations used to inhibit the IP3R.[1] For instance, the IC50 for inhibition of voltage-dependent K+ channels is approximately 0.13 μM and for voltage-dependent Ca2+ channels is around 0.63 μM.[1] Inhibition of the SERCA pump has also been reported to occur at concentrations similar to those that block the IP3R.[3]
Q3: How does Xestospongin D differ from Xestospongin C in its off-target profile?
A3: Xestospongin D, a hydroxylated derivative of Xestospongin C, also blocks IP3-induced Ca2+ release. However, unlike Xestospongin C, it has been shown to enhance Ca2+-induced Ca2+ release mediated by ryanodine receptors (RyRs) within the same concentration range needed to block the IP3R.[4]
Q4: Is Xestospongin B a more specific IP3R inhibitor than Xestospongin C?
A4: this compound is considered to have higher specificity for the IP3R compared to Xestospongin C.[5] It does not deplete ER Ca2+ stores on its own and does not affect the activity of the SERCA pump or store-operated calcium entry (SOCE).[5]
Q5: Can Xestospongin C induce apoptosis at high concentrations?
A5: While direct studies on Xestospongin C-induced apoptosis are limited, disruption of intracellular Ca2+ homeostasis, which can be caused by high concentrations of Xestospongin C through its off-target effects, is known to be a trigger for apoptosis. For example, inhibition of SERCA pumps can lead to ER stress, a condition that can initiate apoptosis.
Troubleshooting Guides
Issue 1: Unexpected changes in membrane potential or excitability.
-
Possible Cause: Inhibition of voltage-dependent K+ and Ca2+ channels by Xestospongin C.[1] At concentrations typically used to inhibit IP3Rs (e.g., 3-10 μM), Xestospongin C can significantly reduce voltage-dependent K+ currents and inhibit voltage-dependent Ca2+ channels.[1]
-
Troubleshooting Steps:
-
Lower the Concentration: If experimentally feasible, reduce the concentration of Xestospongin C to the lowest effective dose for IP3R inhibition to minimize effects on ion channels.
-
Use a More Specific Inhibitor: Consider using this compound, which has a better specificity profile and is less likely to affect voltage-gated channels.[5]
-
Control Experiments: Perform control experiments using known blockers of voltage-dependent K+ and Ca2+ channels to confirm if the observed effects are consistent with the inhibition of these channels.
-
Patch-Clamp Analysis: If the necessary equipment and expertise are available, perform whole-cell patch-clamp recordings to directly measure the effect of your Xestospongin C concentration on voltage-gated currents in your specific cell type.[1]
-
Issue 2: Slower than expected or incomplete depletion of ER Ca2+ stores with thapsigargin after Xestospongin C pre-treatment.
-
Possible Cause: Inhibition of the SERCA pump by Xestospongin C.[2][3] Some studies report that Xestospongin C can inhibit SERCA activity, which would counteract the effect of thapsigargin, a known SERCA inhibitor.[3]
-
Troubleshooting Steps:
-
Validate in Your System: The SERCA-inhibitory effect of Xestospongin C can be cell-type specific. Confirm this effect in your experimental model.
-
Alternative IP3R Antagonist: Switch to an alternative IP3R antagonist that is not reported to inhibit SERCA, such as 2-APB (be aware of its own off-target effects) or consider using genetic knockdown of the IP3R.
-
Sequential Addition: In your experimental design, consider the timing of compound addition. Analyze the effects of Xestospongin C on Ca2+ dynamics before and after the application of thapsigargin.
-
Issue 3: Agonist-induced Ca2+ influx is attenuated.
-
Possible Cause: Inhibition of voltage-dependent Ca2+ channels by Xestospongin C.[1] In electrically excitable cells, agonist stimulation can lead to depolarization and subsequent opening of voltage-dependent Ca2+ channels. Xestospongin C can directly inhibit this influx.
-
Troubleshooting Steps:
-
Isolate IP3R-mediated Release: Conduct experiments in a Ca2+-free external solution to isolate the contribution of Ca2+ release from intracellular stores.
-
Use a Non-depolarizing Agonist: If possible, use an agonist that does not cause significant membrane depolarization.
-
Control with Ca2+ Channel Blocker: Compare the effect of Xestospongin C with a specific voltage-dependent Ca2+ channel blocker (e.g., verapamil) to assess the extent of off-target inhibition.[1]
-
Quantitative Data on Off-Target Effects
| Compound | Off-Target | Experimental System | Potency (IC50 / Effective Conc.) | Reference |
| Xestospongin C | Voltage-Dependent K+ Channels | Guinea-pig ileum smooth muscle | 0.13 μM (IC50) | [1] |
| Xestospongin C | Voltage-Dependent Ca2+ Channels | Guinea-pig ileum smooth muscle | 0.63 μM (IC50) | [1] |
| Xestospongin C | IP3 Receptor | Cerebellar microsomes | 358 nM (IC50) | [2][6] |
| Xestospongin C | SERCA Pump | A7r5 smooth-muscle cells | Potent blocker (comparable to IP3R inhibition) | [3] |
| Xestospongin C | Ryanodine Receptor | Cerebellar microsomes | ~10 μM (30-fold less potent than for IP3R) | [1] |
Experimental Protocols
Protocol 1: Intracellular Calcium Imaging
This protocol is used to measure changes in cytosolic Ca2+ concentration in response to agonist stimulation in the presence and absence of a Xestospongin compound.
Materials:
-
Cells plated on glass-bottom imaging dishes.
-
Fluorescent Ca2+ indicator (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with Ca2+ and Mg2+).
-
Xestospongin compound stock solution (in DMSO).
-
Agonist to stimulate IP3 production (e.g., ATP, carbachol).
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency.
-
Dye Loading: Prepare a loading solution with 2-5 µM Fluo-4 AM and an equal concentration of Pluronic F-127 in physiological buffer. Incubate cells with the loading solution for 30-60 minutes at 37°C or room temperature.[5]
-
Wash: Wash cells three times with the physiological buffer to remove extracellular dye.
-
Inhibitor Incubation: Add the desired concentration of the Xestospongin compound (e.g., 1-10 µM) or vehicle (DMSO) to the cells and incubate for 15-30 minutes.[7]
-
Baseline Imaging: Mount the dish on a fluorescence microscope. Acquire a stable baseline fluorescence signal for 1-2 minutes.
-
Agonist Stimulation: While continuously recording, add the agonist to stimulate IP3-mediated Ca2+ release.[5]
-
Data Acquisition: Record the fluorescence intensity for several minutes until the signal returns to baseline.
Protocol 2: Cell Permeabilization and IP3-Induced Ca2+ Release
This protocol allows for the direct application of IP3 to the cytosol of permeabilized cells to assess the inhibitory effect of Xestospongin compounds on the IP3R.
Materials:
-
Cells grown on coverslips.
-
Permeabilization buffer (containing a low concentration of a mild detergent like β-escin or digitonin).
-
Intracellular-like buffer (Ca2+-free, with EGTA).
-
IP3 solution.
-
Xestospongin compound.
Procedure:
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Permeabilization: Wash cells with a Ca2+-free buffer. Incubate with the permeabilization buffer for a short period (e.g., 3-5 minutes) to selectively permeabilize the plasma membrane.[8]
-
Inhibitor Incubation: After permeabilization, wash and incubate the cells with the intracellular-like buffer containing the desired concentration of the Xestospongin compound or vehicle for 3-5 minutes.[8]
-
Ca2+ Release Assay: Switch to a Ca2+-free EGTA solution 30 seconds before stimulation. Add IP3 (e.g., 10 µM) to trigger Ca2+ release from the ER.[6][8]
-
Measurement: Monitor changes in intra-organellar Ca2+ using a suitable indicator (e.g., Mag-Fura-2) or measure the release into the buffer.[8]
Visualizations
Caption: Off-target effects of high-concentration Xestospongin C.
Caption: Troubleshooting flowchart for Xestospongin C experiments.
References
- 1. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Xestospongin C is an equally potent inhibitor of the inositol 1,4,5-trisphosphate receptor and the endoplasmic-reticulum Ca(2+) pumps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydroxylated xestospongins block inositol-1,4,5-trisphosphate-induced Ca2+ release and sensitize Ca2+-induced Ca2+ release mediated by ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Xestospongin C, a novel blocker of IP3 receptor, attenuates the increase in cytosolic calcium level and degranulation that is induced by antigen in RBL-2H3 mast cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting lack of Xestospongin B effect in experiments
Welcome to the technical support center for Xestospongin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua.[1][2] Its primary mechanism of action is as a potent and cell-permeant competitive inhibitor of the inositol 1,4,5-trisphosphate receptor (IP₃R).[1][2][3][4] By competitively binding to the IP₃R, this compound blocks the release of calcium (Ca²⁺) from the endoplasmic reticulum (ER), thereby inhibiting IP₃-mediated Ca²⁺ signaling pathways.[2][3][5]
Q2: How does this compound differ from other IP₃R inhibitors?
This compound, along with other xestospongins like Xestospongin C, are potent, membrane-permeable blockers of the IP₃ receptor.[5] Unlike some other inhibitors, Xestospongin C has been shown to block IP₃-induced Ca²⁺ release without interacting with the IP₃-binding site itself, suggesting a non-competitive mechanism for this particular analog.[5] Xestospongins exhibit high selectivity for IP₃ receptors over ryanodine receptors.[5]
Q3: What is the recommended solvent and storage condition for this compound?
This compound is soluble in organic solvents such as methanol and chloroform.[2] For experimental use, it is commonly dissolved in high-quality, anhydrous DMSO to create a stock solution.[3] It is advisable to aliquot the stock solution into small, single-use volumes to prevent repeated freeze-thaw cycles and store them at -20°C.[3]
Q4: What are the typical working concentrations for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and experimental conditions. However, a final concentration in the range of 1-10 µM is typically used for in vitro experiments.[4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.[3]
Troubleshooting Guide
Issue 1: No observable effect or inhibition of Ca²⁺ signal after applying this compound.
Possible Cause 1: Insufficient concentration of this compound.
-
Solution: The optimal concentration can be cell-type dependent. It is advisable to perform a dose-response experiment to determine the effective concentration for your specific cells. Consider increasing the concentration of the inhibitor.[3]
Possible Cause 2: Inadequate pre-incubation time.
-
Solution: As a cell-permeant inhibitor, this compound requires sufficient time to cross the cell membrane and bind to its target. Increase the pre-incubation time to ensure adequate cell permeation and target engagement.[3]
Possible Cause 3: The Ca²⁺ signal is not dependent on IP₃ receptors.
-
Solution: Confirm that the agonist you are using acts through the IP₃ signaling pathway in your cell type. Use a positive control agonist known to induce IP₃R-mediated Ca²⁺ release. The signal might be mediated by other channels, such as ryanodine receptors or through store-operated calcium entry (SOCE).[3]
Possible Cause 4: Poor stability or degradation of this compound.
-
Solution: Ensure proper storage of the this compound stock solution at -20°C and avoid multiple freeze-thaw cycles by preparing single-use aliquots.[3] Prepare fresh dilutions in your experimental buffer just before use.
Issue 2: Cell death or morphological changes observed after treatment.
Possible Cause 1: Cytotoxicity from this compound or the solvent (DMSO).
-
Solution: Lower the concentration of this compound to the minimum effective dose determined from your dose-response curve. Ensure the final concentration of the vehicle (e.g., DMSO) is at a non-toxic level, typically below 0.1%.[3]
Possible Cause 2: Phototoxicity from imaging.
-
Solution: If you are performing fluorescence microscopy, reduce the intensity of the excitation light and/or the exposure time. Using a more sensitive camera can also help to minimize phototoxicity.[3]
Quantitative Data Summary
The inhibitory potency of Xestospongins is typically reported as the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀). These values can vary between different Xestospongin analogs and the experimental system used.
| Compound | Assay System | IC₅₀ / EC₅₀ | Reference |
| Xestospongin C | IP₃-induced Ca²⁺ release in rabbit cerebellar vesicles | 358 nM (IC₅₀) | [5] |
| This compound | Displacement of [³H]IP₃ from rat cerebellar membranes | 44.6 ± 1.1 µM (EC₅₀) | [1] |
| This compound | Displacement of [³H]IP₃ from rat skeletal myotube homogenates | 27.4 ± 1.1 µM (EC₅₀) | [1] |
| This compound | Suppression of IP₃-induced Ca²⁺ oscillations in isolated rat skeletal myonuclei | 18.9 ± 1.35 µM (EC₅₀) | [1] |
Experimental Protocols
Protocol 1: Intracellular Calcium Imaging using a Fluorescent Indicator
This protocol outlines the general steps for measuring the effect of this compound on agonist-induced intracellular Ca²⁺ release using a fluorescent Ca²⁺ indicator like Fura-2 AM or Fluo-4 AM.[3]
Materials:
-
Cells seeded on glass-bottom dishes or coverslips
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Fluorescent Ca²⁺ indicator stock solution (e.g., 1 mM Fura-2 AM in DMSO)
-
Pluronic F-127 (20% solution in DMSO)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Agonist known to induce IP₃-mediated Ca²⁺ release (e.g., ATP, carbachol)
Procedure:
-
Cell Preparation: Seed cells to achieve 70-80% confluency on the day of the experiment and allow them to adhere for at least 24 hours.
-
Dye Loading:
-
Prepare a loading solution by diluting the Ca²⁺ indicator stock solution in a physiological buffer to a final concentration of 1-5 µM.
-
The addition of Pluronic F-127 (final concentration 0.02-0.05%) can aid in dye solubilization.[3]
-
Remove the culture medium, wash the cells once with the physiological buffer, and then add the loading solution.
-
Incubate for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading conditions should be determined empirically for each cell type.
-
-
Washing: After loading, wash the cells twice with the physiological buffer to remove any excess extracellular dye.
-
Pre-incubation with this compound:
-
Add the physiological buffer containing the desired final concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) to the cells.
-
Incubate for 10-30 minutes to allow for cell penetration and binding to the IP₃R.
-
-
Imaging:
-
Mount the dish on a fluorescence microscope equipped for live-cell imaging.
-
Acquire a stable baseline fluorescence signal for 1-2 minutes.
-
-
Agonist Stimulation: While continuously recording, add the agonist to stimulate IP₃ production and measure the change in intracellular Ca²⁺ concentration.
-
Data Analysis: Analyze the change in fluorescence intensity over time to quantify the intracellular Ca²⁺ response.
Visualizations
Signaling Pathway Diagram
Caption: The IP₃ signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: General experimental workflow for a calcium imaging study using this compound.
Troubleshooting Logic Diagram
Caption: A logical framework for troubleshooting the lack of this compound effect.
References
- 1. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Xestospongin B Vehicle Effects In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and controlling for the effects of vehicles, particularly Dimethyl Sulfoxide (DMSO), when using Xestospongin B in in vitro experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common vehicle for this compound and why?
A1: Due to its lipophilic nature, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.[1] DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and poorly soluble polar molecules.[2][3]
Q2: Can the vehicle itself affect my experimental results?
A2: Yes, absolutely. The vehicle, most commonly DMSO, is not biologically inert and can exert its own effects on cells.[4] These effects can include cytotoxicity, altered cell growth and viability, and modulation of various signaling pathways, including intracellular calcium levels.[4][5][6][7] Therefore, it is critical to include appropriate vehicle controls in your experiments to distinguish the effects of this compound from those of the solvent.[8][9]
Q3: What is a vehicle control and why is it essential?
A3: A vehicle control is a crucial experimental group where cells are treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve the test compound (this compound), but without the compound itself.[8][9] This control allows you to identify and account for any biological effects caused by the vehicle, ensuring that the observed effects in your experimental group are genuinely attributable to this compound.[8]
Q4: What is the maximum recommended concentration of DMSO for in vitro experiments?
A4: The tolerance to DMSO is highly cell-line dependent.[10] However, a general guideline is to keep the final DMSO concentration in the cell culture medium at or below 0.5%, with many robust cell lines tolerating up to 1%.[4][10][11] For sensitive cell lines or long-term exposure studies, it is advisable to use a concentration of less than 0.1%.[4] It is always best practice to perform a dose-response experiment to determine the maximum non-toxic concentration of the vehicle for your specific cell line.[10]
Q5: What are some alternative vehicles for lipophilic drugs like this compound?
A5: If your cell line is particularly sensitive to DMSO, you might consider other solvents. However, for lipophilic compounds, the options can be limited. Ethanol is another common solvent, but it should generally be kept at concentrations below 0.5%.[10] Other potential vehicles include polyethylene glycol (PEG) and cyclodextrins, though these may also have their own biological activities.[12][13] Thorough validation is necessary for any alternative vehicle.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Altered Cell Morphology in Vehicle Control Group
-
Possible Cause: The concentration of DMSO is too high for your specific cell line, leading to toxicity.[10]
-
Troubleshooting Steps:
-
Verify DMSO Concentration: Double-check your calculations to ensure the final DMSO concentration in the culture medium is within the recommended range (ideally ≤ 0.5%).[11]
-
Perform a Vehicle Dose-Response Assay: To determine the maximum non-toxic concentration for your cell line, conduct a cell viability assay (e.g., MTT, MTS) with a range of DMSO concentrations (e.g., 0.01% to 5% v/v).[10]
-
Reduce Exposure Time: If possible, minimize the incubation time of the cells with the DMSO-containing medium.[4]
-
Consider Alternative Solvents: If the cell line remains sensitive even at low DMSO concentrations, explore less disruptive solvents.[4]
-
Issue 2: High Background Signal or Unexpected Biological Activity in Vehicle Control Wells
-
Possible Cause: DMSO is known to influence cellular processes, including calcium signaling, which is the target pathway of this compound.[6][7] Even at non-toxic concentrations, DMSO can cause off-target effects.[4]
-
Troubleshooting Steps:
-
Strict Vehicle Control: Ensure that the final DMSO concentration is identical across all experimental and control wells.[4] If you are using serial dilutions of your this compound stock, you may need to prepare corresponding vehicle controls for each final DMSO concentration.
-
Baseline Measurements: In kinetic assays like calcium imaging, establish a stable baseline reading before adding the vehicle or this compound to account for any immediate, non-specific effects.[14][15]
-
Data Normalization: Normalize the data from your this compound-treated group to the vehicle control group to isolate the specific effect of the inhibitor.
-
Issue 3: Poor Reproducibility of Results
-
Possible Cause: DMSO is highly hygroscopic and can absorb water from the atmosphere, which can alter the concentration of your stock solutions over time.[4]
-
Troubleshooting Steps:
-
Proper Stock Solution Handling: Aliquot your this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air.[1][14]
-
Fresh Dilutions: Prepare fresh dilutions of this compound and the vehicle control from the stock solution for each experiment.[16]
-
Consistent Experimental Conditions: Ensure all experimental parameters, such as cell density, passage number, and incubation times, are kept consistent between experiments.[16]
-
Experimental Protocols
Protocol 1: Determining the Maximum Non-Toxic Vehicle Concentration
This protocol describes how to determine the highest concentration of a vehicle (e.g., DMSO) that does not significantly impact cell viability.
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Vehicle Dilution Series: Prepare a serial dilution of your vehicle (e.g., DMSO) in complete culture medium. A typical concentration range to test would be from 0.01% to 5% (v/v).[10]
-
Treatment: Replace the existing medium with the medium containing the different vehicle concentrations. Include a "no-vehicle" control (medium only).
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: Perform a cell viability assay (e.g., MTT, MTS, or a resazurin-based assay) according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each vehicle concentration relative to the "no-vehicle" control. The highest concentration that does not cause a significant decrease in cell viability is considered the maximum non-toxic concentration.[10]
Protocol 2: In Vitro Calcium Imaging with this compound and Vehicle Control
This protocol outlines a general method for measuring changes in intracellular Ca2+ concentration using a fluorescent Ca2+ indicator, incorporating the appropriate vehicle control.
Methodology:
-
Cell Preparation: Culture cells to an appropriate confluency (e.g., 70-80%) on glass-bottom imaging dishes.[15]
-
Dye Loading: Load cells with a fluorescent Ca2+ indicator (e.g., 2-5 µM Fluo-4 AM or Fura-2 AM) in a physiological buffer (e.g., HBSS) for 30-60 minutes at 37°C or room temperature, protected from light.[1][14]
-
Washing: Gently wash the cells with the physiological buffer to remove excess extracellular dye.[14][15]
-
Pre-incubation:
-
Experimental Group: Add the this compound working solution (diluted from the DMSO stock to the final desired concentration in physiological buffer) to the cells.
-
Vehicle Control Group: Add a vehicle control solution containing the same final concentration of DMSO as the experimental group to a separate dish of cells.
-
Incubate both groups for a sufficient time to allow for cell permeation and receptor binding (e.g., 15-30 minutes).[1][14]
-
-
Calcium Imaging:
-
Mount the dish on a fluorescence microscope equipped for live-cell imaging.
-
Record a stable baseline fluorescence for 1-2 minutes.[14][15]
-
Add an agonist (e.g., ATP, Bradykinin) to stimulate IP3 production and subsequent Ca2+ release.[15]
-
Continue recording the fluorescence changes until the signal returns to or near baseline.
-
-
Data Analysis: Compare the agonist-induced calcium response in the this compound-treated cells to that in the vehicle-treated cells to determine the inhibitory effect of this compound.
Quantitative Data Summary
Table 1: Recommended Maximum Non-Toxic Concentrations of Common Vehicles in Vitro
| Vehicle | Maximum Recommended Concentration | Notes |
| DMSO | ≤ 0.5% (v/v) | Well-tolerated by many robust cell lines for up to 72 hours.[4][11] For sensitive cells or long-term studies, < 0.1% is recommended.[4] |
| Ethanol | < 0.5% (v/v) | Can have cytotoxic effects at higher concentrations.[10] |
Table 2: Reported Effective Concentrations of Xestospongins
| Compound | Assay | IC50/EC50 | Cell/Tissue Type | Species | Reference |
| (+)-Xestospongin B | Inhibition of IP3-induced Ca2+ oscillations | 18.9 ± 1.35 µM | Isolated Skeletal Myonuclei | Rat | [17] |
| Xestospongin C | Inhibition of IP3-induced Ca2+ release | 358 nM | Cerebellar Microsomes | Rabbit | [1] |
| desmethylthis compound | Inhibition of IP3R-mediated Ca2+ release | 5 µM (used effectively) | MDA-MB-231 cells | Human | [18] |
Visualizations
Caption: Logical workflow for controlling for vehicle effects.
Caption: this compound's mechanism of action in the IP3 pathway.
Caption: Workflow for determining vehicle toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. DMSO inhibits growth and induces apoptosis through extrinsic pathway in human cancer cells - ProQuest [proquest.com]
- 6. The differentiation inducer, dimethyl sulfoxide, transiently increases the intracellular calcium ion concentration in various cell types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dimethyl sulfoxide elevates intracellular Ca2+ and mimics effects of increased light intensity in a photoreceptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Vehicles for lipophilic drugs: implications for experimental design, neuroprotection, and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The IP3R inhibitor desmethylthis compound reduces tumor cell migration, invasion and metastasis by impairing lysosome acidification and β1-integrin recycling - PMC [pmc.ncbi.nlm.nih.gov]
Xestospongin B Dosage Optimization: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Xestospongin B dosage for specific cell types. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this potent Inositol 1,4,5-Trisphosphate Receptor (IP3R) inhibitor in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and cell-permeant competitive antagonist of the Inositol 1,4,5-Trisphosphate Receptor (IP3R).[1][2] It functions by binding to the IP3R on the endoplasmic reticulum (ER), which blocks the release of stored calcium (Ca2+) into the cytosol that is normally triggered by IP3.[1] This makes it a valuable tool for studying cellular processes mediated by IP3-induced calcium signaling.[3][4]
Q2: At what concentration should I use this compound?
The effective concentration of this compound is highly dependent on the cell type and the specific experimental context.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your particular system.[3][5] However, published studies provide a useful starting range. For instance, a concentration of 5 µM has been shown to almost completely block IP3R-mediated Ca2+ increase in T-ALL cell lines like CCRF-CEM and Jurkat.[6][7]
Q3: How long should I pre-incubate my cells with this compound?
Pre-incubation times can vary, but a period of 20-30 minutes is often sufficient for the compound to permeate the cell membrane and inhibit IP3 receptors.[3][5] Optimization for your specific cell type and experimental conditions may be necessary.
Q4: How should I prepare and store this compound stock solutions?
This compound is typically soluble in dimethyl sulfoxide (DMSO) and absolute ethanol.[5] For long-term storage, the solid compound should be kept at -20°C with a desiccant, protected from light.[5] Stock solutions in DMSO can generally be stored at -20°C for up to one month, but it is always best to prepare fresh solutions for critical experiments and avoid repeated freeze-thaw cycles.[5]
Q5: Is this compound specific to a particular IP3R subtype?
There is a significant lack of data regarding the specific effects of (+)-Xestospongin B on the three main IP3R subtypes (IP3R1, IP3R2, and IP3R3).[8] Most studies have been conducted in tissues or cells that contain a mixture of these subtypes.[8] Therefore, it is best to assume that this compound acts as a general IP3R inhibitor.
Troubleshooting Guide
Issue 1: No observable effect or reduced potency of this compound.
| Possible Cause | Troubleshooting Steps |
| Degraded Compound | Ensure the compound has been stored correctly at -20°C, protected from light and moisture.[5] Prepare fresh stock solutions in a suitable solvent like DMSO.[5] For critical experiments, consider using a new vial of the compound. |
| Insufficient Concentration | The effective concentration is cell-type dependent.[5] Perform a dose-response curve to determine the optimal concentration for your specific experimental system.[3] |
| Insufficient Pre-incubation Time | Increase the pre-incubation time to allow for adequate cell permeation and binding to the IP3R.[3] A typical starting point is 20-30 minutes.[5] |
| Cellular Resistance or Metabolism | Some cell lines may be less sensitive to this compound. Consider increasing the concentration or incubation time.[5] |
| Incorrect Experimental Setup | Verify that your experimental readout is sensitive to changes in IP3-mediated Ca2+ signaling.[5] Ensure that the stimulus you are using to induce IP3 production (e.g., ATP, bradykinin) is effective in your cell type.[3][5] |
Issue 2: Unexpected changes in intracellular calcium levels or off-target effects.
| Possible Cause | Troubleshooting Steps |
| Off-target effects on voltage-gated channels | At higher concentrations, Xestospongins have been reported to inhibit voltage-gated Ca2+ and K+ channels.[5] Use the lowest effective concentration of this compound to minimize these effects.[5] Use specific blockers for voltage-gated channels as controls to dissect the observed effects.[5] |
| Inhibition of SERCA pumps | While this compound has been shown not to affect SERCA activity, related compounds like Xestospongin C may inhibit the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump, leading to depletion of ER calcium stores.[9] Be cautious when interpreting results with other Xestospongin analogs. |
Issue 3: Cell death or morphological changes.
| Possible Cause | Troubleshooting Steps |
| Cytotoxicity of this compound | High concentrations of this compound can induce cell death, particularly in cancer cells.[6][10] Lower the concentration of the inhibitor. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration in your cell line. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same concentration of solvent) in your experiments.[5] |
| Phototoxicity from Imaging | If conducting fluorescence microscopy, reduce the excitation light intensity and/or the exposure time.[3] Use a more sensitive camera if available.[3] |
Quantitative Data Summary
The following table summarizes the reported effective concentrations (EC50) and inhibitory concentrations (IC50) of this compound in various experimental systems. These values can serve as a starting point for determining the optimal concentration for your specific cell type.
| Compound | Cell/Tissue Type | Potency (EC50 / IC50) | Assay Type |
| (+)-Xestospongin B | Rat cerebellar membranes | 44.6 ± 1.1 µM | [3H]IP3 displacement |
| (+)-Xestospongin B | Rat skeletal myotube homogenates | 27.4 ± 1.1 µM | [3H]IP3 displacement |
| (+)-Xestospongin B | Isolated rat skeletal myonuclei | 18.9 ± 1.35 µM | Inhibition of IP3-induced Ca2+ oscillations |
| This compound | Neuroblastoma (NG108-15) cells | Dose-dependent suppression | Bradykinin-induced Ca2+ signals |
| This compound | T-ALL cell lines (CCRF-CEM, Jurkat) | ~5 µM | Inhibition of ATP-induced Ca2+ signals |
| Xestospongin C | Rabbit cerebellum microsomes | 358 nM | Inhibition of IP3-induced Ca2+ release |
Note: IC50 and EC50 values can vary significantly depending on the experimental system (e.g., cell type, receptor subtype, assay conditions). The values presented here are for comparative purposes and are drawn from specific studies.[1][2][6][7][9]
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using Calcium Imaging
Objective: To determine the effective concentration of this compound for inhibiting IP3R-mediated calcium release in a specific cell type.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips.
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).[1]
-
Pluronic F-127.
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).[1]
-
IP3R agonist (e.g., ATP, bradykinin, carbachol, depending on the cell type).[1][3]
-
This compound stock solution (e.g., 10 mM in DMSO).[3]
-
Fluorescence microscope equipped for live-cell imaging.
Procedure:
-
Cell Preparation: Seed cells onto glass-bottom dishes and grow to the desired confluency.
-
Dye Loading:
-
Washing: Gently wash the cells twice with the physiological buffer to remove excess extracellular dye.[3]
-
Pre-incubation with this compound:
-
Prepare working solutions of this compound at various concentrations (e.g., 0.1, 1, 5, 10, 25 µM) by diluting the stock solution in the physiological buffer.
-
Prepare a vehicle control with the same final concentration of DMSO.[3]
-
Add the different concentrations of this compound or the vehicle control to the cells and incubate for 15-30 minutes at room temperature.[3]
-
-
Calcium Imaging:
-
Data Analysis:
-
Measure the peak fluorescence intensity in response to the agonist for each this compound concentration and the vehicle control.
-
Plot the peak response as a function of the this compound concentration to generate a dose-response curve and determine the IC50.
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of this compound on a specific cell line.
Materials:
-
Cells of interest.
-
96-well cell culture plates.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add the medium containing different concentrations of this compound or a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Add 100 µL of the solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Measurement:
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the this compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Visualizations
Caption: The IP3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound IC50.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of InsP3R with this compound Reduces Mitochondrial Respiration and Induces Selective Cell Death in T Cell Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The IP3R inhibitor desmethylthis compound reduces tumor cell migration, invasion and metastasis by impairing lysosome acidification and β1-integrin recycling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Xestospongin B Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Xestospongin B during storage. Following these protocols will help ensure the integrity and biological activity of this potent inositol 1,4,5-trisphosphate (IP₃) receptor inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended way to store solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, temperatures of -20°C are recommended to minimize potential degradation.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is typically dissolved in anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into single-use volumes. These aliquots should be stored in tightly sealed vials at -20°C.[1] Under these conditions, the stock solution is generally stable for up to one month.[2]
Q3: Can I store this compound solutions in aqueous buffers?
A3: Long-term storage of this compound in aqueous solutions is not recommended. As a macrocyclic alkaloid, it may be susceptible to hydrolysis. For experiments requiring an aqueous solution, it is best to prepare it fresh on the day of use by diluting the DMSO stock solution into the desired aqueous buffer immediately before the experiment.
Q4: My this compound solution has changed color. Is it still usable?
A4: A change in the color of the solution can be an indicator of degradation. It is recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution. If degradation is confirmed, the solution should be discarded.
Q5: How can I minimize the risk of photodegradation?
A5: To prevent photodegradation, always store solid this compound and its solutions protected from light. Use amber vials or wrap containers in aluminum foil.[3] When working with the compound, minimize its exposure to direct light.
Troubleshooting Guide: Common Issues and Solutions
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage. | 1. Verify Storage Conditions: Ensure solid compound and stock solutions are stored at the recommended temperatures and protected from light and moisture.2. Prepare Fresh Aliquots: If the stock solution is old or has undergone multiple freeze-thaw cycles, prepare a fresh stock solution from solid material.3. Perform Quality Control: Analyze the stock solution using HPLC to check for the presence of degradation products. |
| Precipitate forms in the stock solution upon thawing. | The solubility of this compound in DMSO may have been exceeded, or the DMSO may have absorbed water. | 1. Gentle Warming: Warm the vial to room temperature and vortex gently to redissolve the precipitate.2. Use Anhydrous DMSO: Ensure that high-quality, anhydrous DMSO is used for preparing stock solutions.3. Check Concentration: Verify that the concentration of the stock solution does not exceed the solubility limit of this compound in DMSO. |
| Inconsistent experimental results. | Partial degradation of this compound leading to variable active concentrations. | 1. Standardize Handling Procedures: Ensure all users follow the same protocols for storing, handling, and preparing this compound solutions.2. Use Single-Use Aliquots: This is the most effective way to ensure that each experiment starts with a fresh, undegraded sample of the inhibitor.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Allow the sealed vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
In a sterile environment, accurately weigh the desired amount of this compound.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary.
-
Aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Stability Assessment of this compound by HPLC (Forced Degradation Study)
Objective: To assess the stability of this compound under various stress conditions to identify potential degradation and establish a stability-indicating HPLC method. This is a generalized protocol based on ICH guidelines for forced degradation studies.[4][5]
Materials:
-
This compound stock solution (in DMSO or another suitable solvent)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with a UV or PDA detector
-
C18 HPLC column (e.g., 5 µm, 4.6 x 250 mm)
-
HPLC-grade acetonitrile and water
-
Trifluoroacetic acid (TFA)
-
pH meter
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare several identical samples of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Add an equal volume of 0.1 M HCl to a sample. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). Neutralize with an equimolar amount of NaOH before HPLC analysis.
-
Base Hydrolysis: Add an equal volume of 0.1 M NaOH to a sample. Incubate under the same conditions as acid hydrolysis. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidation: Add an equal volume of 3% H₂O₂ to a sample. Incubate at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store a solid sample and a solution sample in an oven at an elevated temperature (e.g., 70°C) for a defined period.
-
Photodegradation: Expose a solution sample to light in a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[6][7] Keep a control sample in the dark at the same temperature.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase for analyzing this compound and related compounds is a gradient of water with 0.1% TFA (Solvent A) and acetonitrile with 0.1% TFA (Solvent B).
-
Gradient: A suitable gradient might be 10-90% B over 20 minutes.
-
Detection: Monitor the eluent at a wavelength where this compound has maximum absorbance (this would need to be determined, but a general starting point is 254 nm).
-
Analysis: Inject the control (unstressed) and stressed samples. Compare the chromatograms to identify any new peaks (degradation products) and any decrease in the peak area of the parent this compound peak.
-
Data Presentation:
| Stress Condition | Incubation Time (hours) | Temperature (°C) | % Degradation of this compound | Number of Degradation Products |
| Control (t=0) | 0 | RT | 0 | 0 |
| 0.1 M HCl | 24 | 60 | Data to be filled | Data to be filled |
| 0.1 M NaOH | 24 | 60 | Data to be filled | Data to be filled |
| 3% H₂O₂ | 24 | RT | Data to be filled | Data to be filled |
| Thermal | 48 | 70 | Data to be filled | Data to be filled |
| Photolytic | - | - | Data to be filled | Data to be filled |
Note: The above table is a template. Actual degradation will depend on the experimental conditions.
Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the IP₃ signaling pathway.
Experimental Workflow for Stability Testing
References
Issues with Xestospongin B membrane permeability
Welcome to the technical support center for Xestospongin B. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of this compound, with a particular focus on issues related to its membrane permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua.[1] Its primary and most well-characterized mechanism of action is the potent and selective inhibition of the inositol 1,4,5-trisphosphate (IP₃) receptor (IP₃R).[1] By binding to the IP₃R, this compound prevents the release of calcium (Ca²⁺) from the endoplasmic reticulum (ER), a critical step in many intracellular signaling pathways.
Q2: this compound is often described as "cell-permeable," but I am observing a weak or inconsistent response in my cell-based assays. What could be the issue?
While this compound is considered cell-permeant, its large and complex macrocyclic structure can present challenges for efficient diffusion across the cell membrane. Several factors could contribute to a weaker-than-expected response:
-
Suboptimal Concentration: The effective concentration of this compound can be highly cell-type dependent. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
-
Insufficient Incubation Time: Adequate time is required for the compound to permeate the cell membrane and reach its intracellular target. A pre-incubation period of 20-30 minutes is often recommended, but this may need to be optimized for your specific cells.
-
Compound Degradation: Ensure that this compound has been stored correctly at -20°C, protected from light and moisture. It is advisable to prepare fresh stock solutions in a suitable solvent like DMSO for critical experiments.
-
Solvent Effects: The final concentration of the solvent (e.g., DMSO) in your cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity or alterations in membrane fluidity that could affect compound uptake.
-
Cellular Efflux: It is possible that your cell line expresses efflux pumps, such as P-glycoprotein (P-gp), that actively transport this compound out of the cell, reducing its intracellular concentration.
Q3: Are there known off-target effects of this compound that I should be aware of?
At higher concentrations, Xestospongins have been reported to inhibit voltage-gated Ca²⁺ and K⁺ channels. If your experiments involve membrane depolarization, it is crucial to use the lowest effective concentration of this compound to minimize these potential off-target effects.
Q4: How can I quantitatively assess the membrane permeability of this compound in my cell model?
To obtain quantitative data on the permeability of this compound, you can perform in vitro permeability assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 cell permeability assay. These assays will yield an apparent permeability coefficient (Papp), which is a quantitative measure of a compound's ability to cross a membrane.
Troubleshooting Guide: Membrane Permeability Issues
This guide provides a structured approach to troubleshooting experiments where the membrane permeability of this compound may be a limiting factor.
Issue 1: No or Weak Inhibition of IP₃-Mediated Calcium Release
| Possible Cause | Troubleshooting Steps |
| Poor Passive Permeability | 1. Optimize Incubation Time: Increase the pre-incubation time with this compound to allow for greater intracellular accumulation. 2. Increase Concentration: Perform a dose-response experiment to determine if a higher concentration of this compound is required for your cell type. 3. Consider Permeability Enhancers: In some cases, very low concentrations of mild, non-ionic surfactants can be used to transiently increase membrane fluidity. However, this should be done with caution and with appropriate controls to ensure cell viability. |
| Active Efflux by Transporters | 1. Use Efflux Pump Inhibitors: Co-incubate your cells with a known inhibitor of common efflux pumps (e.g., verapamil for P-gp) to see if the response to this compound is enhanced. 2. Perform a Bidirectional Caco-2 Assay: This assay can determine if this compound is actively transported out of the cells. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux. |
| Compound Instability or Degradation | 1. Prepare Fresh Solutions: Always prepare fresh stock and working solutions of this compound for your experiments. 2. Verify Compound Integrity: If possible, use analytical techniques like HPLC to confirm the purity and integrity of your this compound stock. |
| Experimental Setup | 1. Confirm IP₃ Pathway Activation: Ensure that your stimulus is effectively activating the IP₃ signaling pathway in your cells using a positive control. 2. Check Readout Sensitivity: Verify that your experimental readout (e.g., calcium indicator fluorescence) is sensitive enough to detect changes in IP₃-mediated signaling. |
Quantitative Data
While specific experimentally determined apparent permeability (Papp) values for this compound are not widely available in the literature, the following table summarizes its key physicochemical properties which influence its permeability.
| Property | Value | Source |
| Molecular Formula | C₂₉H₅₂N₂O₃ | PubChem |
| Molecular Weight | 476.7 g/mol | PubChem |
| Calculated XLogP3 | 6.6 | PubChem |
| Solubility | Soluble in DMSO to 2 mM and in ethanol to 2 mM | Abcam |
Experimental Protocols
Protocol 1: Assessing Intracellular Calcium Release Inhibition
This protocol outlines a general procedure for measuring the effect of this compound on agonist-induced intracellular calcium release using a fluorescent calcium indicator.
Materials:
-
Cells cultured on glass-bottom dishes suitable for fluorescence microscopy
-
Physiological buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127 (for aiding dye solubilization)
-
This compound stock solution (in DMSO)
-
Agonist known to induce IP₃ production in your cells (e.g., ATP, carbachol)
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and grow to the desired confluency.
-
Dye Loading:
-
Prepare a loading solution of the calcium indicator dye in physiological buffer (e.g., 2-5 µM Fluo-4 AM). The addition of 0.02-0.05% Pluronic F-127 can aid in dye solubilization.
-
Wash the cells once with physiological buffer.
-
Add the loading solution to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Pre-incubation with this compound:
-
Wash the cells twice with physiological buffer to remove extracellular dye.
-
Prepare the this compound working solution by diluting the stock solution in physiological buffer to the desired final concentration (a typical starting range is 1-10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Add the this compound working solution or vehicle control to the cells.
-
Incubate for 15-30 minutes at 37°C to allow for cell permeation and receptor binding.
-
-
Calcium Imaging:
-
Mount the dish on a fluorescence microscope equipped for live-cell imaging.
-
Establish a stable baseline fluorescence for 1-2 minutes.
-
Add the agonist to stimulate IP₃ production and record the change in fluorescence intensity over time.
-
A significant reduction in the agonist-induced calcium signal in the presence of this compound indicates inhibition of the IP₃ receptor.
-
Protocol 2: Caco-2 Permeability Assay
This protocol provides a method to quantitatively assess the permeability of this compound across a Caco-2 cell monolayer, a model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Transport buffer (e.g., HBSS)
-
This compound
-
Analytical instrumentation for quantifying this compound (e.g., LC-MS/MS)
Procedure:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral - A-B):
-
Wash the Caco-2 monolayers with transport buffer.
-
Add the dosing solution containing this compound to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh buffer.
-
-
Permeability Assay (Basolateral to Apical - B-A for Efflux):
-
Follow the same procedure as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Visualizations
Caption: IP₃ Signaling Pathway and Inhibition by this compound.
Caption: Troubleshooting Workflow for Permeability Issues.
References
Technical Support Center: Cell Viability Assays with Xestospongin B
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Xestospongin B in cell viability and cytotoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that affects cell viability?
This compound is a potent, cell-permeable inhibitor of the inositol 1,4,5-trisphosphate receptor (IP3R).[1] By binding to the IP3R, it blocks the release of calcium (Ca2+) from the endoplasmic reticulum (ER) into the cytoplasm.[1][2] This disruption of intracellular Ca2+ homeostasis can trigger downstream signaling cascades leading to autophagy or apoptosis, depending on the cellular context.[1][3]
Q2: My results from a metabolic-based assay (e.g., MTT, XTT) are showing inconsistent or unexpectedly high viability after this compound treatment. What could be the cause?
Several factors could contribute to these artifacts:
-
Direct Assay Interference: Some compounds, particularly natural products, can chemically interact with tetrazolium salts (like MTT or XTT), reducing them non-enzymatically.[4][5] This leads to a false positive signal, suggesting higher metabolic activity and viability than is actually present.[4][6] It is crucial to run a cell-free control with this compound and the assay reagent to check for direct chemical reduction.[4]
-
Altered Cellular Metabolism: this compound-induced stress can alter cellular metabolism.[6] This can sometimes lead to a temporary increase in metabolic rate in some cells, which would be reflected as an increase in formazan production in an MTT assay, masking underlying cytotoxicity.[6]
-
Compound Precipitation: At higher concentrations, this compound may precipitate out of the culture medium. These precipitates can interfere with optical density readings, leading to inaccurate results.[7] Always check wells for visible precipitates before adding assay reagents.
Q3: Are there alternative cell viability assays that are less prone to interference by compounds like this compound?
Yes, to validate results from metabolic assays, it is recommended to use assays with different detection principles:
-
Sulforhodamine B (SRB) Assay: This assay is based on the quantification of total cellular protein and is less likely to be affected by the reducing properties of a test compound.[4]
-
Trypan Blue Exclusion Assay: This method directly assesses cell membrane integrity. Viable cells with intact membranes exclude the dye, while non-viable cells do not.[4]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released from damaged cells into the culture medium, providing a marker of cytotoxicity.[4]
-
Caspase Activation Assays: Since this compound can induce apoptosis, measuring the activity of executioner caspases (like caspase-3/7) provides a more direct assessment of programmed cell death.[8][9]
Q4: I am not observing any significant change in cell viability after treating my cells with this compound. What should I check?
-
Compound Potency and Storage: Ensure your this compound stock solution is prepared correctly and stored properly to avoid degradation. It is typically dissolved in DMSO and stored at -20°C.[10] Repeated freeze-thaw cycles should be avoided.[10]
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to this compound. The effect is dependent on the reliance of the cells on IP3R-mediated Ca2+ signaling for survival.[11][12] For instance, some cancer cells show high dependence on this pathway for mitochondrial function, making them more susceptible.[11][12]
-
Treatment Duration and Concentration: The incubation time and concentration range may need optimization. Some effects may only be apparent after prolonged exposure (e.g., 24, 48, or 72 hours). A broad dose-response curve should be performed to identify the optimal concentration range.
-
Assay Sensitivity: The chosen assay may not be sensitive enough to detect subtle changes in viability, especially at low cell numbers.[13] Luminescent assays, such as those measuring ATP levels, are generally more sensitive than colorimetric assays.[13][14]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background or false positives in MTT/XTT assays | Direct chemical reduction of the assay reagent by this compound. | Run a cell-free control (media + this compound + MTT reagent). If a color change occurs, the compound is interfering. Use an alternative assay like SRB or a caspase activity assay.[4] |
| U-shaped dose-response curve (viability decreases, then increases at high concentrations) | Compound precipitation at high concentrations interfering with optical readings. | Visually inspect the wells for precipitates. Determine the solubility limit of this compound in your culture medium. Use concentrations below this limit or switch to an endpoint not based on absorbance, like flow cytometry.[7] |
| High variability between replicate wells | Inconsistent cell seeding, presence of air bubbles in wells, or an "edge effect" in the microplate. | Ensure a homogenous cell suspension before seeding. Check wells for bubbles and puncture them with a sterile needle if present.[15] To avoid edge effects, do not use the outer wells of the plate for experimental samples; fill them with sterile media or PBS instead.[13] |
| No apoptotic effect observed with caspase assays | The primary cell death mechanism may be autophagy, not apoptosis. The cell line may be resistant to apoptosis. | Analyze markers for autophagy, such as the conversion of LC3-I to LC3-II via Western blot.[16] Alternatively, use a different cell line known to be sensitive to apoptosis induction. |
Data Presentation: this compound Cytotoxicity
| Cell Line | Assay Type | This compound Concentration | Observed Effect | Reference |
| Rat Skeletal Myonuclei (isolated) | Inhibition of IP3-induced Ca2+ oscillations | EC50: 18.9 ± 1.35 µM | Inhibition of Ca2+ signaling | [2][10] |
| Rat Cerebellar Membranes | [3H]IP3 Displacement | EC50: 44.6 ± 1.1 µM | Competitive inhibition of IP3 binding | [2] |
| T-ALL Jurkat Cells | Mitochondrial Respiration (Oxygen Consumption) | 5 µM (1 hour) | Basal respiration decreased from 106.5 to 60.2 pmol/min/µg protein | [11] |
| T-ALL CCRF-CEM Cells | Mitochondrial Respiration (Oxygen Consumption) | 5 µM (1 hour) | Basal respiration decreased from 99.5 to 78.4 pmol/min/µg protein | [11] |
| BT-474 Breast Cancer Cells | Autophagy Induction | 5, 10, 15 µM | 18.2%, 45.5%, and 69.8% autophagy induction, respectively | [16] |
| MCF-7 Breast Cancer Cells | MTT Assay | IC50: 39.8 µg/mL (extract from Xestospongia testudinaria) | Dose-dependent decrease in cell viability | [17] |
Note: The MCF-7 data is for an extract of the sponge genus, not purified this compound, and is included for context.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol measures cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by living cells.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)[10]
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)[18]
-
Solubilization solution (e.g., acidified isopropanol or 10% SDS in 0.01 M HCl)[18]
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same final concentration of DMSO, typically ≤ 0.1%).[10]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce MTT to formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly (e.g., by pipetting or on a plate shaker) to dissolve the formazan crystals.[18]
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from a media-only control.
Protocol 2: Caspase-Glo® 3/7 Assay (Apoptosis Assay)
This protocol quantifies the activity of caspases 3 and 7, key executioners of apoptosis, using a luminescent readout.
Materials:
-
Cells of interest
-
White-walled, clear-bottom 96-well plates suitable for luminescence
-
Complete culture medium
-
This compound stock solution
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Cell Seeding: Seed cells in the white-walled 96-well plate at an optimal density in 100 µL of medium. Incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of this compound as described in the MTT protocol. Include appropriate vehicle and positive controls (e.g., staurosporine).
-
Incubation: Incubate for the desired treatment period.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well. Mix gently by shaking the plate for 30 seconds.
-
Signal Development: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: Increased luminescence is proportional to the amount of caspase 3/7 activity and indicates apoptosis.[8] Normalize results to vehicle-treated controls.
Visualizations
Caption: this compound signaling pathway.
Caption: General workflow for cell viability assays.
Caption: Troubleshooting decision tree for viability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Is Your MTT Assay the Right Choice? [worldwide.promega.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bdbiosciences.com [bdbiosciences.com]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of InsP3R with this compound Reduces Mitochondrial Respiration and Induces Selective Cell Death in T Cell Acute Lymphoblastic Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of InsP3R with this compound Reduces Mitochondrial Respiration and Induces Selective Cell Death in T Cell Acute Lymphoblastic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Araguspongine C Induces Autophagic Death in Breast Cancer Cells through Suppression of c-Met and HER2 Receptor Tyrosine Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of Cytotoxicity of the Methanolic Extract of Red Sea Marine Sponge Xestospongia Testudinaria and Its Related Compounds Against MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Autofluorescence in Microscopy When Using Xestospongin B
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of autofluorescence when using Xestospongin B in microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound itself autofluorescent?
Currently, there is limited direct evidence in peer-reviewed literature to suggest that this compound is inherently autofluorescent. However, some small molecule inhibitors can exhibit fluorescent properties. Therefore, it is crucial to determine if the compound contributes to the background signal in your specific experimental setup.
Q2: How can I determine if this compound is causing autofluorescence in my experiment?
To identify the source of autofluorescence, it is essential to include the proper controls. The most critical control is an "inhibitor-only" sample.
-
Experimental Protocol: Testing for this compound Autofluorescence
-
Prepare a sample of your cells or tissue as you would for your main experiment, including fixation and permeabilization steps.
-
Incubate this sample with this compound at the same concentration and for the same duration as your experimental samples.
-
Crucially, do not add any fluorescent probes or antibodies to this control sample.
-
Image the sample using the same microscopy settings (laser power, gain, filter sets) that you use for your fully stained experimental samples.
-
If you observe a significant signal in this control, it is likely that this compound or its vehicle (e.g., DMSO) is contributing to the autofluorescence.
-
Q3: What are other common sources of autofluorescence in microscopy?
Autofluorescence can originate from various sources within your biological sample and can be induced by sample preparation procedures.[1][2]
-
Endogenous Fluorophores: Biological structures and molecules can naturally fluoresce. Common sources include:
-
Collagen and Elastin: Found in the extracellular matrix, these proteins typically fluoresce in the blue-green region of the spectrum.[2]
-
NADH and Flavins: These metabolic coenzymes are present in mitochondria and fluoresce in the blue and green channels.
-
Lipofuscin: These aggregates of oxidized proteins and lipids accumulate in aging cells and have a broad emission spectrum, often appearing as yellow-green granules.
-
-
Fixation-Induced Autofluorescence: The use of aldehyde fixatives like formaldehyde and glutaraldehyde can create fluorescent products by cross-linking proteins and amines.[2] Glutaraldehyde is known to cause more intense autofluorescence than formaldehyde.[2]
Q4: Can the experimental conditions when using this compound exacerbate autofluorescence?
Yes, several factors related to your experimental protocol can increase autofluorescence:
-
Prolonged Fixation: Longer fixation times can increase the chemical reactions that lead to autofluorescence.[3]
-
Heat: Incubating tissues at elevated temperatures can also enhance autofluorescence.[3]
-
Cell Stress: As this compound inhibits IP3 receptors, it can alter intracellular calcium signaling, which might lead to cellular stress and an increase in the production of autofluorescent molecules like NAD(P)H.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and mitigating autofluorescence when using this compound.
Issue 1: High Background Fluorescence in this compound-Treated Samples
If you have confirmed that your this compound-treated samples exhibit high background fluorescence, follow these steps to identify the source and implement a solution.
Troubleshooting Workflow
Caption: Troubleshooting workflow for high background fluorescence.
Mitigation Strategies
Based on the source of autofluorescence, different mitigation strategies can be employed. The following table summarizes key approaches.
| Mitigation Strategy | Principle | Best For | Protocol Summary |
| Spectral Unmixing | Computational separation of the emission spectra of the specific fluorophore and the autofluorescent signal.[4] | Broad-spectrum autofluorescence. | Acquire images at multiple emission wavelengths to create a spectral signature for the autofluorescence (from an unstained control) and the specific fluorescent probe. Use software to subtract the autofluorescence signature from the experimental image. |
| Photobleaching | Exposing the sample to intense light to destroy the fluorescent properties of endogenous fluorophores before labeling. | Endogenous autofluorescence. | Before incubation with fluorescent probes, expose the sample to a high-intensity light source (e.g., mercury lamp) for several minutes to hours. The optimal duration needs to be determined empirically. |
| Chemical Quenching | Using chemical reagents to reduce fluorescence. | Fixation-induced and lipofuscin autofluorescence. | - Sodium Borohydride (NaBH₄): Reduces aldehyde-induced fluorescence. Prepare a fresh 1 mg/mL solution in ice-cold PBS and incubate for 10-30 minutes after fixation. - Sudan Black B: Reduces lipofuscin autofluorescence. Incubate with 0.1-0.3% Sudan Black B in 70% ethanol for 5-30 minutes. |
| Choice of Fluorophore | Selecting fluorophores that emit in the far-red or near-infrared region of the spectrum to avoid the common blue-green autofluorescence.[1] | General autofluorescence. | Use fluorophores with emission maxima above 650 nm (e.g., Alexa Fluor 647, Cy5). |
| Optimized Fixation | Minimizing the chemical reactions that cause autofluorescence. | Fixation-induced autofluorescence. | Use fresh, high-quality formaldehyde. Avoid glutaraldehyde if possible. Reduce fixation time to the minimum required for adequate preservation of morphology.[3] Consider alternative fixatives like cold methanol. |
Experimental Protocols
Protocol 1: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
This protocol is effective in reducing autofluorescence caused by formaldehyde or glutaraldehyde fixation.
-
Fixation: Fix cells or tissues as per your standard protocol.
-
Washing: Wash the samples three times with ice-cold Phosphate-Buffered Saline (PBS) for 5 minutes each.
-
NaBH₄ Incubation: Prepare a fresh solution of 1 mg/mL Sodium Borohydride (NaBH₄) in ice-cold PBS. Caution: NaBH₄ is reactive and should be handled with care in a well-ventilated area.
-
Incubate the samples in the NaBH₄ solution for 10-30 minutes at room temperature.
-
Final Washes: Wash the samples three times with PBS for 5 minutes each to remove any residual NaBH₄.
-
Proceed with your immunolabeling protocol.
Protocol 2: Sudan Black B Staining for Lipofuscin Quenching
This protocol is particularly useful for tissues with high lipofuscin content, such as the brain or aged tissues.
-
Immunolabeling: Complete your primary and secondary antibody incubations.
-
Washing: Wash the samples thoroughly with PBS.
-
Sudan Black B Incubation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Filter the solution before use.
-
Incubate the samples in the Sudan Black B solution for 5-30 minutes at room temperature in the dark.
-
Destaining: Briefly rinse the samples with 70% ethanol to remove excess Sudan Black B.
-
Final Washes: Wash the samples extensively with PBS (3-5 times for 5 minutes each).
-
Mount and image the samples.
Signaling Pathway and Experimental Workflow Diagrams
This compound Mechanism of Action
This compound is a known inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor, which plays a crucial role in intracellular calcium signaling.
Caption: this compound inhibits IP3-mediated calcium release.
General Experimental Workflow for Immunofluorescence with this compound
This diagram outlines a typical workflow for an immunofluorescence experiment involving treatment with this compound, incorporating autofluorescence mitigation steps.
Caption: Experimental workflow for immunofluorescence with this compound.
References
Validation & Comparative
Xestospongin B vs. Xestospongin C: A Comparative Guide to IP3R Selectivity
For researchers navigating the complex landscape of inositol 1,4,5-trisphosphate receptor (IP3R) pharmacology, selecting the appropriate antagonist is paramount for elucidating the nuances of calcium signaling pathways. Among the available tools, Xestospongin B and Xestospongin C, macrocyclic alkaloids derived from marine sponges, have been widely utilized. This guide provides a comprehensive comparison of their selectivity for IP3Rs, supported by experimental data, detailed methodologies, and a critical discussion of the existing literature to aid in informed experimental design.
Executive Summary
While both this compound and C are cited as IP3R inhibitors, their efficacy and selectivity profiles are subjects of considerable debate. Xestospongin C initially demonstrated high potency in mixed receptor preparations. However, subsequent studies using isoform-specific expression systems have questioned its effectiveness as a direct IP3R antagonist at practical concentrations. Conversely, this compound acts as a competitive inhibitor of IP3 binding, though its potency is notably lower than initially reported for Xestospongin C. A significant gap in the current knowledge is the lack of comprehensive data on the subtype selectivity of both compounds for the three mammalian IP3R isoforms (IP3R1, IP3R2, and IP3R3).
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and Xestospongin C. It is critical to note the variability in reported values, which can be attributed to different experimental systems, including the specific tissues and cell lines used, which often contain a mixture of IP3R subtypes.
| Compound | Target | Assay | Reported Value (IC50/EC50) | Key Findings & Limitations |
| This compound | IP3R (rat cerebellar membranes) | [³H]IP₃ Displacement | 44.6 ± 1.1 µM[1] | Competitive inhibitor of IP3 binding.[1][2][3] |
| IP3R (rat skeletal myotube homogenates) | [³H]IP₃ Displacement | 27.4 ± 1.1 µM[1] | Data is from preparations with mixed IP3R populations, precluding subtype selectivity analysis.[4] | |
| IP3R (isolated rat myonuclei) | Inhibition of IP3-induced Ca²⁺ oscillations | 18.9 ± 1.35 µM[1][3][4] | Does not affect SERCA pumps.[1] | |
| Xestospongin C | IP3R (rabbit cerebellar microsomes) | Inhibition of IP3-induced Ca²⁺ release | 358 nM[4][5][6] | Initially reported as a potent, non-competitive, and reversible IP3R inhibitor.[5][6] |
| IP3R (all subtypes) | Inhibition of IP3-evoked Ca²⁺ release in DT40 cells | Ineffective at practical concentrations[6][7][8] | Contradictory findings challenge its utility as a specific IP3R antagonist.[4][6][7][8] | |
| SERCA pump | Inhibition | Potent inhibitor[2][5] | Significant off-target effects on SERCA pumps can confound experimental results.[2] | |
| Voltage-gated channels | Inhibition | Inhibits voltage-dependent Ca²⁺ and K⁺ channels[9] | Off-target effects on plasma membrane ion channels have been reported.[9] |
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors are studied, the following diagrams illustrate the IP3 signaling pathway and a general experimental workflow for assessing inhibitor specificity.
Detailed Experimental Protocols
The following are summaries of key methodologies essential for interpreting the existing data and for designing future experiments to probe the selectivity of IP3R inhibitors.
Protocol 1: Determining IP3R Antagonist Specificity using Permeabilized DT40 Cells
This protocol is based on methodologies that utilize DT40 chicken lymphoma cells, which lack endogenous IP3Rs and are engineered to stably express a single mammalian IP3R subtype (IP3R1, IP3R2, or IP3R3).[4]
-
Cell Culture: Culture DT40 cells stably expressing a single IP3R isoform under standard sterile conditions.
-
Cell Permeabilization: Harvest, wash, and resuspend the cells in a cytosol-like medium (CLM). Add a controlled concentration of saponin to selectively permeabilize the plasma membrane while leaving the endoplasmic reticulum (ER) intact.
-
ER Calcium Loading: Add ATP to the permeabilized cell suspension to fuel the SERCA pumps, allowing the ER to load with Ca²⁺. This is performed in the presence of a low-affinity fluorescent Ca²⁺ indicator that remains within the ER lumen (e.g., Mag-Fura-2).
-
Inhibitor Incubation: Add the test compound (e.g., this compound or C) at various concentrations to the cell suspension and incubate for a defined period.
-
IP3-Evoked Calcium Release: Add a specific concentration of IP3 to stimulate the IP3Rs and induce the release of Ca²⁺ from the ER.
-
Fluorescence Measurement: Monitor the change in fluorescence of the luminal Ca²⁺ indicator over time using a plate reader. A decrease in fluorescence corresponds to the release of Ca²⁺ from the ER.
-
Data Analysis: Generate concentration-response curves for IP3 in the presence and absence of the antagonist. For competitive inhibitors, a Schild analysis can be performed to determine the dissociation constant (KD). For non-competitive inhibitors, the IC50 is calculated.[4]
Protocol 2: [³H]IP₃ Radioligand Binding Assay
This competitive binding assay is used to determine if a compound directly competes with IP3 for its binding site on the receptor.[2][4]
-
Membrane Preparation: Prepare a microsomal fraction rich in IP3Rs from tissues (e.g., cerebellum) or cultured cells by homogenization followed by differential centrifugation.[4]
-
Binding Reaction: In a reaction tube, combine the membrane preparation with a fixed concentration of radiolabeled [³H]IP₃ and increasing concentrations of the unlabeled test compound (e.g., this compound).
-
Incubation: Incubate the reaction mixture at 4°C to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Terminate the reaction by rapid filtration through glass fiber filters. The filters will trap the membranes with the bound [³H]IP₃. Wash the filters to remove any unbound radioligand.
-
Quantification: Measure the amount of radioactivity trapped on the filters using liquid scintillation counting.
-
Data Analysis: Plot the amount of bound [³H]IP₃ as a function of the concentration of the unlabeled competitor. This competition curve is then used to calculate the EC50 or Ki value for the inhibitor.[4]
Conclusion and Future Directions
The available evidence presents a complex and, at times, contradictory picture of the selectivity of this compound and C for IP3Rs. While this compound appears to be a competitive antagonist of IP3 binding, its potency is in the micromolar range, and its subtype selectivity remains uncharacterized.[1][4] The efficacy of Xestospongin C as a specific IP3R inhibitor is a matter of significant debate, with compelling evidence suggesting that it may not be an effective antagonist for any of the IP3R subtypes at practical concentrations in isoform-specific assays.[6][7][8] Furthermore, its off-target effects on SERCA pumps and other ion channels complicate the interpretation of data obtained using this compound.[2][5][9]
For researchers in both academic and industrial settings, it is crucial to approach the use of xestospongins with a critical perspective. The lack of defined subtype selectivity for both this compound and C limits their utility in dissecting the specific roles of different IP3R isoforms. Future research should focus on systematically evaluating these compounds and their analogs in robust assay systems that express single, defined IP3R subtypes. The development of new chemical probes with improved potency and, most importantly, demonstrable isoform selectivity is essential for advancing the field of calcium signaling and for the development of targeted therapeutics.
References
- 1. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide: Xestospongin B vs. 2-APB for IP3 Receptor Inhibition
For researchers investigating cellular calcium (Ca²⁺) signaling, the inositol 1,4,5-trisphosphate receptor (IP₃R) is a critical target. As a ligand-gated Ca²⁺ channel primarily on the endoplasmic reticulum, its modulation affects a vast range of cellular activities, from apoptosis to neurotransmission.[1] The selection of a specific and potent inhibitor is therefore paramount for both fundamental research and drug discovery.
This guide provides an objective comparison of two widely used IP₃R inhibitors: Xestospongin B and 2-aminoethoxydiphenyl borate (2-APB). We will delve into their mechanisms of action, potency, selectivity, and significant off-target effects, supported by quantitative data and detailed experimental protocols.
Mechanism of Action and Specificity
This compound , a macrocyclic alkaloid from the marine sponge Xestospongia exigua, is recognized as a potent, cell-permeant inhibitor of the IP₃R.[2][3] Its mechanism has been described as competitive, displacing IP₃ from its binding site.[2][4][5] However, some evidence suggests it may act via a non-competitive mechanism, independent of the IP₃ binding site, adding a layer of complexity.[6] A key advantage of the xestospongin class is its high selectivity for the IP₃ receptor over ryanodine receptors, another major intracellular Ca²⁺ release channel.[6] For instance, Xestospongin C, a related compound, shows 30-fold greater selectivity for IP₃R.[7]
2-APB is a synthetic, membrane-permeable molecule that also functions as an IP₃R antagonist.[8] Unlike this compound, 2-APB is generally considered a non-competitive or allosteric modulator that does not inhibit IP₃ binding.[1][9][10] A notable characteristic of 2-APB is its selectivity for the type 1 IP₃ receptor (IP₃R1).[9][10] However, its utility is significantly hampered by a broad range of off-target effects, making it a less specific tool than this compound.[1]
Potency and Off-Target Effects
The potency of these inhibitors varies significantly, as do their side-effect profiles. Xestospongins are potent in the nanomolar to low micromolar range.[1] Specifically, Xestospongin C has a reported IC₅₀ of 358 nM for inhibiting IP₃-induced Ca²⁺ release.[6][11] this compound has an EC₅₀ of 18.9 µM for inhibiting Ca²⁺ oscillations in isolated myonuclei and displaces IP₃ with an EC₅₀ of 27.4 - 44.6 µM in different tissues.[2][5] At high concentrations, xestospongins can affect voltage-dependent Ca²⁺ and K⁺ channels.[7]
In contrast, 2-APB is less potent, with an IC₅₀ of 42 µM for IP₃R antagonism.[8] Its primary drawback is a profound lack of specificity. 2-APB is a known modulator of various TRP channels, store-operated calcium (SOC) channels, and SERCA pumps, and it can also block gap junctions.[1][8][12] Its effect on SOC channels is particularly complex, causing stimulation at low concentrations (<10 µM) and inhibition at higher concentrations (>50 µM).[8] This complex pharmacology necessitates careful experimental design and data interpretation.
Data Presentation: Quantitative Comparison
| Feature | (+)-Xestospongin B | 2-APB (2-aminoethoxydiphenyl borate) |
| Primary Target | IP₃ Receptor[2] | IP₃ Receptor, TRP Channels, SERCA pumps[1] |
| Mechanism | Primarily competitive, displaces IP₃[2][4] | Allosteric modulator, non-competitive[1][10] |
| Potency | EC₅₀: 18.9 µM (for Ca²⁺ oscillation inhibition)[2][4]EC₅₀: 27.4 - 44.6 µM ([³H]IP₃ displacement)[2][5] | IC₅₀: 42 µM[8] |
| Selectivity | High for IP₃R over Ryanodine Receptors[6] | Low; numerous off-target effects[1] |
| Subtype Selectivity | Not well determined[4] | Selective for IP₃R1[9][10] |
| Key Advantage | High potency and selectivity for IP₃R[1] | Membrane permeability, broad channel modulator[1] |
| Key Disadvantage | Potential off-target effects at high concentrations[7] | Lack of specificity, complex pharmacology[1] |
| Cell Permeability | Yes[6][7] | Yes[8] |
Mandatory Visualizations
Signaling Pathway and Experimental Workflow
To contextualize the action of these inhibitors, it is essential to understand the IP₃ signaling cascade and the methods used to study it.
Experimental Protocols
Protocol 1: Functional Assay of IP₃-Evoked Ca²⁺ Release in Permeabilized Cells
This method is adapted from protocols using DT40 cells engineered to express a single mammalian IP₃R subtype, allowing for precise characterization of inhibitor effects.[4]
1. Cell Preparation and Permeabilization:
-
Culture DT40 cells stably expressing the desired IP₃R subtype (IP₃R1, IP₃R2, or IP₃R3) under standard conditions.
-
Harvest and wash cells, then resuspend them in a cytosol-like medium (CLM).
-
Achieve plasma membrane permeabilization by adding a controlled, titrated concentration of a gentle detergent like saponin. This leaves intracellular organelle membranes, such as the ER, intact.[4]
2. ER Calcium Loading and Assay:
-
Transfer the permeabilized cell suspension to a 96-well plate.
-
Load the ER with Ca²⁺ by adding ATP. The uptake is monitored by including a low-affinity fluorescent Ca²⁺ indicator that remains within the ER lumen (e.g., Mag-Fura-2 AM).[4]
-
Add the inhibitor (this compound or 2-APB) at a range of concentrations and incubate for a defined period.
-
Initiate Ca²⁺ release by adding a specific concentration of IP₃.[4]
3. Data Acquisition and Analysis:
-
Use a fluorescence plate reader to monitor the change in luminal Ca²⁺ concentration over time, observed as a decrease in fluorescence.[13]
-
Plot the extent of Ca²⁺ release as a function of the inhibitor concentration to generate a dose-response curve.
-
Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the maximal IP₃-evoked Ca²⁺ release by 50%.
Protocol 2: [³H]IP₃ Competitive Binding Assay
This protocol is used to determine if an inhibitor competes directly with IP₃ for its binding site.[4]
1. Membrane Preparation:
-
Prepare a membrane fraction rich in IP₃Rs, typically from rat cerebellum, which has a high density of these receptors.[2] This involves homogenization of the tissue followed by differential centrifugation to isolate the microsomal fraction.
2. Binding Reaction:
-
Incubate the membrane preparation in a binding buffer at 4°C.
-
Add a fixed, low concentration of radiolabeled [³H]IP₃.
-
Add increasing concentrations of the unlabeled competitor compound (e.g., this compound or unlabeled IP₃ as a positive control).[4]
-
Allow the reaction to reach equilibrium.
3. Separation and Quantification:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters. The filters will trap the membranes along with any bound [³H]IP₃.[4]
-
Wash the filters quickly with ice-cold buffer to remove unbound radioligand.
-
Measure the amount of radioactivity trapped on the filters using liquid scintillation counting.
4. Data Analysis:
-
The amount of bound [³H]IP₃ will decrease as the concentration of the unlabeled competitor increases.
-
Plot the percentage of bound [³H]IP₃ against the log concentration of the competitor to generate a competition curve.
-
From this curve, calculate the EC₅₀ (or Kᵢ) value, which represents the concentration of the inhibitor that displaces 50% of the bound [³H]IP₃.[4]
Conclusion and Recommendations
The choice between this compound and 2-APB depends critically on the experimental goals.
This compound is the superior choice when high potency and selectivity for the IP₃ receptor are required. Its minimal off-target effects compared to 2-APB make it a more reliable tool for specifically implicating the IP₃R in a cellular process. However, researchers should remain aware of the debate surrounding its precise mechanism (competitive vs. non-competitive) and potential for off-target effects at higher concentrations.
2-APB , due to its numerous off-target activities, should be used with extreme caution as a specific IP₃R inhibitor.[1][14] Its effects cannot be solely attributed to IP₃R inhibition without extensive controls. It may be useful as a broad modulator of Ca²⁺ channels or in studies specifically investigating IP₃R1, for which it shows selectivity.[10] When using 2-APB, it is crucial to employ multiple, complementary approaches (e.g., using other inhibitors, genetic knockdown) to confirm that the observed effects are indeed mediated by the IP₃ receptor.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Xestospongin C, IP3 receptor antagonist (CAS 88903-69-9) | Abcam [abcam.com]
- 8. rndsystems.com [rndsystems.com]
- 9. researchgate.net [researchgate.net]
- 10. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminoethoxydiphenyl-borate (2-APB) increases excitability in pyramidal neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-Aminoethoxydiphenyl borate (2-APB) antagonises inositol 1,4,5-trisphosphate-induced calcium release, inhibits calcium pumps and has a use-dependent and slowly reversible action on store-operated calcium entry channels - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Xestospongin B's Inhibitory Effect on IP3-Mediated Ca2+ Release: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise validation of inositol 1,4,5-trisphosphate receptor (IP3R) inhibition is fundamental to advancing our comprehension of cellular calcium signaling and for the discovery of novel therapeutics. This guide provides an objective comparison of Xestospongin B with other common IP3R inhibitors, supported by experimental data and detailed protocols to facilitate the rigorous assessment of their effects.
This compound, a macrocyclic bis-1-oxaquinolizidine alkaloid isolated from the marine sponge Xestospongia exigua, is a widely utilized, potent, and cell-permeant inhibitor of IP3Rs.[1][2][3] It acts as a competitive antagonist, effectively blocking the release of calcium (Ca2+) from the endoplasmic reticulum (ER) mediated by IP3, a critical event in a multitude of cellular processes.[1][2][3] This guide will explore the quantitative aspects of this compound's inhibitory action, draw comparisons with alternative inhibitors, and furnish detailed experimental methodologies for its validation.
Comparative Analysis of IP3R Inhibitors
The choice of an appropriate IP3R inhibitor depends on several factors, including potency, specificity, and the experimental context. While this compound is a valuable pharmacological tool, a comparative understanding of its performance against other inhibitors is crucial for robust experimental design.
| Inhibitor | Mechanism of Action | Potency (IC50/EC50) | Key Characteristics |
| This compound | Competitive Antagonist[1][2] | EC50: 44.6 ± 1.1 µM ([³H]IP3 displacement, rat cerebellar membranes)[1][2] EC50: 27.4 ± 1.1 µM ([³H]IP3 displacement, rat skeletal myotube homogenates)[1][2] EC50: 18.9 ± 1.35 µM (IP3-induced Ca2+ oscillations in isolated nuclei)[2][4] | Cell-permeant and potent inhibitor.[1][2][3] Does not significantly affect SERCA pumps at effective concentrations.[1][2] |
| Xestospongin C | IP3 Receptor Antagonist | IC50: 350 nM | Potent and selective, but some studies suggest it may have off-target effects, including inhibition of SERCA pumps, which can confound results.[5][6] |
| Xestospongin D | IP3 Receptor Inhibitor | - | Some research indicates it is not an effective IP3R antagonist at practical concentrations and may have significant off-target effects, such as inhibiting SERCA pumps.[5] |
| Desmethylthis compound (dmXeB) | IP3 Receptor Inhibitor[5][7] | Similar to this compound[7] | A synthetic analog of this compound that is easier to synthesize.[5][7] The methyl group is not essential for inhibitory activity.[5] |
| 2-Aminoethoxydiphenyl Borate (2-APB) | Modulator of IP3R-evoked Ca2+ release[8] | Concentration-dependent inhibition[8] | Cell-permeant but has significant off-target effects, including modulation of store-operated Ca2+ entry (SOCE) and SERCA pumps.[8] |
| Heparin | Competitive Antagonist[8] | Affinity varies by IP3R subtype (IP3R3 > IP3R1 ≥ IP3R2)[8][9] | Membrane-impermeable, limiting its use to permeabilized cells or in vitro assays.[8] It also has non-specific effects, including uncoupling G-protein coupled receptors and activating ryanodine receptors.[8] |
Note: IC50 and EC50 values can vary significantly depending on the experimental system (e.g., cell type, receptor subtype, assay conditions). The values presented here are for comparative purposes and are drawn from specific studies.[4][5]
Signaling Pathway and Experimental Workflow
To effectively validate the inhibitory action of this compound, it is crucial to understand the underlying signaling pathway and the experimental procedures involved.
The canonical IP3 signaling pathway begins with the activation of a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) at the plasma membrane.[3][4] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[3][4] IP3 diffuses through the cytoplasm and binds to the IP3R on the ER membrane, causing the release of stored Ca2+ into the cytosol.[3] this compound competitively inhibits the binding of IP3 to its receptor, thereby blocking this Ca2+ release.[3]
Figure 1. IP3-mediated Ca2+ release pathway and this compound's inhibitory action.
A typical experimental workflow to validate the inhibitory effect of this compound involves cell preparation, incubation with the inhibitor, stimulation of IP3 production, and measurement of the resulting intracellular Ca2+ concentration.
Figure 2. General experimental workflow for validating Ca2+ release inhibition.
Experimental Protocols
[³H]IP3 Displacement Assay
This binding assay directly measures the ability of a compound to compete with radiolabeled IP3 for its binding site on the IP3R.
Objective: To determine the binding affinity of this compound to the IP3 receptor.
Materials:
-
Tissue or cell homogenate containing IP3 receptors (e.g., rat cerebellar membranes).[1][2]
-
[³H]IP3 (radiolabeled inositol 1,4,5-trisphosphate).
-
Non-labeled IP3.
-
This compound at various concentrations.
-
Binding buffer (e.g., Tris-HCl buffer with EDTA and DTT).[4]
-
Glass fiber filters.[4]
-
Scintillation counter.[4]
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in an appropriate buffer and prepare a microsomal fraction by differential centrifugation.[4]
-
Binding Reaction: In a microcentrifuge tube, combine the membrane preparation, [³H]IP3, and either buffer (for total binding), a high concentration of non-labeled IP3 (for non-specific binding), or the test compound (this compound) at various concentrations.[4]
-
Incubation: Incubate the reaction tubes on ice for a specified period to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free [³H]IP3.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the concentration of this compound to determine the EC50 value.
IP3R-Mediated Calcium Release Assay
This functional assay measures the ability of a compound to inhibit the release of Ca2+ from intracellular stores following stimulation of the IP3R.
Objective: To functionally validate the inhibitory effect of this compound on IP3R-mediated Ca2+ release.
Materials:
-
Live cells expressing IP3Rs.[4]
-
Fluorescent Ca2+ indicator dye (e.g., Fura-2 AM, Fluo-4 AM).[4]
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS).[4]
-
IP3R agonist (e.g., bradykinin, carbachol, or ATP, depending on the cell type and receptors expressed).[2][4]
-
This compound at various concentrations.[4]
-
Fluorescence microscope or plate reader.
Procedure:
-
Cell Preparation: Plate cells on a suitable imaging dish or multi-well plate and allow them to adhere.
-
Dye Loading: Incubate the cells with a fluorescent Ca2+ indicator dye (e.g., 5 µM Fura-2 AM) in physiological salt solution for 30-60 minutes at 37°C.
-
Washing: Wash the cells with the salt solution to remove excess dye and allow for de-esterification of the AM ester for approximately 30 minutes.[1]
-
Inhibition with this compound: Pre-incubate the cells with the desired concentration of this compound in the salt solution for a sufficient time to allow for cell permeation and receptor binding (e.g., 15-30 minutes).[1][3]
-
Calcium Imaging:
-
Data Analysis: Quantify the change in fluorescence (e.g., peak amplitude, area under the curve) in response to the agonist in both control and this compound-treated cells.[1] Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
By employing these detailed protocols and considering the comparative data, researchers can effectively validate the inhibitory effects of this compound and make informed decisions about the most suitable IP3R inhibitor for their specific experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Inhibitory mechanism of xestospongin-C on contraction and ion channels in the intestinal smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The IP3R inhibitor desmethylthis compound reduces tumor cell migration, invasion and metastasis by impairing lysosome acidification and β1-integrin recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PMC [pmc.ncbi.nlm.nih.gov]
Xestospongin B and Ryanodine Receptors: A Comparative Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Xestospongin B's interaction with its primary target, the inositol 1,4,5-trisphosphate receptor (IP3R), and its potential cross-reactivity with ryanodine receptors (RyRs). We present a detailed analysis of available experimental data, juxtaposing this compound with other key inhibitors of intracellular calcium release channels to inform experimental design and drug development strategies.
Executive Summary
Data Presentation: Comparative Inhibitor Analysis
The following tables provide a quantitative comparison of this compound and other inhibitors targeting IP3Rs and RyRs. All concentrations are in micromolar (µM).
| Compound | Primary Target(s) | IP3R IC50/EC50/Ki (µM) | RyR IC50/Ki (µM) | Mechanism of Action | Key Characteristics |
| This compound | IP3R | EC50: 27.4 - 44.6[1] | Data not available | Competitive IP3R inhibitor[1] | Cell-permeable, potent, and highly selective for IP3R.[2] |
| Xestospongin C | IP3R | IC50: 0.358[2] | ~10.74 (30-fold less potent than on IP3R)[3] | IP3R inhibitor[2] | Potent IP3R inhibitor; some reports suggest off-target effects on SERCA pumps.[4] |
| 2-APB | IP3R, TRP Channels | IC50: 42[3] | Data not available | IP3R antagonist, TRP channel modulator[3] | Broad specificity, affects store-operated calcium entry.[3] |
| Heparin | IP3R | Ki: 0.0027 (for IP3R)[5] | Activates RyR | Competitive IP3R antagonist[5] | Membrane-impermeable, primarily for in vitro studies.[6] |
| Caffeine | RyR (agonist), IP3R | IC50: 687 (for IP3R inhibition)[1] | Activator | RyR agonist, low-affinity IP3R antagonist[1] | Widely used RyR agonist with known off-target effects on IP3Rs.[6] |
| Dantrolene | RyR1, RyR2 | Functional inhibition observed, quantitative data not readily available | Ki: ~0.15 (RyR1), IC50: 0.16 (RyR2) | RyR inhibitor | Clinically used muscle relaxant, highly specific for RyRs. |
| Ryanodine | RyR | Data not available | Potent modulator | Biphasic effect on RyR (activates at nM, inhibits at µM) | High-affinity ligand for RyRs, used to characterize the receptor. |
Signaling Pathways and Experimental Workflows
To understand the experimental context of the data presented, the following diagrams illustrate the relevant signaling pathway and a typical workflow for assessing inhibitor specificity.
Caption: The Inositol 1,4,5-Trisphosphate (IP3) signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for determining the specificity of an inhibitor for IP3Rs versus RyRs.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of key experimental protocols used to assess the activity of inhibitors on IP3Rs and RyRs.
[³H]Inositol 1,4,5-Trisphosphate (IP3) Displacement Assay
This competitive binding assay is used to determine the affinity of a test compound for the IP3R.
-
Objective: To quantify the ability of a test compound to displace radiolabeled IP3 from its binding site on the IP3R.
-
Materials:
-
[³H]IP3
-
Unlabeled IP3
-
Test compound (e.g., this compound)
-
Microsomal preparations rich in IP3R (e.g., from rat cerebellum)
-
Binding buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Incubate the microsomal preparation with a fixed concentration of [³H]IP3 and varying concentrations of the test compound.
-
Include control tubes with [³H]IP3 alone (total binding) and with [³H]IP3 plus a saturating concentration of unlabeled IP3 (non-specific binding).
-
After incubation to equilibrium, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound [³H]IP3.
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to determine the EC50 or IC50 value.
-
[³H]Ryanodine Binding Assay
This assay measures the binding of [³H]ryanodine to RyRs, which preferentially binds to the open state of the channel, thus providing an index of channel activity.
-
Objective: To determine the effect of a test compound on the binding of [³H]ryanodine to RyRs.
-
Materials:
-
[³H]Ryanodine
-
Microsomal preparations rich in RyRs (e.g., from skeletal or cardiac muscle)
-
Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4)
-
Ca2+ and other modulators (e.g., ATP, caffeine)
-
Test compound
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure:
-
Incubate the RyR-containing microsomes with [³H]ryanodine in the presence of Ca2+ and other modulators to promote channel opening.
-
Add varying concentrations of the test compound to assess its inhibitory or stimulatory effects on [³H]ryanodine binding.
-
After incubation, filter the samples and wash to remove unbound radioligand.
-
Quantify the filter-bound radioactivity by scintillation counting.
-
Analyze the data to determine the effect of the test compound on RyR activity, from which parameters like IC50 or Ki can be derived.
-
Intracellular Calcium Measurement Assay
This functional assay measures changes in cytosolic Ca2+ concentration in live cells in response to receptor activation and inhibition.
-
Objective: To assess the functional effect of a test compound on IP3R- or RyR-mediated Ca2+ release.
-
Materials:
-
Cultured cells expressing the target receptors
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
-
Agonist to stimulate IP3 production (e.g., carbachol, bradykinin) or a direct RyR agonist (e.g., caffeine)
-
Test compound
-
Fluorescence microscope or plate reader
-
-
Procedure:
-
Load the cultured cells with a fluorescent Ca2+ indicator.
-
Pre-incubate a subset of cells with the test compound at various concentrations.
-
Establish a baseline fluorescence reading.
-
Stimulate the cells with an appropriate agonist to induce Ca2+ release.
-
Record the changes in fluorescence intensity over time, which correspond to changes in intracellular Ca2+ concentration.
-
Quantify the peak or integrated Ca2+ response in the presence and absence of the inhibitor to determine its functional potency (EC50 or IC50).
-
Conclusion
This compound is a highly valuable tool for the specific inhibition of IP3Rs in a variety of experimental settings. Its high potency and selectivity for IP3Rs over RyRs are consistently reported in the literature. However, for a complete pharmacological profile, direct quantitative assessment of this compound's inhibitory activity on RyR isoforms is necessary. Researchers should be mindful of the potential off-target effects of other less specific inhibitors and select their pharmacological tools based on the specific requirements of their experimental system. The provided protocols and comparative data serve as a guide to aid in this selection process and in the design of rigorous experiments to further elucidate the complex roles of intracellular calcium signaling in health and disease.
References
- 1. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xestospongin C, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.biologists.com [journals.biologists.com]
A Comparative Analysis of Xestospongin Analogs for Inositol 1,4,5-Trisphosphate Receptor (IP3R) Research
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Right Tool for Modulating Intracellular Calcium Signaling
This guide provides a comprehensive comparison of Xestospongin analogs, a class of marine-derived compounds widely used as pharmacological tools to investigate the inositol 1,4,5-trisphosphate receptor (IP3R), a crucial intracellular calcium channel. This analysis is supported by experimental data, detailed protocols for key assays, and visualizations of relevant signaling pathways and workflows to aid in the selection and application of these potent modulators.
Introduction to Xestospongins and their Mechanism of Action
Xestospongins are macrocyclic bis-1-oxaquinolizidine alkaloids originally isolated from the marine sponge Xestospongia exigua.[1] They are potent, cell-permeant inhibitors of the IP3R, effectively blocking the release of calcium (Ca²⁺) from the endoplasmic reticulum (ER).[1][2] This action is critical in studying the vast array of cellular processes regulated by IP3-mediated Ca²⁺ signaling, including cell proliferation, differentiation, and apoptosis. The primary mechanism of action for most Xestospongins is the inhibition of the IP3R, a ligand-gated Ca²⁺ channel on the ER membrane.[1] Notably, their mechanism does not appear to involve direct competition with IP3 for its binding site.[2]
Comparative Performance Data
The potency of Xestospongin analogs as IP3R inhibitors can vary significantly. The following tables summarize available quantitative data. It is important to note that experimental values can differ between studies due to variations in cell types, experimental conditions, and assay methodologies.
Table 1: Inhibitory Potency of Xestospongin Analogs on IP3-Induced Ca²⁺ Release
| Compound | IC₅₀ (nM) | Cell/Tissue Type | Reference |
| Xestospongin C | 358 | Rabbit Cerebellum Microsomes | [2][3] |
| Xestospongin A | ~2,500 (7-fold less potent than XeC) | Rabbit Cerebellum Microsomes | [3] |
| Xestospongin D | Less potent than Xestospongin C | Rabbit Cerebellum Microsomes | [4] |
| Demethylxestospongin B | Potency comparable to Xestospongin C | Rabbit Cerebellum Microsomes | [3] |
| Araguspongine B | Potent blocker | Rabbit Cerebellum Microsomes | [3] |
Table 2: Competitive Binding Affinity of Xestospongin Analogs for the IP3 Receptor
| Compound | EC₅₀ (µM) for [³H]IP₃ displacement | Cell/Tissue Type | Reference |
| This compound | 44.6 | Rat Cerebellum | [5] |
| This compound | 27.4 | Rat Myotubes | [5] |
Controversy and Off-Target Effects
While Xestospongin C has been reported as a potent IP3R inhibitor, some studies suggest that neither Xestospongin C nor D are effective IP3R antagonists at practicable concentrations in intact cells.[4][6] Furthermore, there is evidence that some analogs, particularly at higher concentrations, may exert off-target effects, most notably the inhibition of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[7] This can lead to the depletion of ER calcium stores, which could confound experimental results. In contrast, some studies have shown that other analogs, like Xestospongin C and D, lack direct SERCA inhibitory activity.[8] Researchers should exercise caution and carefully consider the potential for off-target effects when interpreting data obtained using these compounds.
Structure-Activity Relationship
The development of synthetic analogs has provided insights into the structure-activity relationships of Xestospongins.[1]
-
Methyl Group: The similar activity of desmethylthis compound to its methylated counterpart suggests that the methyl group is not essential for IP3R inhibitory activity.[1] Its absence also simplifies chemical synthesis.
-
Macrocyclic Core: The differing activities and off-target effects of Xestospongins C and D highlight that the biological activity is sensitive to subtle structural modifications of the macrocyclic core.[1]
-
Hydroxylation: Hydroxylated derivatives like Xestospongin D have been shown to not only block IP3-induced Ca²⁺ release but also to enhance Ca²⁺-induced Ca²⁺ release by sensitizing ryanodine receptors (RyRs).[8]
Experimental Protocols
Detailed and reproducible protocols are essential for the accurate assessment of IP3R inhibition.
Intracellular Calcium Measurement using Fura-2 AM
This protocol is used to measure changes in cytosolic Ca²⁺ concentration in live cells in response to an agonist that stimulates IP3 production, with and without a Xestospongin analog.
Materials:
-
Cells of interest cultured on coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
Agonist (e.g., carbachol, bradykinin)
-
Xestospongin analog (test compound)
-
Fluorescence microscope equipped for ratiometric imaging (340/380 nm excitation, ~510 nm emission)
Procedure:
-
Cell Preparation: Plate cells on coverslips 24-48 hours before the experiment to achieve 70-80% confluency.
-
Dye Loading:
-
Prepare a loading solution containing Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (0.02%) in HBSS.
-
Wash cells once with HBSS.
-
Incubate cells in the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Washing and De-esterification:
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Incubate the cells in HBSS for a further 30 minutes to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.
-
-
Inhibitor Pre-incubation:
-
Replace the HBSS with a solution containing the desired concentration of the Xestospongin analog or vehicle control.
-
Incubate for a predetermined time (e.g., 15-30 minutes) to allow for cell penetration and target engagement.
-
-
Imaging:
-
Mount the coverslip on the microscope stage.
-
Begin acquiring baseline fluorescence images, alternating between 340 nm and 380 nm excitation.
-
Add the agonist to the imaging chamber to stimulate IP3 production and subsequent Ca²⁺ release.
-
Continue recording the fluorescence changes.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm for each time point.
-
The change in this ratio is proportional to the change in intracellular Ca²⁺ concentration.
-
Quantify the peak or integrated Ca²⁺ response in the presence and absence of the Xestospongin analog to determine the percentage of inhibition and calculate the IC₅₀ value.
-
[³H]IP₃ Competitive Binding Assay
This assay directly measures the ability of a compound to compete with radiolabeled IP₃ for binding to the IP₃R.
Materials:
-
[³H]IP₃ (radiolabeled inositol 1,4,5-trisphosphate)
-
Unlabeled IP₃ (for determining non-specific binding)
-
Xestospongin analog (test compound)
-
Membrane preparations from a tissue rich in IP3Rs (e.g., rat cerebellum)
-
Binding buffer (e.g., Tris-HCl buffer with EDTA)
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the membrane preparation, a fixed concentration of [³H]IP₃, and varying concentrations of the Xestospongin analog or unlabeled IP₃.
-
Incubation: Incubate the reaction mixtures on ice for a sufficient time to reach binding equilibrium (e.g., 10-15 minutes).
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters under vacuum. This separates the membrane-bound [³H]IP₃ from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound [³H]IP₃.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Total binding: Radioactivity in the absence of any competitor.
-
Non-specific binding: Radioactivity in the presence of a saturating concentration of unlabeled IP₃.
-
Specific binding: Total binding - non-specific binding.
-
Calculate the percentage of specific binding at each concentration of the Xestospongin analog.
-
Plot the percentage of specific binding against the log concentration of the analog to determine the IC₅₀ value.
-
Visualizing Key Pathways and Workflows
To further aid in understanding the context of Xestospongin analog research, the following diagrams illustrate the canonical IP3 signaling pathway and a general experimental workflow for assessing IP3R inhibition.
Caption: The canonical IP3 signaling pathway and the point of inhibition by Xestospongin analogs.
Caption: A generalized experimental workflow for assessing the inhibitory effect of Xestospongin analogs on IP3R-mediated calcium release.
References
- 1. benchchem.com [benchchem.com]
- 2. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The discovery and development of IP3 receptor modulators: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interactions of antagonists with subtypes of inositol 1,4,5-trisphosphate (IP3) receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Hydroxylated xestospongins block inositol-1,4,5-trisphosphate-induced Ca2+ release and sensitize Ca2+-induced Ca2+ release mediated by ryanodine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Xestospongin B vs. Caffeine: A Comparative Analysis of Ca2+ Signaling Inhibition
In the intricate world of cellular communication, the precise regulation of intracellular calcium (Ca2+) concentration is paramount. Dysregulation of Ca2+ signaling is implicated in a multitude of pathological conditions, making inhibitors of this pathway valuable tools for research and potential therapeutic development. This guide provides a detailed comparison of two widely used modulators of intracellular Ca2+ release: Xestospongin B and caffeine. While both compounds ultimately lead to an alteration of cytosolic Ca2+ levels, their mechanisms of action, potency, and specificity differ significantly.
Mechanism of Action: A Tale of Two Receptors
The primary intracellular stores of Ca2+ are the endoplasmic reticulum (ER) and, in muscle cells, the sarcoplasmic reticulum (SR). The release of Ca2+ from these stores is predominantly mediated by two types of intracellular Ca2+ channels: the inositol 1,4,5-trisphosphate receptors (IP3Rs) and the ryanodine receptors (RyRs).
This compound is a potent and selective inhibitor of the IP3R .[1][2][3][4] It is a macrocyclic bis-1-oxaquinolizidine alkaloid originally isolated from the marine sponge Xestospongia exigua.[1][2] this compound acts as a competitive antagonist, meaning it competes with the endogenous ligand, inositol 1,4,5-trisphosphate (IP3), for binding to the receptor, thereby preventing channel opening and subsequent Ca2+ release.[1][3]
Caffeine , a well-known central nervous system stimulant, primarily exerts its effect on Ca2+ signaling by sensitizing ryanodine receptors (RyRs) to activation by Ca2+.[5][6][7][8] Specifically, caffeine lowers the threshold for luminal Ca2+ activation of the RyR, making the channel more likely to open at a given Ca2+ concentration within the ER/SR.[6][7] At higher, often non-physiological concentrations, caffeine has been reported to have other effects, including the inhibition of phosphodiesterase and antagonism of GABAA receptors.[5] Some evidence also suggests that at millimolar concentrations, caffeine can inhibit the production of IP3.[9]
Figure 1. Simplified signaling pathway illustrating the points of inhibition for this compound and sensitization for caffeine in intracellular Ca2+ release.
Quantitative Comparison of Inhibitory Potency
The potency of an inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). These values represent the concentration of the compound required to elicit a 50% response. The following table summarizes the reported potency of this compound and caffeine from various experimental systems. It is crucial to note that these values can vary depending on the cell type, receptor subtype, and specific experimental conditions.
| Compound | Target | Action | Potency (IC50/EC50) | Experimental System |
| This compound | IP3 Receptor | Competitive Antagonist | 358 nM (IC50) | IP3-induced Ca2+ release from rabbit cerebellar microsomes[4][10] |
| IP3 Receptor | Competitive Antagonist | 350 nM (IC50) | Not specified[11] | |
| IP3 Receptor | Competitive Antagonist | 27.4 µM (EC50) | [3H]IP3 displacement from rat skeletal myotube homogenates[1] | |
| IP3 Receptor | Competitive Antagonist | 44.6 µM (EC50) | [3H]IP3 displacement from rat cerebellar membranes[1] | |
| IP3 Receptor | Competitive Antagonist | 18.9 µM (EC50) | IP3-induced Ca2+ oscillations in isolated rat skeletal myonuclei[1][12] | |
| Caffeine | Ryanodine Receptor | Sensitizer | ~7 mM (IC50) | Ryanodine depression of tension transient in skinned rabbit myocardial fibers[13] |
| Ryanodine Receptor | Agonist (Activator) | 9.0 mM (EC50) | Activation of single bovine cardiac RyR2 channels[14] |
Specificity and Off-Target Effects
This compound exhibits high selectivity for IP3Rs over RyRs.[4][11] This specificity makes it a valuable tool for dissecting the specific contribution of the IP3R pathway in complex cellular processes. However, at higher concentrations, off-target effects have been reported, including the inhibition of voltage-dependent Ca2+ and K+ channels, as well as the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.[10]
Caffeine , on the other hand, is less specific. While its primary effect on Ca2+ signaling is through RyR sensitization, it also inhibits phosphodiesterases and can antagonize adenosine and GABAA receptors, contributing to its broader physiological effects as a stimulant.[5]
Experimental Protocols
To investigate the inhibitory effects of this compound and caffeine on Ca2+ signaling, intracellular calcium imaging using fluorescent indicators is a common and robust method.
Protocol 1: Measurement of Intracellular Ca2+ Mobilization Using Fluo-4 AM
This protocol describes a general procedure for measuring changes in intracellular Ca2+ concentration in cultured cells using the fluorescent Ca2+ indicator Fluo-4 AM.
Materials:
-
Cultured cells seeded on glass-bottom dishes or 96-well plates
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
This compound and/or caffeine stock solutions
-
Agonist to stimulate IP3 production (e.g., ATP, bradykinin)
-
Fluorescence microscope or plate reader equipped for live-cell imaging
Procedure:
-
Cell Seeding: Seed cells onto the appropriate imaging plates or dishes and allow them to adhere and grow to a suitable confluency (typically 70-90%).
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM (typically 1-5 µM) and an equal concentration of Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C or room temperature, depending on the cell type.
-
-
Washing and De-esterification:
-
Remove the loading solution and wash the cells gently with HBSS two to three times to remove extracellular dye.
-
Add fresh HBSS and incubate for an additional 30 minutes to allow for complete de-esterification of the Fluo-4 AM within the cells.
-
-
Inhibitor Incubation:
-
Replace the HBSS with a fresh solution containing the desired concentration of this compound, caffeine, or vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for cell penetration and target engagement (e.g., 10-30 minutes).
-
-
Image Acquisition:
-
Place the plate or dish on the fluorescence microscope or plate reader.
-
Begin recording the baseline fluorescence intensity (Excitation ~494 nm, Emission ~516 nm).
-
Add the agonist to stimulate Ca2+ release and continue recording the fluorescence changes over time until the signal returns to baseline.
-
-
Data Analysis:
-
Quantify the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence (F0) from the peak fluorescence (F).
-
Normalize the response by dividing ΔF by F0 (ΔF/F0).
-
Compare the responses in the presence and absence of the inhibitors to determine the percentage of inhibition.
-
Figure 2. General experimental workflow for measuring the inhibition of agonist-induced intracellular Ca2+ release.
Conclusion
This compound and caffeine represent two distinct classes of Ca2+ signaling modulators. This compound is a highly potent and selective inhibitor of the IP3R, making it an invaluable tool for specifically probing the role of the IP3 signaling pathway. In contrast, caffeine acts primarily as a sensitizer of the RyR and exhibits a broader range of biological activities due to its lower specificity. The choice between these two compounds will ultimately depend on the specific research question and the experimental system being investigated. For studies requiring precise inhibition of the IP3-mediated Ca2+ release, this compound is the superior choice. For investigations into RyR function or for inducing a more general increase in cytosolic Ca2+, caffeine may be more appropriate, although its off-target effects must be carefully considered.
References
- 1. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Xestospongins: potent membrane permeable blockers of the inositol 1,4,5-trisphosphate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Caffeine - Wikipedia [en.wikipedia.org]
- 6. Caffeine induces Ca2+ release by reducing the threshold for luminal Ca2+ activation of the ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Caffeine Induces Ca2+ Release by Reducing The Threshold for Luminal Ca2+ Activation of the Ryanodine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caffeine inhibits the agonist-evoked cytosolic Ca2+ signal in mouse pancreatic acinar cells by blocking inositol trisphosphate production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Xestospongin C, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Influence of caffeine, Ca2+, and Mg2+ on ryanodine depression of the tension transient in skinned myocardial fibers of the rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Single ryanodine receptor channel basis of caffeine's action on Ca2+ sparks - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Modulatory Effect of Xestospongin B on Cardiac Contractility: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Xestospongin B's effect on cardiac contractility against established positive inotropic agents. Experimental data and detailed protocols are presented to facilitate further research into the modulation of cardiac muscle function.
Comparative Analysis of Inotropic Agents
This compound, a potent and cell-permeant competitive inhibitor of the inositol 1,4,5-trisphosphate (IP3) receptor, is primarily recognized for its role in blocking IP3-mediated calcium release from intracellular stores.[1][2] While traditional positive inotropic agents enhance cardiac contractility, typically by increasing intracellular calcium levels, evidence suggests that this compound's primary role is to modulate, and in some contexts, attenuate the positive inotropic response, particularly that which is dependent on the IP3 signaling pathway.
In contrast, conventional positive inotropes such as β-adrenergic agonists (e.g., Dobutamine) and phosphodiesterase inhibitors (e.g., Milrinone) directly increase the force of myocardial contraction.[3][4] This guide will compare the known effects and mechanisms of this compound with these standard agents.
Table 1: Comparison of Mechanistic and Functional Effects
| Feature | This compound | Dobutamine | Milrinone |
| Primary Mechanism | Competitive inhibitor of the IP3 receptor.[1][2] | β1-adrenergic receptor agonist.[3] | Phosphodiesterase 3 (PDE3) inhibitor.[3][4] |
| Effect on Intracellular Ca2+ | Inhibits IP3-mediated Ca2+ release from the sarcoplasmic reticulum.[5] | Increases intracellular cAMP, leading to enhanced Ca2+ influx and release. | Increases intracellular cAMP, leading to enhanced Ca2+ influx and release.[3] |
| Inotropic Effect | Attenuates α-adrenergic stimulated positive inotropy.[5] | Positive inotropic.[3] | Positive inotropic and vasodilatory ("inodilator").[4] |
| Clinical Use | Investigational tool for studying IP3 signaling. | Treatment of cardiogenic shock and severe heart failure.[3] | Treatment of acute decompensated heart failure.[4] |
Table 2: Summary of Experimental Observations
| Parameter | This compound (in the presence of α-adrenergic stimulation) | Dobutamine | Milrinone |
| Force of Contraction | Decreased | Increased | Increased |
| Heart Rate | No direct effect reported | Increased | Minimal chronotropic activity |
| Myocardial Oxygen Consumption | Not reported | Increased | Increased |
| Systemic Vascular Resistance | No direct effect reported | Decreased | Decreased |
Experimental Protocols
Isolated Langendorff Perfused Heart Preparation
This ex vivo model allows for the assessment of cardiac function in a controlled environment, independent of systemic neural and hormonal influences.
Objective: To measure the effect of this compound and other inotropic agents on cardiac contractile force, heart rate, and coronary flow.
Materials:
-
Langendorff apparatus
-
Krebs-Henseleit buffer (gassed with 95% O2 / 5% CO2)
-
Pressure transducer
-
Data acquisition system
-
Experimental compounds (this compound, Dobutamine, Milrinone)
-
Animal model (e.g., rat, guinea pig)
Procedure:
-
Anesthetize the animal and perform a thoracotomy.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).
-
Insert a balloon-tipped catheter into the left ventricle to measure isovolumetric pressure.
-
Allow the heart to stabilize for a 20-30 minute equilibration period.
-
Record baseline measurements of left ventricular developed pressure (LVDP), heart rate, and coronary flow.
-
Introduce the experimental compounds into the perfusate at increasing concentrations.
-
Record the hemodynamic responses at each concentration.
-
Perform a washout period with drug-free buffer between the administration of different compounds.
Isolated Papillary Muscle Preparation
This preparation allows for the direct measurement of myocardial contractility.
Objective: To assess the direct effect of this compound on the force of contraction of cardiac muscle.
Materials:
-
Organ bath with physiological saline solution (e.g., Tyrode's solution)
-
Force transducer
-
Electrical field stimulator
-
Microscope for dissection
-
Animal model (e.g., guinea pig, rabbit)
-
Experimental compounds
Procedure:
-
Euthanize the animal and rapidly excise the heart.
-
Dissect a suitable papillary muscle from the right or left ventricle under a microscope.
-
Mount the muscle vertically in the organ bath containing oxygenated physiological saline solution at 37°C.
-
Attach one end of the muscle to a force transducer and the other to a fixed point.
-
Stimulate the muscle electrically at a constant frequency (e.g., 1 Hz).
-
Allow the muscle to equilibrate and reach a stable baseline contraction force.
-
Administer experimental compounds directly to the organ bath in a cumulative concentration-response manner.
-
Record the changes in the force of contraction.
Signaling Pathways and Experimental Workflow
Caption: Signaling pathways of this compound, Dobutamine, and Milrinone in cardiomyocytes.
Caption: General experimental workflow for assessing cardiac contractility.
References
- 1. This compound, a competitive inhibitor of IP3-mediated Ca2+ signalling in cultured rat myotubes, isolated myonuclei, and neuroblastoma (NG108-15) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro method for measurement of cardiac performance and responses to inotropic drugs after experimentally induced myocardial infarction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inotropes and Vasopressors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. Xestospongin C, a selective and membrane-permeable inhibitor of IP3 receptor, attenuates the positive inotropic effect of α-adrenergic stimulation in guinea-pig papillary muscle - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Xestospongin B
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent compounds like Xestospongin B is paramount. This guide provides immediate, essential safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment and build trust in chemical handling practices.
Personal Protective Equipment (PPE)
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on data for structurally related compounds, such as Xestospongin A and C, and general guidelines for handling potent toxins is required. The following table summarizes the recommended PPE for handling this compound in solid and solution forms.
| Form | Engineering Controls | Hand Protection | Eye/Face Protection | Respiratory Protection | Body Protection |
| Solid (Powder) | Certified Chemical Fume Hood or Class II Biosafety Cabinet (BSC) | Double nitrile gloves | Chemical splash goggles and face shield | NIOSH-approved respirator (e.g., N95 or higher) | Disposable solid-front gown with tight-fitting cuffs |
| Solution | Certified Chemical Fume Hood or Class II Biosafety Cabinet (BSC) | Double nitrile gloves | Chemical splash goggles | Not generally required if handled in a fume hood | Laboratory coat |
Hazard Identification and Physicochemical Properties
While comprehensive toxicological data for this compound is limited, the SDS for the related compound Xestospongin A indicates it is a highly flammable liquid and vapor that causes serious eye irritation.[1] Therefore, it is prudent to handle this compound with care, assuming it may have similar properties.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₅₂N₂O₃ | [2] |
| Molecular Weight | 476.7 g/mol | [2] |
| Appearance | Amorphous solid | [2] |
| Solubility | Soluble in methanol, chloroform, and other organic solvents. Soluble in DMSO (up to 2 mM). | [2][3] |
| Storage Temperature | -20°C | [3] |
Standard Operating Procedures for Safe Handling
Adherence to the following step-by-step procedures is critical to minimize exposure and ensure safe handling of this compound.
3.1. Preparation and Weighing of Solid this compound
-
Designated Area: All manipulations of solid this compound must be performed within a certified chemical fume hood or a Class II Biosafety Cabinet (BSC).[4]
-
PPE: Don the appropriate PPE as outlined in the table above, including double nitrile gloves, a disposable gown, and respiratory and eye protection.
-
Weighing: Use an analytical balance inside the fume hood. Use anti-static weigh paper or a weigh boat.
-
Container Handling: Minimize the time the primary container is open. Close it tightly immediately after use.
-
Cleaning: After weighing, decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., 70% ethanol) and wipe clean. Dispose of all contaminated materials as hazardous waste.
3.2. Reconstitution and Dilution
-
Solvent Addition: Prepare stock solutions within a chemical fume hood. Slowly add the desired solvent to the vial containing the solid compound to avoid splashing.[3]
-
Dissolving: Vortex the solution to aid dissolution. If necessary, brief sonication or warming to 37°C can be used.[3]
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Storage: Store stock solutions in tightly sealed vials at -20°C.[3] Aliquoting into single-use volumes is recommended to avoid repeated freeze-thaw cycles.[3]
Experimental Protocols
The following is a generalized protocol for using this compound to inhibit IP₃-mediated calcium release in cultured cells.
4.1. Preparation of Working Solution
-
Thaw a single-use aliquot of the this compound stock solution (e.g., 2 mM in DMSO).[3]
-
Dilute the stock solution to the desired final concentration in the appropriate cell culture medium or physiological buffer immediately before use.[3]
4.2. Cell Treatment
-
Culture cells to the desired confluency on an appropriate vessel (e.g., 96-well plate, glass-bottom dish).[5]
-
Remove the existing culture medium.
-
Add the prepared working solution of this compound to the cells.[3]
-
Incubate the cells for a predetermined period (e.g., 15-30 minutes) at 37°C to allow for cell permeation and receptor binding.[3]
-
Proceed with the specific experimental assay, such as stimulating with an agonist to induce IP₃ production and measuring intracellular calcium levels.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weigh paper, pipette tips, and vials, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, sealed hazardous waste container. Do not pour this compound solutions down the drain.[6]
-
Disposal Method: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills or spills outside of a fume hood, evacuate the area and contact your institution's emergency response team.
Caption: Logical workflow for selecting appropriate PPE when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
